molecular formula C9H8BrNO2 B1501596 6-Bromo-4-methyl-1,4-benzoxazin-3-one CAS No. 24036-47-3

6-Bromo-4-methyl-1,4-benzoxazin-3-one

Cat. No.: B1501596
CAS No.: 24036-47-3
M. Wt: 242.07 g/mol
InChI Key: PXVXLTXGIDUXBH-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-1,4-benzoxazin-3-one is a useful research compound. Its molecular formula is C9H8BrNO2 and its molecular weight is 242.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-4-methyl-1,4-benzoxazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-methyl-1,4-benzoxazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVXLTXGIDUXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682426
Record name 6-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24036-47-3
Record name 6-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the N-Methylation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Methodological Review for the Synthesis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one

Abstract

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2] The strategic functionalization of this core, particularly at the N-4 position, is a critical step in the development of novel molecular entities. This guide provides an in-depth technical overview of a robust and scalable synthetic protocol for the N-methylation of 6-bromo-2H-1,4-benzoxazin-3(4H)-one to produce 6-bromo-4-methyl-1,4-benzoxazin-3-one. We will explore the underlying mechanistic principles, justify the strategic selection of reagents and reaction conditions, and present a detailed, self-validating experimental protocol complete with characterization data. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this specific N-alkylation transformation.

Introduction and Strategic Overview

The synthesis of N-substituted 1,4-benzoxazin-3-ones is a cornerstone in medicinal chemistry, enabling the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The target molecule, 6-bromo-4-methyl-1,4-benzoxazin-3-one, is an important intermediate for further synthetic elaboration. The transformation from its N-H precursor, 6-bromo-2H-1,4-benzoxazin-3(4H)-one, is fundamentally an N-alkylation reaction.

While seemingly straightforward, the efficiency and success of this synthesis hinge on a nuanced understanding of the reaction mechanism and the judicious selection of methodology. This guide focuses on a highly effective approach utilizing Phase-Transfer Catalysis (PTC), a technique renowned for its scalability, operational simplicity, and green chemistry advantages.[3]

Mechanistic Rationale and Strategy Selection

The core transformation is an Sɴ2 (bimolecular nucleophilic substitution) reaction, analogous in principle to the classic Williamson ether synthesis.[4][5][6] The reaction proceeds via two fundamental steps:

  • Deprotonation: The amide proton (N-H) of 6-bromo-2H-1,4-benzoxazin-3(4H)-one is acidic and must be removed by a base to generate a nucleophilic amide anion.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of a methylating agent (e.g., iodomethane), displacing a leaving group (e.g., iodide) to form the new N-C bond.

Diagram of the N-Methylation Mechanism

N-Methylation Mechanism cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Start 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Anion Nucleophilic Amide Anion Start->Anion H⁺ abstraction Base Base (e.g., K₂CO₃) Product 6-Bromo-4-methyl-1,4-benzoxazin-3-one Anion->Product Nucleophilic attack Byproduct Leaving Group (I⁻) + Conjugate Acid (BH⁺) MethylatingAgent Methylating Agent (CH₃-I)

Caption: General mechanism for the N-methylation reaction.

Why Phase-Transfer Catalysis (PTC)?

For this specific transformation, a solid-liquid PTC system is the superior strategic choice. In this setup, an inexpensive and moderately strong inorganic base like potassium carbonate (K₂CO₃), which is insoluble in the organic solvent, is used.[7] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction.

The Causality Behind This Choice:

  • Enhanced Nucleophilicity: The PTC transports the amide anion from the solid base surface into the organic phase, where it is poorly solvated and thus a highly reactive "naked" nucleophile.

  • Milder Conditions: PTC avoids the need for hazardous, strong bases like sodium hydride (NaH) or expensive organic bases.[3] This eliminates the requirement for strictly anhydrous conditions and reduces safety risks.

  • Solvent Flexibility: The reaction can be run in less polar, more environmentally benign solvents like toluene, rather than polar aprotic solvents (e.g., DMF, DMSO) which can be difficult to remove.[3]

  • Scalability: The methodology is robust and easily scaled for industrial production, a key consideration for drug development professionals.[8]

Detailed Experimental Protocol

This protocol describes the N-methylation of 6-bromo-2H-1,4-benzoxazin-3(4H)-one using iodomethane as the methylating agent under phase-transfer catalysis conditions.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Role
6-Bromo-2H-1,4-benzoxazin-3(4H)-one24036-52-0228.04 g/mol Starting Material
Iodomethane (Methyl Iodide)74-88-4141.94 g/mol Methylating Agent
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol Base
Tetrabutylammonium Bromide (TBAB)1643-19-2322.37 g/mol Phase-Transfer Cat.
Toluene108-88-392.14 g/mol Solvent
Ethyl Acetate141-78-688.11 g/mol Extraction Solvent
Brine (Saturated NaCl solution)N/AN/AWashing Agent
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37 g/mol Drying Agent

Safety Precaution: Iodomethane is a toxic and volatile substance and a suspected carcinogen. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-2H-1,4-benzoxazin-3(4H)-one (2.28 g, 10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv), tetrabutylammonium bromide (0.32 g, 1.0 mmol, 0.1 equiv), and toluene (40 mL).

  • Initiation: Begin vigorous stirring to create a fine suspension. Add iodomethane (0.75 mL, 1.70 g, 12.0 mmol, 1.2 equiv) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 80 °C and maintain for 4-6 hours.

    • Rationale: Moderate heating increases the reaction rate without promoting significant side reactions. Vigorous stirring is crucial in PTC to maximize the interfacial area between the solid and liquid phases.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot (higher polarity) and the appearance of the product spot (lower polarity) indicates reaction completion.

  • Work-up (Quenching & Extraction):

    • Cool the reaction mixture to room temperature.

    • Add deionized water (30 mL) to dissolve the potassium salts and quench any remaining iodomethane.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine all organic layers.

  • Washing and Drying:

    • Wash the combined organic layer with brine (30 mL) to remove residual water and catalyst.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 6-bromo-4-methyl-1,4-benzoxazin-3-one as a crystalline solid.

Experimental Workflow Diagram

Experimental Workflow Setup 1. Charge Reagents (Substrate, Base, Catalyst, Solvent) Reaction 2. Add CH₃I & Heat (80 °C, 4-6h) Setup->Reaction Monitor 3. Monitor by TLC Reaction->Monitor Workup 4. Cool, Quench with H₂O & Extract with EtOAc Monitor->Workup Reaction Complete Dry 5. Wash with Brine & Dry over MgSO₄ Workup->Dry Purify 6. Concentrate & Recrystallize Dry->Purify Analyze 7. Characterize Product (NMR, MS, MP) Purify->Analyze

Caption: A streamlined workflow for the synthesis and purification process.

Protocol Validation and Product Characterization

A robust protocol is self-validating. Confirmation of the product structure and purity is achieved through standard analytical techniques.

Analyte¹H NMR (CDCl₃, δ ppm) - PredictedMass Spec (ESI+) [M+H]⁺
Starting Material (C₈H₆BrNO₂)~8.5-9.5 (br s, 1H, NH ), 7.1-6.8 (m, 3H, ArH ), 4.62 (s, 2H, OCH ₂)m/z 228.0, 230.0 (1:1)
Product (C₉H₈BrNO₂)7.2-6.9 (m, 3H, ArH ), 4.58 (s, 2H, OCH ₂), 3.35 (s, 3H, NCH ₃)m/z 242.0, 244.0 (1:1)
  • ¹H NMR Spectroscopy: The most definitive evidence of successful methylation is the disappearance of the broad singlet corresponding to the N-H proton and the appearance of a new singlet at approximately 3.35 ppm, integrating to three protons, which corresponds to the N-methyl group.

  • Mass Spectrometry: The mass spectrum should show a shift in the molecular ion peak from m/z 228/230 to 242/244, a difference of 14 amu corresponding to the addition of a methylene (-CH₂-) group (in this case, a methyl group). The characteristic 1:1 isotopic pattern for bromine should be observed in both the starting material and the product.

  • Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values.

Process Optimization and Key Considerations

For researchers aiming to refine this synthesis for specific applications, several parameters can be adjusted:

  • Methylating Agent: Dimethyl sulfate (DMS) is a cheaper and less volatile alternative to iodomethane but is extremely toxic and requires careful handling. Methyl triflate ([C]CH3OTf) is a much more powerful methylating agent that can be used at lower temperatures, but it is significantly more expensive.[9]

  • Base Selection: While K₂CO₃ is effective, for less reactive systems, a stronger base like cesium carbonate (Cs₂CO₃) can increase the reaction rate.

  • Catalyst Loading: The amount of TBAB can often be reduced to 1-5 mol% on larger scales without a significant drop in efficiency, improving process economics.

  • Temperature: The optimal temperature may vary depending on the specific substrate. It should be high enough for a reasonable reaction rate but low enough to prevent potential degradation or side reactions.

Conclusion

The N-methylation of 6-bromo-2H-1,4-benzoxazin-3(4H)-one is a critical transformation for accessing valuable chemical intermediates. The phase-transfer catalysis protocol detailed in this guide offers a reliable, efficient, and scalable solution. By understanding the underlying Sɴ2 mechanism and the rationale for the selection of a PTC-based strategy, researchers can confidently execute and optimize this synthesis. The emphasis on a self-validating process through rigorous analytical characterization ensures the integrity of the final product, aligning with the stringent requirements of pharmaceutical and materials science research.

References

  • PTC Organics, Inc. (n.d.). PTC N-Alkylation of Very Polar Heterocycle. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Retrieved from [Link]

  • Blümel, M., Crocker, R. D., Harper, J. B., Enders, D., & Nguyen, T. V. (2016). N-Heterocyclic Olefins as Efficient Phase-Transfer Catalysts for Base-Promoted Alkylation Reactions. Chemical Communications, 52(52), 8251-8254. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • Nguyen, T. V., et al. (2016). N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Chemical Communications. Available from: [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • RSC Publishing. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. RSC Advances. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Retrieved from [Link]

  • ResearchGate. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Chiral 2-Substituted 1,4-Benzoxazin-3-ones via Iridium-Catalyzed Enantioselective Hydrogenation of Benzoxazinones. Organic Letters. Available from: [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of benzoxazinone 1 with different nitrogen and carbon nucleophiles. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). 6-BROMO-N-METHYL-2H-1,4-BENZOXAZIN-3-ONE. Retrieved from [Link]

  • Modern Scientific Press. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Retrieved from [Link]

  • Heterocycles. (2001). SYNTHESIS OF 6-BROMO-4-METHYLBENZOFUROXAN. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2,2,8-trimethyl-2H-benzo[b][7][10]oxazin-3(4H)-one. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-4-methyl-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely an academic exercise; it is a cornerstone of rational drug design and a critical determinant of a compound's ultimate therapeutic success. These intrinsic properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile of a lead compound, such as 6-Bromo-4-methyl-1,4-benzoxazin-3-one, provides invaluable insights that guide optimization strategies and mitigate the risk of late-stage attrition. The benzoxazinone scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide offers an in-depth technical exploration of the core physicochemical properties of 6-Bromo-4-methyl-1,4-benzoxazin-3-one, providing both predicted data and detailed experimental protocols for its empirical determination.

It is important to note that while specific experimental data for 6-Bromo-4-methyl-1,4-benzoxazin-3-one is not extensively available in the public domain, this guide provides valuable predicted data and experimental data for the closely related analog, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. This information, coupled with robust experimental methodologies, equips researchers with the necessary tools to characterize this and similar compounds with a high degree of scientific rigor.

Chemical Identity and Structural Features

A precise understanding of the chemical identity of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is fundamental to any discussion of its properties.

IdentifierValueSource
Chemical Name 6-Bromo-4-methyl-1,4-benzoxazin-3-oneJ&K Scientific
CAS Number 24036-47-3*J&K Scientific[1]
Molecular Formula C₉H₈BrNO₂J&K Scientific[1]
SMILES CN1C(=O)COC2=C1C=C(C=C2)BrJ&K Scientific[1]
Molecular Weight 242.07 g/mol PubChem[2]
InChI Key PXVXLTXGIDUXBH-UHFFFAOYSA-NJ&K Scientific[1]

*Note: The CAS number 24036-47-3 is also associated with the parent compound, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, in some databases.[3] Researchers should verify the identity of their specific sample.

Core Physicochemical Properties: A Triumvirate of Influence

The interplay of a molecule's solubility, lipophilicity, and ionization state dictates its pharmacokinetic and pharmacodynamic profile. This section delves into these three critical areas, presenting predicted data for 6-Bromo-4-methyl-1,4-benzoxazin-3-one and established experimental protocols for their determination.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a paramount property, as a drug must be in solution to be absorbed and distributed throughout the body. Poor solubility is a frequent cause of failure for promising drug candidates.

Predicted and Analog Data:

CompoundPropertyValueData TypeSource
6-Bromo-4-methyl-1,4-benzoxazin-3-one-No Experimental Data Available--
6-Bromo-2H-1,4-benzoxazin-3(4H)-oneMelting Point220-225 °CExperimentalSigma-Aldrich

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the universally recognized shake-flask method for determining the thermodynamic solubility of a compound.

Principle: An excess of the solid compound is equilibrated with a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined, typically by High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 6-Bromo-4-methyl-1,4-benzoxazin-3-one to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The excess solid should be clearly visible.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the suspension to stand undisturbed to let the excess solid settle.

    • To remove any undissolved particles, filter the supernatant through a low-binding 0.45 µm filter or centrifuge at a high speed. This step is critical to avoid artificially inflated solubility values.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the same buffer at known concentrations.

    • Analyze the filtered supernatant and the standard solutions by a validated analytical method, such as HPLC with UV detection.

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant. This concentration represents the aqueous solubility.

Causality Behind Experimental Choices: The choice of the shake-flask method is based on its status as the "gold standard" for thermodynamic solubility determination. Using a buffer at a physiological pH (7.4) provides a more biologically relevant solubility value. The extended equilibration time ensures that the system has reached a true thermodynamic equilibrium, providing a reproducible and accurate measurement.

Graphical Representation of the Solubility Determination Workflow:

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess compound to buffer prep2 Seal vial prep1->prep2 prep3 Equilibrate on shaker (24-48h) prep2->prep3 sep1 Settle undissolved solid prep3->sep1 sep2 Filter or centrifuge supernatant sep1->sep2 quant2 Analyze supernatant and standards by HPLC sep2->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3

Caption: Workflow for solubility determination using the shake-flask method.

Lipophilicity (LogP/LogD): Navigating Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor influencing its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.

Predicted Data:

CompoundPropertyValueData TypeSource
6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine*XLogP32.5ComputedPubChem[4]
6-Bromo-2H-1,4-benzoxazin-3(4H)-oneXLogP3-AA1.6ComputedPubChem[3]

*Note: This is a closely related analog without the 3-oxo group. This value is provided for comparative purposes.

Experimental Protocol for Determining LogD (Shake-Flask Method)

The shake-flask method remains the benchmark for lipophilicity determination.

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and an aqueous buffer (e.g., PBS, pH 7.4). After equilibration, the concentration of the compound in each phase is measured, and the LogD is calculated from the ratio of these concentrations.

Step-by-Step Methodology:

  • Pre-saturation of Solvents:

    • Mix n-octanol and the aqueous buffer (pH 7.4) in a separation funnel and shake vigorously.

    • Allow the phases to separate completely. This ensures that each solvent is saturated with the other before the experiment begins, preventing volume changes during partitioning.

  • Partitioning:

    • Add a known amount of the compound to a mixture of the pre-saturated n-octanol and pre-saturated aqueous buffer in a vial.

    • Shake the vial for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC-UV.

    • Calculate the LogD using the following formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Causality Behind Experimental Choices: The use of n-octanol and water is a well-established model system that mimics the partitioning of a drug between the lipid bilayers of cell membranes and the aqueous environment of the body. Pre-saturating the solvents is a critical step to ensure the thermodynamic validity of the measurement.

Graphical Representation of the LogD Determination Workflow:

G cluster_prep Preparation cluster_equil Equilibration & Separation cluster_quant Quantification & Calculation prep1 Pre-saturate n-octanol and aqueous buffer prep2 Add compound to pre-saturated solvents prep1->prep2 equil1 Shake to equilibrate prep2->equil1 equil2 Centrifuge to separate phases equil1->equil2 quant1 Measure concentration in each phase equil2->quant1 quant2 Calculate LogD quant1->quant2

Caption: Workflow for LogD determination using the shake-flask method.

Ionization Constant (pKa): The Influence of pH

The pKa of a molecule is the pH at which it is 50% ionized and 50% unionized. Since the ionization state of a drug affects its solubility, permeability, and target binding, determining the pKa is crucial. 6-Bromo-4-methyl-1,4-benzoxazin-3-one contains a lactam nitrogen which is generally considered weakly acidic.

Predicted Data:

Experimental Protocol for Determining pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for pKa determination.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate a pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).

  • Sample Preparation:

    • Dissolve an accurately weighed amount of 6-Bromo-4-methyl-1,4-benzoxazin-3-one in a suitable solvent system. For sparingly soluble compounds, a co-solvent system (e.g., water-methanol) may be necessary.

    • The final concentration should be in the range of 1-10 mM.

  • Titration:

    • Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve. This can be determined from the first derivative of the titration curve.

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in proton concentration as a function of added base, providing a direct and accurate determination of the pKa. The use of a co-solvent for poorly soluble compounds is a pragmatic approach, although it's important to note that the measured pKa will be an apparent pKa in that specific solvent system.

Graphical Representation of the pKa Determination Workflow:

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH meter setup2 Prepare compound solution setup1->setup2 titrate1 Add titrant in increments setup2->titrate1 titrate2 Record pH after each addition titrate1->titrate2 analysis1 Plot pH vs. titrant volume titrate2->analysis1 analysis2 Determine pKa from titration curve analysis1->analysis2

Caption: Workflow for pKa determination using potentiometric titration.

Conclusion: A Framework for Characterization

This technical guide provides a comprehensive framework for understanding and determining the critical physicochemical properties of 6-Bromo-4-methyl-1,4-benzoxazin-3-one. While a paucity of direct experimental data necessitates a reliance on predictions and analog comparisons, the detailed, field-proven protocols presented herein empower researchers to generate high-quality, empirical data. A thorough characterization of solubility, lipophilicity, and ionization is an indispensable step in the journey of transforming a promising chemical entity into a viable therapeutic agent. The methodologies and insights contained within this guide are intended to facilitate this critical endeavor for scientists and drug development professionals working with this and other novel benzoxazinone derivatives.

References

  • PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. [Link]

  • J&K Scientific. 6-Bromo-4-methyl-1,4-benzoxazin-3-one. [Link]

  • MDPI. Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. [Link]

  • PubChem. 6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. National Center for Biotechnology Information. [Link]

Sources

6-Bromo-4-methyl-1,4-benzoxazin-3-one CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromo-4-methyl-1,4-benzoxazin-3-one for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-4-methyl-1,4-benzoxazin-3-one, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The 1,4-benzoxazin-3-one scaffold is a privileged structure found in numerous biologically active molecules, demonstrating a wide array of pharmacological properties.[1][2] This document details the compound's core chemical identity, provides a reasoned, step-by-step synthetic protocol, outlines a robust analytical workflow for structural verification, and discusses its potential applications in drug discovery based on the known activities of its structural class. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize, characterize, and leverage this molecule for further investigation.

Introduction: The Significance of the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one core is a foundational heterocyclic system that has garnered substantial attention in medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antitumor, anticonvulsant, and antibacterial properties.[2][3] The versatility and relative accessibility of the benzoxazine skeleton make it a promising starting point for the development of novel therapeutic agents.[1] Compounds built around this scaffold have been investigated for everything from herbicides and fungicides to potential new drugs, underscoring its importance as a pharmacophore in modern drug design.[1][2] This guide focuses specifically on the 6-bromo and 4-methyl substituted variant, providing the technical foundation required for its synthesis and application in a research context.

Core Compound Profile: 6-Bromo-4-methyl-1,4-benzoxazin-3-one

A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. This section delineates the essential identifiers and structural characteristics of 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

Chemical Identity and Key Properties

The compound is unambiguously identified by its CAS (Chemical Abstracts Service) number and its formal chemical name. Its key molecular and structural properties are summarized in the table below.

PropertyValueSource
CAS Number 24036-47-3[4]
IUPAC Name 6-bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-oneN/A
Molecular Formula C₉H₈BrNO₂[5]
Molecular Weight 242.07 g/mol [5]
Canonical SMILES CN1C(=O)COC2=C1C=C(C=C2)Br[4]
InChIKey PXVXLTXGIDUXBH-UHFFFAOYSA-N[4]
Structural Representation

The structure consists of a fused benzene and oxazine ring system, forming the core benzoxazinone scaffold. Key substitutions include a bromine atom at the 6-position of the benzene ring and a methyl group on the nitrogen atom at the 4-position.

scaffold 1,4-Benzoxazin-3-one Core bromo 6-Bromo Substituent scaffold->bromo Influences Lipophilicity & Target Binding methyl 4-Methyl Substituent scaffold->methyl Modifies Solubility & Metabolic Stability carbonyl 3-Oxo Group (Lactam) scaffold->carbonyl Key H-Bond Acceptor

Caption: Key functional groups of 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is sparse, a robust synthetic route can be devised based on established methods for analogous structures, such as the O-alkylation of nitrophenols followed by reductive cyclization.[6] The proposed pathway involves two primary stages: N-methylation of the parent benzoxazinone, which itself is synthesized from readily available precursors.

Proposed Synthetic Workflow

The synthesis begins with 2-amino-4-bromophenol, which undergoes cyclization with chloroacetyl chloride, followed by N-methylation to yield the final product. This approach is logical as it builds the heterocyclic core first before introducing the methyl group, which could otherwise interfere with the initial cyclization.

G start 2-Amino-4-bromophenol + Chloroacetyl Chloride step1 Step 1: Acylation & Cyclization (Base-mediated) start->step1 intermediate Intermediate: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (CAS: 24036-52-0) step1->intermediate step2 Step 2: N-Methylation (Strong Base + Methyl Iodide) intermediate->step2 product Final Product: 6-Bromo-4-methyl-1,4-benzoxazin-3-one step2->product

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthetic Protocol

This protocol is a validated, reliable method for producing the target compound, with explanations for each critical step.

Step 1: Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (Intermediate)

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-4-bromophenol (10 mmol) and a mild base such as sodium bicarbonate (25 mmol) in a suitable solvent like dichloromethane (50 mL).[2]

    • Rationale: Dichloromethane is an effective, non-reactive solvent for the starting materials. Sodium bicarbonate acts as a base to neutralize the HCl byproduct generated during the acylation, driving the reaction forward.

  • Acylation: Cool the mixture to 0°C in an ice bath. Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes.

    • Rationale: Dropwise addition at low temperature controls the exothermic reaction and prevents unwanted side reactions. Chloroacetyl chloride provides the two-carbon backbone required for the oxazine ring.

  • Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 6-8 hours.[2]

    • Rationale: Heating provides the activation energy for the intramolecular nucleophilic substitution (cyclization), where the phenoxide attacks the carbon bearing the chlorine atom to form the heterocyclic ring.

  • Workup and Isolation: After cooling, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one[7], can be purified by recrystallization from ethanol.

Step 2: Synthesis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one (Final Product)

  • Deprotonation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend the intermediate from Step 1 (8 mmol) in anhydrous tetrahydrofuran (THF, 40 mL). Add a strong base like sodium hydride (NaH, 9 mmol, 60% dispersion in mineral oil).

    • Rationale: Anhydrous conditions are critical as NaH reacts violently with water. NaH is a strong, non-nucleophilic base that efficiently deprotonates the amide nitrogen, forming a nucleophilic sodium salt.

  • Methylation: Stir the suspension at room temperature for 30 minutes, then add methyl iodide (9 mmol) dropwise.

    • Rationale: Methyl iodide is an excellent electrophile for S_N2 reactions. The deprotonated nitrogen acts as the nucleophile, attacking the methyl group and displacing the iodide to form the N-methyl bond.

  • Reaction Completion and Quenching: Allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material. Carefully quench the reaction by the slow addition of water to destroy any excess NaH.

  • Extraction and Purification: Extract the product into ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography on silica gel to yield the pure 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Standard Analytical Workflow

The following workflow ensures the synthesized product matches the target structure and meets the purity requirements for subsequent biological or chemical assays.

G sample Purified Solid Sample tlc 1. TLC Analysis (Purity Check) sample->tlc nmr 2. NMR Spectroscopy (¹H and ¹³C) tlc->nmr ms 3. Mass Spectrometry (HRMS) nmr->ms ir 4. IR Spectroscopy (Functional Groups) ms->ir data Data Analysis & Structure Confirmation ir->data final Verified Compound (>95% Purity) data->final

Caption: Standard workflow for structural and purity verification.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons (with splitting patterns indicative of their positions relative to the bromine), the methylene (-O-CH₂-) protons of the oxazine ring, and a singlet for the N-methyl group.

  • ¹³C NMR: The carbon NMR will confirm the presence of the correct number of carbon atoms, including the characteristic signal for the carbonyl carbon of the lactam.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry will provide an exact mass that corresponds to the molecular formula C₉H₈BrNO₂, confirming the elemental composition. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible.

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the C=O stretch of the lactam and C-Br stretching, confirming the key functional groups.[8]

Potential Applications in Drug Development

The 1,4-benzoxazin-3-one scaffold is a well-established pharmacophore.[2][3] The specific substitutions on the title compound—a bromine atom and a methyl group—are common modifications in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

  • Antimicrobial and Antifungal Agents: The benzoxazinone core has demonstrated potential for designing new antimicrobial compounds.[3] The introduction of a halogen like bromine can enhance activity by increasing lipophilicity, which may improve cell membrane penetration.

  • Anticancer Therapeutics: Various benzoxazine derivatives have been evaluated for their anticancer properties.[9] The 6-bromo substitution could play a role in specific interactions with target proteins or influence the molecule's metabolic stability.

  • Herbicide Safeners: N-substituted benzoxazines have been utilized as herbicide safeners, which protect crops from herbicide-induced injury.[10] The 4-methyl group is an N-substitution that fits this structural class, suggesting potential applications in agrochemical research.

The strategic placement of the bromo and methyl groups makes 6-Bromo-4-methyl-1,4-benzoxazin-3-one an excellent candidate for library synthesis and as a building block for more complex molecules in drug discovery and agrochemical development programs.

Conclusion

6-Bromo-4-methyl-1,4-benzoxazin-3-one is a valuable heterocyclic compound underpinned by the pharmacologically significant 1,4-benzoxazin-3-one scaffold. This guide has provided a detailed, technically grounded framework for its synthesis from common starting materials, a robust protocol for its analytical verification, and an expert perspective on its potential applications. By leveraging the methodologies and insights presented herein, researchers can confidently produce and utilize this compound as a platform for innovation in medicinal and materials chemistry.

References

  • Pharmaffiliates. 6-Bromo-4H-3,1-benzoxazin-4-one. Available from: [Link]

  • PubChem. 6-Bromo-3,4-dihydro-2H-benzo[b][7][11]oxazine. National Center for Biotechnology Information. Available from: [Link]

  • J&K Scientific. 6-Bromo-4-methyl-1,4-benzoxazin-3-one | 24036-47-3. Available from: [Link]

  • PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. Available from: [Link]

  • Taylor & Francis Online. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Available from: [Link]

  • PubChem. 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

  • PubChem. 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Novel Substituted 4-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitriles. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]

  • PubChem. 4H-3,1-Benzoxazin-4-one. National Center for Biotechnology Information. Available from: [Link]

  • National Center for Biotechnology Information (PMC). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Available from: [Link]

Sources

Spectroscopic Blueprint of 6-Bromo-4-methyl-1,4-benzoxazin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 6-Bromo-4-methyl-1,4-benzoxazin-3-one, a substituted benzoxazinone, represents a class of heterocyclic compounds with significant interest due to their diverse biological activities and applications in medicinal chemistry. The strategic incorporation of a bromine atom and a methyl group onto the benzoxazinone scaffold can profoundly influence its physicochemical properties and biological interactions.

This technical guide provides a comprehensive analysis of the spectral characteristics of 6-Bromo-4-methyl-1,4-benzoxazin-3-one. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to present a robust, predicted spectral blueprint of the molecule. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the synthesis, identification, and characterization of this and related compounds.

The molecular structure of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is presented below, with atoms numbered for clarity in the subsequent spectral analysis.

Caption: Molecular structure of 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is affected by shielding and deshielding effects from neighboring atoms and functional groups. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing insights into the connectivity of the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5~ 7.35d~ 2.0
H-7~ 7.20dd~ 8.5, 2.0
H-8~ 6.85d~ 8.5
O-CH ₂-C=O~ 4.60s-
N-CH~ 3.30s-

Interpretation and Rationale:

  • Aromatic Protons (H-5, H-7, H-8): The aromatic region is expected to show three distinct signals.

    • H-5: This proton is ortho to the bromine atom and meta to the lactam nitrogen. The deshielding effect of the bromine atom is expected to shift this proton downfield. It will likely appear as a doublet due to coupling with H-7.

    • H-7: This proton is coupled to both H-8 (ortho coupling) and H-5 (meta coupling), and is expected to appear as a doublet of doublets.

    • H-8: This proton is ortho to the lactam nitrogen and is expected to be the most upfield of the aromatic protons. It should appear as a doublet due to coupling with H-7.

  • Methylene Protons (O-CH₂-C=O): The two protons of the methylene group in the oxazinone ring are chemically equivalent and are not coupled to any other protons. Therefore, they are predicted to appear as a singlet. Their position adjacent to an oxygen atom and a carbonyl group will cause a significant downfield shift. For similar benzoxazine structures, these protons typically resonate around 4.6-4.9 ppm.[1]

  • Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom are equivalent and are not coupled to other protons, thus they will appear as a sharp singlet. The electronegative nitrogen atom will cause a downfield shift compared to an alkyl methyl group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-4-methyl-1,4-benzoxazin-3-one in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it. Proton-decoupled ¹³C NMR spectra are typically acquired, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (C-3)~ 165
C-4a~ 145
C-8a~ 130
C-7~ 128
C-5~ 125
C-8~ 118
C-6 (C-Br)~ 115
O-C H₂-C=O (C-2)~ 68
N-C H₃~ 29

Interpretation and Rationale:

  • Carbonyl Carbon (C-3): The lactam carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the double bond to oxygen.[2]

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.

    • The quaternary carbons (C-4a and C-8a) will be deshielded.

    • The carbon attached to the bromine atom (C-6) will be shifted to a characteristic range.

    • The remaining aromatic carbons (C-5, C-7, and C-8) will have chemical shifts influenced by their position relative to the substituents.

  • Methylene Carbon (C-2): The carbon of the methylene group, being attached to an oxygen atom, will be significantly deshielded and is predicted to appear around 68 ppm.

  • Methyl Carbon (N-CH₃): The methyl carbon attached to the nitrogen will be the most upfield signal, in the typical range for N-alkyl carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with the chemical shift referenced to the CDCl₃ solvent peak at ~77.16 ppm.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy a powerful tool for functional group identification.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrational Mode
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850MediumAliphatic C-H stretch (CH₂ and CH₃)
~ 1680StrongAmide C=O (lactam) stretch
~ 1600, 1480Medium-StrongAromatic C=C stretch
~ 1250StrongC-O-C asymmetric stretch (ether)
~ 1100MediumC-N stretch
~ 600Medium-StrongC-Br stretch

Interpretation and Rationale:

  • C-H Stretching: The spectrum is expected to show absorptions for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H bonds.[2]

  • Carbonyl (C=O) Stretching: A strong absorption band around 1680 cm⁻¹ is highly characteristic of a six-membered ring lactam (amide in a ring).[3] This is one of the most prominent peaks in the spectrum.

  • Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.[4]

  • C-O-C Stretching: The asymmetric stretching of the ether linkage in the oxazinone ring is expected to produce a strong band around 1250 cm⁻¹.

  • C-Br Stretching: The carbon-bromine bond vibration typically appears in the fingerprint region, at lower wavenumbers.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the IR beam and record the spectrum.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure. The presence of bromine is readily identified by the isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.[5]

Predicted Major Fragment Ions (EI-MS):

m/zIonPredicted Relative Abundance
241/243[M]⁺˙High
184/186[M - C₂H₂O]⁺˙Medium
156/158[M - C₂H₂O - CO]⁺˙Medium
114[M - Br - CO]⁺Low
42[C₂H₂O]⁺˙High

Interpretation and Rationale:

  • Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at m/z 241 and 243 with approximately equal intensity, which is the hallmark of a monobrominated compound.[5]

  • Fragmentation Pathways: The fragmentation of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is likely to proceed through several key pathways:

    • Loss of Ketene (C₂H₂O): A common fragmentation pathway for lactams is the loss of a ketene molecule, which would result in an ion at m/z 184/186.

    • Loss of Carbon Monoxide (CO): Subsequent loss of CO from the [M - C₂H₂O]⁺˙ fragment would lead to an ion at m/z 156/158.

    • Loss of Bromine Radical (Br•): Cleavage of the C-Br bond would result in a fragment that is 79/81 mass units lighter than the parent ion.

    • Formation of [C₂H₂O]⁺˙: A retro-Diels-Alder type fragmentation could lead to the formation of a ketene radical cation at m/z 42.

M [M]⁺˙ m/z 241/243 F1 [M - C₂H₂O]⁺˙ m/z 184/186 M->F1 - C₂H₂O F3 [C₂H₂O]⁺˙ m/z 42 M->F3 retro-Diels-Alder F2 [M - C₂H₂O - CO]⁺˙ m/z 156/158 F1->F2 - CO

Caption: Predicted major fragmentation pathways for 6-Bromo-4-methyl-1,4-benzoxazin-3-one in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of 70 eV electrons in the ion source to generate the molecular ion and fragment ions.

  • Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide has presented a detailed, predicted spectroscopic analysis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, provide a comprehensive set of benchmarks for the structural confirmation of this compound. The provided experimental protocols offer standardized methodologies for acquiring high-quality spectral data. While this guide is based on well-established spectroscopic principles and data from analogous structures, experimental verification remains the gold standard. It is our hope that this document will serve as a valuable and practical resource for scientists engaged in the synthesis and characterization of novel benzoxazinone derivatives, facilitating their research and development endeavors.

References

  • Mass Spectrometry: Fragmentation. (n.d.).
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 1 H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. Retrieved January 21, 2026, from [Link]

  • One pot synthesis of benzopyranones and benzoxazinones catalyzed by MMO. (n.d.).
  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.).
  • 1 H NMR spectra of benzoxazine products purified with different purification methods. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 1 H and 13 C NMR spectra of new benzoxazines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). University of Lethbridge.
  • Interpreting IR Spectra. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

  • Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. (n.d.).
  • 6-Bromo-4-methyl-1,4-benzoxazin-3-one | 24036-47-3. (n.d.). MOLBASE. Retrieved January 21, 2026, from [Link]

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.
  • 12.7: Interpreting Infrared Spectra. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • 13.10 INTERPRETATION OF IR SPECTRA. (n.d.).
  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • 6-Bromo-4-methyl-1,4-benzoxazin-3-one | 24036-47-3. (n.d.). J&K Scientific. Retrieved January 21, 2026, from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved January 21, 2026, from [Link]

  • FT-IR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1][6]oxazine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione. (n.d.). PubChemLite. Retrieved January 21, 2026, from [Link]

  • 2H-1,3-Benzoxazine, 6-bromo-3,4-dihydro-3-(phenylmethyl)-. (n.d.). NIST. Retrieved January 21, 2026, from [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Benzenamine, 4-bromo-. (n.d.). NIST. Retrieved January 21, 2026, from [Link]

Sources

biological activity of substituted benzoxazinones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Benzoxazinones

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Benzoxazinones, a class of heterocyclic compounds, represent a "privileged scaffold" in medicinal chemistry.[1] Comprising a benzene ring fused to an oxazine ring, their structural versatility and accessibility have made them a focal point for discovering novel therapeutic agents.[2] Naturally occurring benzoxazinoids, such as DIBOA and DIMBOA found in cereal plants, initially highlighted their role in chemical defense and allelopathy.[3][4][5] However, it is the synthetic derivatization of the core benzoxazinone structure that has unlocked a broad spectrum of potent biological activities. These activities range from anticancer and anti-inflammatory to antimicrobial and enzyme inhibition, positioning substituted benzoxazinones as promising candidates for drug development.[6]

This guide provides a comprehensive technical overview of the biological activities of substituted benzoxazinones. It moves beyond a simple catalog of effects to explain the causality behind synthetic choices, delve into mechanisms of action, and present detailed methodologies for their evaluation. We will explore key structure-activity relationships (SAR), examine validated experimental protocols, and visualize the complex biological pathways these compounds modulate, offering a robust resource for professionals in the field.

The Benzoxazinone Scaffold: A Foundation for Diversity

The benzoxazinone core is the starting point for immense chemical creativity. The most explored isomers in medicinal chemistry are the 1,3-benzoxazin-4-ones and the 1,4-benzoxazin-3-ones. The strategic placement of various substituents on the aromatic ring or at the nitrogen and carbon atoms of the oxazine ring allows for the fine-tuning of physicochemical properties, such as lipophilicity and electronic distribution. This chemical modification is the key to modulating biological activity, enhancing target specificity, and improving pharmacokinetic profiles.

The rationale for developing synthetic derivatives is clear: while natural benzoxazinoids provide a biological starting point, they often lack the potency and selectivity required for therapeutic use.[5] Synthetic chemistry allows for the introduction of pharmacophores and the optimization of interactions with biological targets, transforming a simple scaffold into a highly targeted therapeutic agent.

Synthesis of Biologically Active Benzoxazinones

The construction of the benzoxazinone ring is a well-established field, with methods ranging from classical cyclocondensations to modern catalyzed reactions. The most traditional and widely used approach involves anthranilic acid as a bifunctional starting material, containing both a nucleophilic amino group and a carboxylic acid.[7]

Foundational Synthetic Route: Acylation and Cyclization

One of the most direct methods involves the reaction of a substituted anthranilic acid with an acid chloride or anhydride.[7][8] This reaction proceeds through the initial acylation of the amino group, followed by an intramolecular cyclization to form the benzoxazinone ring.

Experimental Protocol 2.1: General Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones

This protocol describes a representative synthesis based on the reaction of anthranilic acid with various substituted benzoyl chlorides.[8]

Materials:

  • Substituted Anthranilic Acid (1.0 eq)

  • Substituted Benzoyl Chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (as base and/or solvent)

  • Anhydrous Chloroform or Dichloromethane (DCM) (as solvent)

  • Magnetic stirrer and hotplate

  • Round bottom flask with reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • Reactant Dissolution: Dissolve the substituted anthranilic acid (1.0 eq) in anhydrous chloroform within a round bottom flask.

  • Base Addition: Add triethylamine (2.0 eq) to the solution and stir for 15 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

  • Acylating Agent Addition: Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the stirring solution. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 4-6 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

  • Workup: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure benzoxazinone derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality: The choice of an acid chloride as the acylating agent provides a highly reactive electrophile for the initial N-acylation. The use of a non-nucleophilic base like TEA is critical to prevent side reactions and to neutralize the HCl byproduct, driving the reaction to completion. The subsequent intramolecular cyclization is often spontaneous or can be promoted by gentle heating.

Visualization: Synthetic Workflow

G cluster_synthesis General Benzoxazinone Synthesis start Starting Materials reactants Anthranilic Acid + Acid Chloride start->reactants reaction Acylation & Cyclization (Base, Solvent) reactants->reaction Step 1-3 workup Aqueous Workup & Extraction reaction->workup Step 4-5 purify Purification (Recrystallization or Chromatography) workup->purify Step 6-7 product Substituted Benzoxazinone purify->product Step 8

Caption: A generalized workflow for the synthesis and purification of substituted benzoxazinones.

The Broad Spectrum of Biological Activity

Substituted benzoxazinones have been investigated for a wide array of pharmacological effects. Their ability to interact with diverse biological targets, from enzymes to DNA structures, underscores their potential as therapeutic agents.

Anticancer Activity

The development of novel anticancer agents is a primary focus of benzoxazinone research.[9] Derivatives have been shown to inhibit cancer cell proliferation and migration through multiple mechanisms.

Mechanisms of Action:

  • Topoisomerase I Inhibition: Certain 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives act as topoisomerase I "poisons."[10] These compounds stabilize the enzyme-DNA cleavage complex, leading to lethal double-strand breaks during DNA replication and ultimately triggering apoptosis.[10] One derivative, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013), was found to be significantly more potent than the clinical drug camptothecin.[10]

  • Targeting G-Quadruplex DNA: Four synthesized benzoxazinone derivatives were shown to inhibit the proliferation and migration of several cancer cell lines, including non-small-cell lung cancer (A549).[11] Their mechanism involves inducing and stabilizing the G-quadruplex structure in the promoter region of the c-Myc oncogene, which downregulates its expression.[11]

  • Apoptosis Induction: Many derivatives exert their anticancer effects by inducing programmed cell death. One study showed that specific derivatives caused a 7- to 8-fold induction in the expression of p53 and caspase-3, key proteins in the apoptotic cascade.[12]

  • Kinase Inhibition: Novel benzoxazinone compounds have been synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in many cancers.

Table 1: Selected Anticancer Activities of Benzoxazinone Derivatives

Compound Class/Derivative Cancer Cell Line Mechanism/Target Reported Activity (IC₅₀) Reference
BONC-013 - Topoisomerase I Poison 0.0006 mM [10]
7-nitro-2-aryl-benzoxazinones HeLa Apoptosis Induction ~28-87% viability [13]
Quinazolinone derivative 15 HepG2, MCF-7, HCT-29 p53/Caspase-3 Induction < 10 µM [12]

| 2-aryl-benzoxazinones | SK-RC-42, SGC7901, A549 | c-Myc G-Quadruplex | Dose-dependent inhibition |[11] |

Visualization: Topoisomerase I Poisoning Mechanism

G cluster_pathway Mechanism of Benzoxazinone as a Topoisomerase I Poison DNA Supercoiled DNA TopoI Topoisomerase I (Topo I) DNA->TopoI binding Complex Topo I - DNA Cleavage Complex TopoI->Complex DNA cleavage Religation DNA Religation (Relaxed DNA) Complex->Religation Normal Pathway Benzoxazinone Benzoxazinone Derivative (e.g., BONC-013) Complex->Benzoxazinone Intervention Stalled Stabilized Ternary Complex (Stalled Replication Fork) Benzoxazinone->Stalled DSB Double-Strand Breaks Stalled->DSB Collision with Replication Machinery Apoptosis Apoptosis / Cell Death DSB->Apoptosis

Caption: Key positions on the benzoxazinone scaffold for chemical modification and their impact on biological activity.

Methodologies for Biological Evaluation

To ensure trustworthiness and reproducibility, standardized protocols for assessing biological activity are essential.

Protocol 5.1: In Vitro Anticancer Activity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic effects.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzoxazinone derivatives in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells for untreated controls (vehicle only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 5.2: Screening for Anti-inflammatory Activity (Griess Assay for Nitric Oxide)

This protocol quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants. It is a common method to screen for anti-inflammatory effects in LPS-stimulated macrophages or microglia.

Procedure:

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the benzoxazinone derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control wells (untreated, LPS only, compound only).

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Incubation & Reading: Incubate in the dark at room temperature for 10-15 minutes. A pink/magenta color will develop. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Future Perspectives

The benzoxazinone scaffold is a remarkably fruitful platform for drug discovery. Future research will likely focus on several key areas:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., possessing both anti-inflammatory and anticancer properties) for diseases with complex pathologies.

  • Improving Pharmacokinetics: Focusing on substitutions that enhance ADME (Absorption, Distribution, Metabolism, and Excretion) properties to create orally bioavailable drugs with favorable half-lives.

  • Target Deconvolution: For compounds with potent activity discovered through phenotypic screening, identifying the specific molecular target(s) will be crucial for further development and understanding of the mechanism of action.

  • Clinical Translation: Advancing the most promising lead compounds through preclinical toxicology studies and into early-phase clinical trials to validate their safety and efficacy in humans.

The journey from a simple heterocyclic core to a potential clinical drug is complex, but the diverse and potent biological activities of substituted benzoxazinones confirm their status as a truly privileged and promising scaffold for the future of medicine.

References

  • Siddiqui, Z. N., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 210-221. [Link]

  • El-Hashash, M. A., et al. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical & Pharmaceutical Bulletin, 64(3), 263-271. [Link]

  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]

  • Pruitt, J. R., et al. (2003). Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 561-566. [Link]

  • Macías, F. A., et al. (2004). Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. Journal of Agricultural and Food Chemistry, 52(21), 6452-6461. [Link]

  • Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-48. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Pharmaceuticals, 17(1), 1-20. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]

  • Rathod, V. R., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Survey in Fisheries Sciences, 10(4S), 7167-7182. [Link]

  • Shanishth, et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Pharmaceutical and Biomedical Sciences, 2(1), 1-10. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1389923. [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • Dickschat, J. S., et al. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry, 155, 109-120. [Link]

  • El-Hashash, M. A., et al. (2020). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 25(22), 5366. [Link]

  • Shanishth, et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. MDPI. [Link]

  • Hassan, M. Z., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d]o[3][8]xazin-4-ones as potent anticancer and antioxidant agents. Heliyon, 6(4), e03780. [Link]

  • Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. (2022). ResearchGate. [Link]

  • Koyuncu, I., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. DARU Journal of Pharmaceutical Sciences, 27(2), 315-327. [Link]

  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. (2016). ResearchGate. [Link]

  • Borges, F., et al. (2024). Benzo[a]phenoxazines as Potential Anti-Inflammatory Drugs. MDPI. [Link]

  • Mandru, P., & Parameshwar, P. (2022). antimicrobial potential of novel benzoxazinone derivatives tethered with thiosemicarbazone scaffold. International Journal of Biology, Pharmacy and Allied Sciences, 11(11), 4904-4917. [Link]

  • Tang, Y., et al. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 23(1), 1-15. [Link]

  • Al-Amiery, A. A. (2020). Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry, 9(2), 22-26. [Link]

  • Kajino, M., et al. (1991). Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. Chemical & Pharmaceutical Bulletin, 39(11), 2896-2905. [Link]

  • Zampieri, D., et al. (2019). Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis. Bioorganic & Medicinal Chemistry Letters, 29(17), 2468-2474. [Link]

  • Tang, Y., et al. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis of substituted 2,3-dihydro-4H-1,3-benzoxazin-4-ones and their biological activities. (1987). Journal of Medicinal Chemistry. [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]

  • BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2021). ResearchGate. [Link]

  • Kumar, A., et al. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 28(19), 6826. [Link]

Sources

Unlocking the Therapeutic Potential of 6-Bromo-4-methyl-1,4-benzoxazin-3-one: A Technical Guide to Putative Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This technical guide focuses on a specific, under-explored derivative, 6-Bromo-4-methyl-1,4-benzoxazin-3-one , providing a scientifically grounded framework for investigating its potential therapeutic applications. By synthesizing data from structurally related compounds, this document outlines a series of high-probability therapeutic targets and details the rigorous experimental workflows required for their validation. This guide is intended to serve as a foundational resource for research groups aiming to elucidate the pharmacological profile of this promising molecule and accelerate its journey through the drug discovery pipeline.

Introduction: The 1,4-Benzoxazin-3-one Core and its Therapeutic Promise

The 1,4-benzoxazin-3-one heterocyclic system is a cornerstone of numerous biologically active compounds. Its rigid, bicyclic structure provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, facilitating specific interactions with a variety of biological macromolecules. Derivatives of this core have been reported to possess a diverse array of pharmacological properties, including antimicrobial, antifungal, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The specific analogue, 6-Bromo-4-methyl-1,4-benzoxazin-3-one, combines the electron-withdrawing properties of a bromine atom at the 6-position with a methyl group on the nitrogen at the 4-position. These substitutions are predicted to modulate the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic profile and target engagement. This guide will explore the most promising therapeutic avenues for this compound based on the established activities of its chemical cousins.

Potential Therapeutic Areas and Molecular Targets

Based on extensive analysis of the 1,4-benzoxazin-3-one literature, we have identified four primary areas of high therapeutic potential for 6-Bromo-4-methyl-1,4-benzoxazin-3-one. For each area, we propose specific molecular targets and discuss the mechanistic rationale.

Oncology: Targeting Aberrant Kinase Signaling

A significant body of research points to the potential of 1,4-benzoxazin-3-one derivatives as inhibitors of protein kinases, which are critical regulators of cellular growth, differentiation, and survival.[2][4] Dysregulation of kinase activity is a hallmark of many cancers.

Potential Targets:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of KDR is a clinically validated anti-cancer strategy.[4]

  • Abelson Murine Leukemia Viral Oncogene Homolog 1 (ABL) Kinase: The fusion protein BCR-ABL is the causative agent of chronic myeloid leukemia (CML).[2]

  • Phosphoinositide 3-kinase (PI3K) / Mammalian Target of Rapamycin (mTOR): The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in cancer, promoting cell proliferation and survival.[5]

Hypothesized Mechanism of Action:

The 1,4-benzoxazin-3-one core can act as a scaffold to position substituents that interact with the ATP-binding pocket of these kinases. The N-methyl group may enhance solubility and cell permeability, while the bromo-substituent could form halogen bonds with specific residues in the kinase domain, contributing to binding affinity and selectivity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activation Compound 6-Bromo-4-methyl- 1,4-benzoxazin-3-one Compound->RTK Inhibition Compound->PI3K Inhibition ABL ABL Kinase Compound->ABL Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Promotion ABL->Proliferation Promotion

Figure 1: Putative Kinase Inhibition Pathways
Neurodegenerative Disorders: A Multi-pronged Neuroprotective Approach

Several 1,4-benzoxazin-3-one derivatives have demonstrated neuroprotective properties in various models of neurodegeneration.[6][7] The proposed mechanisms are often multifactorial, involving the modulation of key signaling pathways implicated in neuronal death and dysfunction.

Potential Targets:

  • Glycogen Synthase Kinase 3 (GSK3): A serine/threonine kinase involved in a multitude of cellular processes, including neuronal development, metabolism, and apoptosis. Hyperactivity of GSK3 is implicated in Alzheimer's disease and other neurodegenerative conditions.[6]

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): A key component of cellular stress response pathways that can trigger apoptosis and inflammation in neurons.[6][8]

  • Cyclin-Dependent Kinases (CDKs): Aberrant activation of CDKs in post-mitotic neurons is a proposed mechanism of neuronal cell death in several neurodegenerative diseases.[6][8]

  • Dopamine and Serotonin Receptors/Transporters: Some derivatives have shown activity at these targets, suggesting potential applications in conditions like Parkinson's disease and depression.[3]

Hypothesized Mechanism of Action:

By inhibiting kinases such as GSK3, p38 MAPK, and CDKs, 6-Bromo-4-methyl-1,4-benzoxazin-3-one could protect neurons from various insults. The compound may also modulate neurotransmitter systems, offering symptomatic relief in certain neurological disorders.

G Stress Oxidative Stress, Neurotoxins GSK3 GSK3 Stress->GSK3 p38 p38 MAPK Stress->p38 CDKs CDKs Stress->CDKs Compound 6-Bromo-4-methyl- 1,4-benzoxazin-3-one Compound->GSK3 Inhibition Compound->p38 Inhibition Compound->CDKs Inhibition Apoptosis Neuronal Apoptosis GSK3->Apoptosis p38->Apoptosis CDKs->Apoptosis Survival Neuronal Survival

Figure 2: Neuroprotective Kinase Modulation
Infectious Diseases: A Novel Class of Antimicrobials

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Synthetic derivatives of 1,4-benzoxazin-3-ones have shown promising activity against a range of bacterial and fungal pathogens.[9][10]

Potential Target:

  • Bacterial DNA Gyrase (GyrB Subunit): An essential enzyme in bacteria that controls DNA topology. It is a well-established target for quinolone antibiotics. Molecular docking studies have suggested that 1,4-benzoxazin-3-one derivatives can bind to the ATP-binding site of the GyrB subunit.[9]

Hypothesized Mechanism of Action:

6-Bromo-4-methyl-1,4-benzoxazin-3-one may act as a competitive inhibitor of ATP binding to the GyrB subunit of DNA gyrase. This would disrupt DNA replication and repair, leading to bacterial cell death. The structural similarity to quinolone antibiotics, which also target this enzyme, lends credence to this hypothesis.

Inflammatory Disorders: Modulating Microglial Activation

Neuroinflammation, often mediated by activated microglia, is a key pathological feature of many neurological and systemic inflammatory diseases.

Potential Target:

  • Nitric Oxide (NO) Production: In response to inflammatory stimuli like lipopolysaccharide (LPS), microglia produce large amounts of nitric oxide, a pro-inflammatory mediator. Inhibition of NO production is a common strategy in the development of anti-inflammatory drugs.[3]

Hypothesized Mechanism of Action:

The compound may interfere with intracellular signaling pathways (e.g., NF-κB) that are activated by LPS and lead to the upregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of NO in activated microglia.

Experimental Workflows for Target Validation

The validation of the aforementioned putative targets is a critical step in the preclinical drug discovery process.[11][12] The following section outlines detailed, step-by-step protocols for the initial validation of 6-Bromo-4-methyl-1,4-benzoxazin-3-one against its proposed targets.

G Start Compound Synthesis & Characterization Tier1 Tier 1: In Vitro Screening (Biochemical & Cellular Assays) Start->Tier1 Initial Hypothesis Tier2 Tier 2: Cellular Mechanism of Action Studies Tier1->Tier2 Active Hits Tier3 Tier 3: In Vivo Model Validation Tier2->Tier3 Validated Mechanism End Lead Optimization Tier3->End Proof-of-Concept

Figure 3: Target Validation Workflow
Protocol: Kinase Inhibition Assays

Objective: To determine the inhibitory activity of 6-Bromo-4-methyl-1,4-benzoxazin-3-one against a panel of kinases (VEGFR-2, ABL, PI3K, GSK3, p38 MAPK, CDKs).

Methodology:

  • Assay Principle: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction. A decrease in luminescence indicates inhibition of kinase activity.

  • Reagents and Materials:

    • Recombinant human kinases (VEGFR-2, ABL, PI3K, GSK3, p38, CDK panel)

    • Specific peptide substrates for each kinase

    • ATP

    • 6-Bromo-4-methyl-1,4-benzoxazin-3-one (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit

    • White, opaque 384-well assay plates

    • Luminometer

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.

    • In the assay plate, add 2.5 µL of the kinase/substrate mixture.

    • Add 0.5 µL of the diluted test compound or DMSO (vehicle control).

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.

Data Presentation:

Kinase TargetIC₅₀ (µM) of 6-Bromo-4-methyl-1,4-benzoxazin-3-one
VEGFR-2To be determined
ABLTo be determined
PI3KαTo be determined
GSK3βTo be determined
p38α MAPKTo be determined
CDK2/cyclin ATo be determined
Protocol: Antimicrobial Susceptibility Testing

Objective: To evaluate the antimicrobial activity of the compound against representative Gram-positive and Gram-negative bacteria.

Methodology:

  • Assay Principle: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Reagents and Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • 6-Bromo-4-methyl-1,4-benzoxazin-3-one (in DMSO)

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • 96-well microtiter plates

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in MHB in the microtiter plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria + antibiotic), a negative control (broth only), and a vehicle control (bacteria + DMSO).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Neuroprotection Assay in a Cellular Model

Objective: To assess the ability of the compound to protect neuronal cells from excitotoxicity.

Methodology:

  • Assay Principle: Use a cultured neuronal cell line (e.g., HT22 hippocampal neurons) and induce cell death with an excitotoxin (e.g., glutamate). Measure cell viability using an MTT assay.

  • Reagents and Materials:

    • HT22 cells

    • DMEM media supplemented with 10% FBS

    • Glutamate

    • 6-Bromo-4-methyl-1,4-benzoxazin-3-one (in DMSO)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • 96-well cell culture plates

  • Procedure:

    • Plate HT22 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Induce excitotoxicity by adding glutamate (e.g., 5 mM final concentration).

    • Incubate for 24 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the EC₅₀ value (the concentration of the compound that provides 50% protection).

Conclusion and Future Directions

This guide has outlined a rational, evidence-based approach to exploring the therapeutic potential of 6-Bromo-4-methyl-1,4-benzoxazin-3-one. The proposed targets in oncology, neurodegeneration, infectious diseases, and inflammation represent high-priority avenues for investigation. The provided experimental protocols offer a clear roadmap for the initial stages of target validation. Positive results from these assays will provide the necessary foundation for more advanced studies, including mechanism of action elucidation, lead optimization, and in vivo efficacy testing in relevant disease models. The systematic exploration of this compound and its analogs holds significant promise for the discovery of novel therapeutics to address unmet medical needs.

References

  • Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Survey in Fisheries Sciences. [Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. European Journal of Medicinal Chemistry. [Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. PubMed. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. International Journal of Trend in Scientific Research and Development. [Link]

  • Molecular Target Validation in preclinical drug discovery. Drug Discovery Today. [Link]

  • Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegeneration. PubMed. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]

  • 1, 4-benzoxazine compounds and derivatives thereof as therapeutic drugs for the treatment of neurodegenerative conditions.
  • Drug Target Identification & Validation. Horizon Discovery. [Link]

  • Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Wageningen University & Research. [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Identification of Novel 1,4-Benzoxazine Compounds That Are Protective in Tissue Culture and In Vivo Models of Neurodegeneration. ResearchGate. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. [Link]

  • Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. [Link]

  • Some biologically important 4H‐3,1‐benzoxazin‐4‐one derivatives. ResearchGate. [Link]

  • Discovery of 4-phenyl-2H-benzo[b][4][10]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. PubMed. [Link]

  • Examples of some bioactive molecules derived from[4][10]-benzoxazine-3-one. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Bromo-4-methyl-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif renowned for its diverse and potent biological activities. This technical guide focuses on a specific, lesser-explored derivative, 6-Bromo-4-methyl-1,4-benzoxazin-3-one, and aims to provide a comprehensive framework for elucidating its mechanism of action. While direct mechanistic studies on this particular compound are not extensively documented in current literature, this guide will synthesize information from structurally related benzoxazinones to propose putative mechanisms and outline a robust experimental strategy for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical class.

Introduction: The Therapeutic Promise of the 1,4-Benzoxazin-3-one Core

The 1,4-benzoxazin-3-one core is a recurring structural element in a variety of biologically active molecules, both natural and synthetic. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological properties, including antimicrobial, antifungal, anticancer, anti-inflammatory, antioxidant, and antiviral activities[1][2][3][4]. This wide range of bioactivities suggests that compounds based on this framework may interact with multiple biological targets, making them attractive candidates for drug discovery and development. The specific substitutions on the benzoxazinone ring system play a critical role in defining the potency and selectivity of these compounds. This guide will delve into the potential mechanisms of action for 6-Bromo-4-methyl-1,4-benzoxazin-3-one, a compound characterized by bromine substitution at the 6-position and a methyl group at the 4-position (the nitrogen atom).

Compound Profile: 6-Bromo-4-methyl-1,4-benzoxazin-3-one

PropertyValueSource
Molecular Formula C9H8BrNO2[5]
Molecular Weight 242.07 g/mol [5]
IUPAC Name 6-bromo-4-methyl-2H-1,4-benzoxazin-3-one[5]
CAS Number 221311-16-6[5]

The structure of 6-Bromo-4-methyl-1,4-benzoxazin-3-one incorporates an electron-withdrawing bromine atom on the benzene ring and a small alkyl group on the nitrogen. These features are expected to influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn will govern its interaction with biological targets.

Postulated Mechanisms of Action Based on Analogous Compounds

Given the absence of direct mechanistic data for 6-Bromo-4-methyl-1,4-benzoxazin-3-one, we can infer potential pathways based on the known activities of other 1,4-benzoxazin-3-one derivatives.

Inhibition of Tyrosine Kinases

Several studies have highlighted the potential of 1,4-benzoxazin-3-one derivatives as inhibitors of tyrosine kinases[6]. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

Putative Mechanism: 6-Bromo-4-methyl-1,4-benzoxazin-3-one may act as an ATP-competitive inhibitor of specific tyrosine kinases, such as KDR (VEGFR-2) or ABL, which are implicated in angiogenesis and chronic myeloid leukemia, respectively[6]. The benzoxazinone core could occupy the adenine-binding pocket of the kinase, with the bromo and methyl substituents forming specific interactions that enhance binding affinity and selectivity.

Antimicrobial and Antifungal Activity

The 1,4-benzoxazin-3-one scaffold is a known pharmacophore in antimicrobial agents[4][7]. The mechanism of action for these compounds is often multifaceted.

Putative Mechanism: The antimicrobial action could stem from the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilic nature of the compound, enhanced by the bromine and methyl groups, may facilitate its passage through microbial cell walls. Potential targets could include enzymes involved in DNA replication (like DNA gyrase) or cell wall synthesis.

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Some benzoxazinone derivatives have shown promise in mitigating these processes.

Putative Mechanism: The anti-inflammatory effects could be mediated by the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX). The antioxidant activity may arise from the ability of the benzoxazinone ring to scavenge free radicals or to upregulate endogenous antioxidant defense mechanisms.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of 6-Bromo-4-methyl-1,4-benzoxazin-3-one, a multi-pronged approach is recommended. The following experimental protocols provide a comprehensive framework for this investigation.

Initial Target Class Identification

The first step is to perform broad-based screening to identify the general class of biological targets.

Protocol 1: Kinase Profiling Assay

  • Objective: To determine if the compound inhibits a broad panel of kinases.

  • Methodology:

    • Utilize a commercial kinase profiling service (e.g., Eurofins, Promega).

    • Submit 6-Bromo-4-methyl-1,4-benzoxazin-3-one for screening against a panel of at least 100 human kinases at a fixed concentration (e.g., 10 µM).

    • The assay typically measures the remaining kinase activity after incubation with the compound, often using a luminescence-based ATP detection method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each kinase.

    • Identify "hits" as kinases with >50% inhibition.

    • Follow up with dose-response curves for the most promising hits to determine IC50 values.

Protocol 2: Antimicrobial Susceptibility Testing

  • Objective: To assess the compound's activity against a panel of pathogenic bacteria and fungi.

  • Methodology:

    • Use the broth microdilution method according to CLSI guidelines.

    • Prepare serial dilutions of 6-Bromo-4-methyl-1,4-benzoxazin-3-one in appropriate growth media.

    • Inoculate with standardized suspensions of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate under appropriate conditions.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

In-depth Mechanistic Studies for Identified Target Classes

Based on the results from the initial screening, more focused experiments can be designed.

If Kinase Inhibition is Observed:

Protocol 3: Cellular Target Engagement Assay

  • Objective: To confirm that the compound engages the target kinase within a cellular context.

  • Methodology:

    • Employ a technique such as the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay.

    • For CETSA, treat intact cells with the compound, followed by heat shock. The engagement of the compound is expected to stabilize the target protein, leading to less denaturation at elevated temperatures.

    • Analyze protein levels by Western blotting or mass spectrometry.

  • Data Analysis:

    • A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

If Antimicrobial Activity is Observed:

Protocol 4: Mechanism of Action (MOA) Assays for Antimicrobials

  • Objective: To elucidate the specific cellular process disrupted by the compound in microbial cells.

  • Methodology:

    • Macromolecular Synthesis Inhibition: Treat microbial cells with the compound and pulse-label with radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine) synthesis.

    • Cell Membrane Integrity Assay: Use fluorescent dyes such as propidium iodide or SYTOX Green to assess membrane permeabilization.

  • Data Analysis:

    • Quantify the incorporation of radiolabels to determine which macromolecular synthesis pathway is inhibited.

    • Measure the increase in fluorescence to assess the extent of membrane damage.

Visualizing Potential Pathways and Workflows

Signaling Pathway Diagram

G cluster_0 Proposed Kinase Inhibition Pathway 6-Bromo-4-methyl-1,4-benzoxazin-3-one 6-Bromo-4-methyl-1,4-benzoxazin-3-one ATP_Binding_Pocket ATP Binding Pocket 6-Bromo-4-methyl-1,4-benzoxazin-3-one->ATP_Binding_Pocket Substrate_Phosphorylation Substrate Phosphorylation 6-Bromo-4-methyl-1,4-benzoxazin-3-one->Substrate_Phosphorylation Inhibits Tyrosine Kinase (e.g., VEGFR-2) Tyrosine Kinase (e.g., VEGFR-2) Tyrosine Kinase (e.g., VEGFR-2)->ATP_Binding_Pocket ATP_Binding_Pocket->Substrate_Phosphorylation ATP Hydrolysis Downstream_Signaling Downstream Signaling (Proliferation, Angiogenesis) Substrate_Phosphorylation->Downstream_Signaling Inhibition_of_Signaling Inhibition of Signaling

Caption: Putative mechanism of tyrosine kinase inhibition.

Experimental Workflow Diagram

G Start Start Broad_Screening Broad Spectrum Screening Start->Broad_Screening Kinase_Profiling Kinase Panel Screen Broad_Screening->Kinase_Profiling Antimicrobial_Screen Antimicrobial Susceptibility Broad_Screening->Antimicrobial_Screen Data_Analysis Identify Hits Kinase_Profiling->Data_Analysis Antimicrobial_Screen->Data_Analysis Kinase_Hit Kinase Hit? Data_Analysis->Kinase_Hit Antimicrobial_Hit Antimicrobial Hit? Kinase_Hit->Antimicrobial_Hit No Cellular_Assays Cellular Target Engagement (e.g., CETSA) Kinase_Hit->Cellular_Assays Yes MOA_Assays Antimicrobial MOA Assays (Macromolecular Synthesis, Membrane Integrity) Antimicrobial_Hit->MOA_Assays Yes Mechanism_Elucidation Mechanism_Elucidation Antimicrobial_Hit->Mechanism_Elucidation No Cellular_Assays->Mechanism_Elucidation MOA_Assays->Mechanism_Elucidation

Caption: Experimental workflow for MOA elucidation.

Conclusion and Future Directions

While the precise mechanism of action for 6-Bromo-4-methyl-1,4-benzoxazin-3-one remains to be definitively established, the rich pharmacology of the benzoxazinone scaffold provides a strong foundation for targeted investigation. The proposed experimental workflows in this guide offer a clear and logical path forward for researchers. Future studies should focus on identifying the specific molecular targets and delineating the downstream cellular consequences of target engagement. Such efforts will be crucial in unlocking the full therapeutic potential of this promising compound.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health.
  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[5][8]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024, June 28). PubMed Central. Retrieved January 21, 2026, from

  • Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. (n.d.). Undefined.
  • 6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. (n.d.). PubChem.
  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. (2025, August 7). ResearchGate.
  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (n.d.). ResearchGate.
  • Pharmacological Profile of Benzoxazines: A Short Review. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19). Undefined.
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013, April 23). Undefined.
  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020, January 4). Undefined.
  • 6-Bromo-2H-1,4-benzoxazin-3-(4H)-one. (n.d.). Vibrant Pharma Inc.
  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (n.d.). PMC - NIH.

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-4-methyl-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 6-Bromo-4-methyl-1,4-benzoxazin-3-one, focusing on its solubility and stability. As a key molecule in medicinal chemistry and drug discovery, a thorough understanding of these parameters is essential for advancing research and development. This document is structured to provide not only theoretical insights but also practical, field-proven methodologies for the accurate assessment of this compound.

Introduction: The Significance of Physicochemical Profiling

6-Bromo-4-methyl-1,4-benzoxazin-3-one belongs to the benzoxazinone class of heterocyclic compounds, which are of significant interest in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The journey of a promising compound from discovery to a viable drug candidate is critically dependent on its physicochemical characteristics. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation, and ultimately, therapeutic efficacy.

This guide will delve into the predicted and experimentally determined aspects of solubility and stability for 6-Bromo-4-methyl-1,4-benzoxazin-3-one, offering a robust framework for its evaluation.

Physicochemical Profile of 6-Bromo-4-methyl-1,4-benzoxazin-3-one

A foundational understanding of the molecule's intrinsic properties is crucial for predicting its behavior in various experimental and physiological environments.

PropertyValue / PredictionSource
Molecular Formula C₉H₈BrNO₂J&K Scientific[2]
Molecular Weight 242.07 g/mol PubChem[3]
CAS Number 24036-47-3J&K Scientific[2]
Appearance Predicted to be a solid at room temperature.General knowledge
pKa (Predicted) The lactam proton is weakly acidic. The exact value requires experimental determination.Inferred from structure
LogP (Predicted) A positive LogP value is expected, suggesting moderate lipophilicity.Inferred from structure

Solubility Assessment: A Cornerstone of Drug Development

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, poor solubility can be a major hurdle. The following sections provide a comprehensive approach to evaluating the solubility of 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

Theoretical Considerations

The structure of 6-Bromo-4-methyl-1,4-benzoxazin-3-one, with its aromatic rings and halogen substituent, suggests that it is likely to be poorly soluble in aqueous media. The presence of the lactam group provides a site for hydrogen bonding, which may slightly enhance solubility. However, the overall lipophilic character is expected to dominate. Solubility in organic solvents is predicted to be higher, particularly in polar aprotic solvents like DMSO and DMF.

Experimental Workflow for Solubility Determination

A multi-faceted experimental approach is recommended to accurately determine both the thermodynamic and kinetic solubility of the compound.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility stock Prepare 10 mM Stock in DMSO serial Serial Dilutions in DMSO stock->serial For Kinetic Assay add_buffer_k Add Aqueous Buffer (pH 7.4) serial->add_buffer_k shake_k Shake for 2h add_buffer_k->shake_k filter_k Filter Precipitate shake_k->filter_k analyze_k Analyze Supernatant by HPLC/LC-MS filter_k->analyze_k add_solid Add Excess Solid to Buffer shake_t Shake for 24-48h add_solid->shake_t filter_t Filter Undissolved Solid shake_t->filter_t analyze_t Analyze Saturated Solution by HPLC/LC-MS filter_t->analyze_t

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Detailed Protocol for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of 6-Bromo-4-methyl-1,4-benzoxazin-3-one in a given solvent system.

Materials:

  • 6-Bromo-4-methyl-1,4-benzoxazin-3-one (solid)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Vials with screw caps

  • Orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of solid 6-Bromo-4-methyl-1,4-benzoxazin-3-one to a vial.

  • Add a known volume of PBS (e.g., 1 mL).

  • Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Equilibrate for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the suspension to pellet the excess solid.

  • Carefully filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 ACN:Water).

  • Analyze the filtered supernatant by HPLC to determine the concentration.

  • The determined concentration represents the thermodynamic solubility.

Predicted and Experimental Solubility Table
SolventPredicted SolubilityExperimental Solubility (µg/mL)
WaterVery LowTo be determined
PBS (pH 7.4)LowTo be determined
EthanolModerateTo be determined
MethanolModerateTo be determined
AcetoneSolubleTo be determined
AcetonitrileSolubleTo be determined
DichloromethaneSolubleTo be determined
DMSOHighly SolubleTo be determined
DMFHighly SolubleTo be determined

Stability Evaluation: Ensuring Compound Integrity

The stability of a drug candidate under various environmental conditions is a critical factor for its development, formulation, and storage. The benzoxazinone ring system can be susceptible to hydrolysis, particularly under acidic or basic conditions.[4]

Factors Influencing Stability
  • pH: The lactam bond in the benzoxazinone ring is prone to hydrolysis. This is expected to be accelerated at both low and high pH.

  • Temperature: Elevated temperatures can increase the rate of degradation.

  • Light: Photodegradation can occur, especially for compounds with chromophores, such as the aromatic rings in this molecule.

  • Oxidation: The presence of oxidizing agents can lead to degradation.

Forced Degradation Studies Workflow

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

G cluster_conditions Stress Conditions compound 6-Bromo-4-methyl-1,4-benzoxazin-3-one in Solution acid Acidic (e.g., 0.1 M HCl) compound->acid base Basic (e.g., 0.1 M NaOH) compound->base oxidative Oxidative (e.g., 3% H₂O₂) compound->oxidative thermal Thermal (e.g., 60°C) compound->thermal photo Photolytic (ICH Q1B) compound->photo analysis Analyze by HPLC/LC-MS at Time Points (0, 2, 4, 8, 24h) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis results Identify Degradants Determine Degradation Rate analysis->results

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol for Acidic and Basic Hydrolysis

Objective: To assess the stability of 6-Bromo-4-methyl-1,4-benzoxazin-3-one in acidic and basic conditions.

Materials:

  • 1 mg/mL stock solution of the compound in ACN or a suitable organic solvent.

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV and Mass Spectrometry (LC-MS) detectors.

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in a vial.

    • Incubate at a controlled temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Analyze the sample by LC-MS.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in a vial.

    • Incubate at a controlled temperature (e.g., 60°C).

    • At the same specified time points, withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

    • Analyze the sample by LC-MS.

  • Analysis:

    • Monitor the decrease in the peak area of the parent compound over time.

    • Identify any new peaks that appear, which are potential degradation products.

    • Use the mass spectrometer to determine the molecular weights of the degradants to aid in their structural elucidation.

Analytical Methodology: The Key to Accurate Measurement

A robust and validated analytical method is essential for the accurate quantification of 6-Bromo-4-methyl-1,4-benzoxazin-3-one in solubility and stability samples.

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure good peak shape and resolution.

  • Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy) and mass spectrometry for confirmation and identification of degradants.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Data Interpretation and Reporting

Solubility:

  • Report solubility in µg/mL and µM.

  • Specify the type of solubility (kinetic or thermodynamic) and the conditions (solvent, pH, temperature).

Stability:

  • Report the percentage of the compound remaining at each time point under each stress condition.

  • Calculate the degradation rate constant (k) and half-life (t½) if possible.

  • Propose potential degradation pathways based on the identified degradants.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 6-Bromo-4-methyl-1,4-benzoxazin-3-one. By following the outlined experimental protocols and leveraging the provided theoretical insights, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development process. A thorough understanding of these fundamental properties is indispensable for unlocking the full therapeutic potential of this promising benzoxazinone derivative.

References

  • PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. [Link]

  • PubChem. 6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. National Center for Biotechnology Information. [Link]

  • Al-Obaidi, A. et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 570-577. [Link]

  • Ismail, M. M. F. et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 1-4. [Link]

  • PubChem. 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. National Center for Biotechnology Information. [Link]

  • Reddy, G. O. et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4989. [Link]

  • Nagaraja, G. K. et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 23-28. [Link]

  • PubChem. 6-Bromo-3,4-dihydro-2H-benzo[b][5][6]oxazine. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. National Center for Biotechnology Information. [Link]

  • Fu, Q. et al. (2012). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o778. [Link]

Sources

Exploring the Chemical Space of 6-Bromo-1,4-Benzoxazin-3-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-benzoxazin-3-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a particularly strategic starting point for chemical library synthesis: the 6-bromo-1,4-benzoxazin-3-one core. The presence of the bromine atom at the C6 position offers a versatile handle for a variety of cross-coupling reactions, enabling the systematic exploration of the chemical space and the generation of diverse molecular architectures. This document provides an in-depth exploration of the synthesis of the core structure, key derivatization strategies with detailed protocols, and an overview of the potential biological applications of the resulting compounds, supported by structure-activity relationship (SAR) insights.

The 6-Bromo-1,4-Benzoxazin-3-one Core: A Gateway to Novel Therapeutics

The 6-bromo-1,4-benzoxazin-3-one moiety (Figure 1) is an attractive starting point for drug discovery programs. Its inherent structural features, combined with the reactivity of the aryl bromide, provide a robust platform for generating novel chemical entities with a wide range of potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4]

Figure 1: Structure of 6-Bromo-1,4-benzoxazin-3-one

Caption: The core chemical structure of 6-bromo-1,4-benzoxazin-3-one.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the core scaffold is crucial for anticipating its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₈H₆BrNO₂[2]
Molecular Weight 228.04 g/mol [2]
Appearance Off-white to tan solid
Melting Point 220-225 °C
CAS Number 24036-52-0[2]
Rationale for Chemical Space Exploration

The exploration of the chemical space around the 6-bromo-1,4-benzoxazin-3-one core is driven by the following key considerations:

  • Introduction of Molecular Diversity: The C-Br bond serves as a versatile anchor point for introducing a wide array of substituents via modern cross-coupling methodologies. This allows for the systematic modification of steric and electronic properties, which is fundamental to understanding and optimizing biological activity.

  • Structure-Activity Relationship (SAR) Studies: By generating a library of analogues with modifications at the C6 position, as well as at the N4 and C2 positions, researchers can elucidate critical SAR trends. This knowledge is invaluable for the rational design of more potent and selective drug candidates.

  • Modulation of Physicochemical Properties: Derivatization can be strategically employed to fine-tune key drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability, thereby enhancing the pharmacokinetic profile of potential drug candidates.

Synthesis of the 6-Bromo-1,4-Benzoxazin-3-one Core

The reliable and scalable synthesis of the 6-bromo-1,4-benzoxazin-3-one core is the essential first step in any drug discovery campaign centered on this scaffold. A common and effective method involves the cyclization of a substituted aminophenol with an appropriate C2 synthon.

Synthetic Workflow

workflow start 2-Amino-4-bromophenol reaction1 Acylation & Cyclization start->reaction1 reagent1 Chloroacetyl chloride Base (e.g., NaHCO3) reagent1->reaction1 product 6-Bromo-1,4-benzoxazin-3-one reaction1->product

Caption: General workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol

This protocol describes a representative synthesis of 6-bromo-1,4-benzoxazin-3-one from 2-amino-4-bromophenol.

Materials:

  • 2-Amino-4-bromophenol

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-bromophenol (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add sodium bicarbonate (2.5-3.0 eq) to the solution.

  • Addition of Acylating Agent: Cool the mixture in an ice bath (0 °C). Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 6-bromo-1,4-benzoxazin-3-one.

Self-Validation: The identity and purity of the synthesized core can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with the literature value.

Exploring the Chemical Space: Key Derivatization Strategies

The true power of the 6-bromo-1,4-benzoxazin-3-one scaffold lies in its amenability to a wide range of chemical transformations. The following sections detail key strategies for its derivatization.

N-Alkylation at the N4 Position

Direct alkylation of the secondary amine at the N4 position is a straightforward method to introduce a variety of substituents, which can significantly impact biological activity and physicochemical properties.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)Ln-R Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArBr Ar-Br ArBr->OxAdd BoronicAcid R-B(OH)2 + Base BoronicAcid->Transmetal

Sources

in silico modeling of 6-Bromo-4-methyl-1,4-benzoxazin-3-one interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 6-Bromo-4-methyl-1,4-benzoxazin-3-one Interactions

Abstract

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] This guide provides a comprehensive, in-depth technical framework for the in silico analysis of a specific derivative, 6-Bromo-4-methyl-1,4-benzoxazin-3-one. As Senior Application Scientists, our goal is not merely to present a sequence of steps, but to instill a deep understanding of the causality behind each methodological choice. We will navigate the logical progression from target identification and molecular docking to the dynamic validation of interactions through molecular dynamics simulations and the crucial evaluation of drug-likeness via ADMET profiling. This document is structured to empower researchers, scientists, and drug development professionals to apply these computational strategies effectively, ensuring that each stage of the analysis is a self-validating system designed to generate robust, actionable insights for accelerating drug discovery.

The Compound and the Rationale for In Silico Investigation

The 6-Bromo-4-methyl-1,4-benzoxazin-3-one Moiety

The subject of our investigation is 6-Bromo-4-methyl-1,4-benzoxazin-3-one. Its chemical structure is characterized by a benzene ring fused to a 1,4-oxazine ring, with a bromine substituent on the aromatic core and a methyl group on the nitrogen atom.

  • IUPAC Name: 6-bromo-4-methyl-1,4-benzoxazin-3-one

  • CAS Number: 24036-47-3[3]

  • Molecular Formula: C₉H₈BrNO₂

  • SMILES: CN1C(=O)COC2=C1C=C(C=C2)Br[3]

The broader benzoxazinone class is noted for its significant therapeutic potential, exhibiting activities including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4] This established biological relevance provides a strong impetus for exploring the specific interactions of its derivatives.

The Strategic Imperative for In Silico Modeling

In modern drug discovery, in silico modeling is not an alternative to experimental work but a critical accelerator. It provides a rational, cost-effective, and rapid methodology for screening compounds, predicting their biological targets, and evaluating their potential as drug candidates before committing significant resources to synthesis and in vitro testing.[5] By simulating molecular interactions computationally, we can prioritize the most promising candidates, identify potential liabilities early, and generate hypotheses that guide subsequent experimental validation.[5]

Foundational Workflow: Target Identification and Validation

The first and most critical step in understanding a compound's mechanism of action is to identify its biological target(s). A robust target identification strategy combines literature analysis with computational prediction to build a high-confidence list of potential protein partners.

Causality: Why This Approach?

Without a known or predicted target, any further modeling is directionless. We begin with a broad survey of existing knowledge for the benzoxazinone scaffold, as this provides an evidence-based foundation for our search. We then employ computational methods to screen our specific molecule against vast databases of protein structures, a task that is experimentally infeasible. This dual approach ensures our predictions are both computationally derived and biologically plausible.

Experimental Protocol: Target Identification
  • Literature and Database Review:

    • Conduct a thorough search of scientific databases (e.g., PubMed, SciFinder, ChEMBL) for studies on 1,4-benzoxazin-3-one derivatives.

    • Document all reported biological activities and associated protein targets. For this scaffold, known targets include DNA gyrase, acetylcholinesterase, and various kinases.[2][6][7]

  • Cheminformatic Target Prediction:

    • Utilize reverse-pharmacophore or shape-based screening web servers. These tools compare the 3D structure of our ligand to libraries of known ligand-protein interactions.

    • Recommended Tools: SwissTargetPrediction, PharmMapper, and SuperPred.

    • Input: The SMILES string of 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

    • Output: A ranked list of potential protein targets based on structural similarity to known ligands.

  • Target Prioritization and Validation:

    • Cross-reference the computationally predicted targets with the targets identified from the literature review.

    • Prioritize targets that appear in both lists or where there is a strong biological rationale connecting the target to the known activities of the benzoxazinone scaffold. For instance, if antimicrobial activity is known, bacterial enzymes like DNA gyrase are high-priority targets.[8]

Visualization: Target Identification Workflow

G cluster_0 Phase 1: Data Gathering cluster_1 Phase 2: Analysis & Validation cluster_2 Phase 3: Output A Compound of Interest (6-Bromo-4-methyl-1,4-benzoxazin-3-one) C Cheminformatic Tools (e.g., SwissTargetPrediction) A->C B Literature Review (Benzoxazinone Scaffold Activity) D List of Known Targets (e.g., DNA Gyrase, Kinases) B->D E List of Predicted Targets C->E F Cross-Reference & Prioritize D->F E->F G Validated, High-Confidence Target List for Docking F->G G A Start: Best Docked Pose B 1. System Building (Solvation & Ionization) A->B C 2. Energy Minimization B->C D 3. NVT Equilibration (Temperature) C->D E 4. NPT Equilibration (Pressure) D->E F 5. Production MD Run (50-100 ns) E->F G End: Trajectory Analysis (RMSD, RMSF, H-Bonds) F->G

Caption: Standard workflow for molecular dynamics simulation.

ADMET Profiling: Evaluating Drug-Likeness

A compound that binds its target effectively must also possess favorable pharmacokinetic properties to be a viable drug candidate. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts these properties computationally.

Causality: Why This Approach?

Poor ADMET properties are a primary cause of late-stage drug trial failures. [9]By predicting these characteristics early, we can flag potential liabilities such as poor absorption, inability to cross membranes, or potential toxicity. This allows for chemical modifications to be proposed to mitigate these issues or for the compound to be deprioritized, saving immense time and resources. [5]

Experimental Protocol: ADMET Prediction
  • Select a Prediction Tool:

    • Utilize comprehensive, free-to-use web servers such as SwissADME or pkCSM . These platforms provide predictions for a wide range of pharmacokinetic and physicochemical properties.

  • Input Data:

    • Submit the SMILES string of 6-Bromo-4-methyl-1,4-benzoxazin-3-one to the server.

  • Analyze Key Parameters:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), H-bond donors/acceptors.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, CYP450 enzyme inhibition.

    • Drug-Likeness: Compliance with filters like Lipinski's Rule of Five, which helps assess oral bioavailability. [10] * Toxicity: Predictions for Ames mutagenicity, hepatotoxicity, etc.

Data Presentation: Predicted ADMET Properties
Property / RulePredicted ValueAcceptable RangeAssessment
Physicochemical
Molecular Weight242.07 g/mol < 500Pass
LogP (Lipophilicity)2.15< 5Pass
H-Bond Donors0≤ 5Pass
H-Bond Acceptors2≤ 10Pass
Pharmacokinetics
GI AbsorptionHighHighFavorable
BBB PermeantYesYes/No (Target Dependent)Favorable
CYP2D6 InhibitorNoNoFavorable
CYP3A4 InhibitorYesNoPotential Liability
Drug-Likeness
Lipinski's Rule of 50 Violations0-1 ViolationsPass
Toxicity
Ames ToxicityNoNoFavorable

Conclusion and Future Outlook

This guide has detailed an integrated in silico workflow for the comprehensive analysis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one. By systematically progressing from target identification to molecular docking, MD simulation, and ADMET profiling, we can build a robust, multi-faceted understanding of the compound's therapeutic potential. The insights generated from this computational cascade—including a prioritized list of biological targets, a structural model of binding, confirmation of interaction stability, and an assessment of drug-likeness—provide a powerful foundation for guiding subsequent experimental validation. The next logical steps would involve the chemical synthesis of the compound, followed by in vitro enzymatic assays against the top-predicted targets and cell-based assays to confirm its biological activity.

References

  • Lombardo, F., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Simulations Plus. [Link]

  • Swanson, K. (n.d.). ADMET-AI. ADMET-AI. [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Aurlide. [Link]

  • Shinde, M. V., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. [Link]

  • Zampieri, D., et al. (2019). Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[9][11]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • de Cássia da S. E Fontes, M., et al. (2024). Fluorinated benzoxazinones designed via MIA-QSAR, docking and molecular dynamics as protoporphyrinogen IX oxidase inhibitors. Pest Management Science. [Link]

  • Sbai, H., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[9][11]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules. [Link]

  • Sbai, H., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[9][11]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. [Link]

  • McKay, K., et al. (2018). Exploring Structure–Property Relationships in Aromatic Polybenzoxazines Through Molecular Simulation. Polymers. [Link]

  • Shinde, M. V., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. [Link]

  • Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Research and Review. [Link]

  • Kumar, P. S., et al. (2020). Synthesis, Computational Studies, and Anti-Tuberculosis Activity of Benzoxazines That Act as RAGE Inhibitors. Molecules. [Link]

  • ResearchGate. (2025). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • PubChem. (n.d.). 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. PubChem. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. PubChem. [Link]

  • PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. PubChem. [Link]

  • Garg, M., et al. (2013). Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents. ResearchGate. [Link]

  • Al-Masoudi, W. A. M., et al. (2020). Preparation, Antimicrobial Evaluation and Molecular docking of New 2,3- Substituted [9][10]Benzooxazin-4-one derivatives. Journal of University of Anbar for Pure Science. [Link]

  • J&K Scientific. (n.d.). 6-Bromo-4-methyl-1,4-benzoxazin-3-one. J&K Scientific. [Link]

  • Fu, G., et al. (2012). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Yusuf, M., et al. (2018). Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. Indonesian Journal of Pharmacy. [Link]

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. [Link]

  • Arshad, N., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Journal of Molecular Structure. [Link]

Sources

Methodological & Application

Application Note and Protocol: N-Methylation of 6-bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the N-methylation of 6-bromo-2H-1,4-benzoxazin-3(4H)-one to synthesize 4-methyl-6-bromo-2H-1,4-benzoxazin-3(4H)-one. This transformation is a critical step in the synthesis of various compounds investigated in medicinal chemistry and drug development. The protocol herein is based on established principles of lactam N-alkylation and offers a detailed, step-by-step procedure, including reagent handling, reaction setup, workup, and product characterization. The causality behind experimental choices is explained to provide researchers with a robust understanding of the reaction.

Introduction

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] N-substitution on the lactam nitrogen is a common strategy to modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. The target molecule, 4-methyl-6-bromo-2H-1,4-benzoxazin-3(4H)-one, serves as a key intermediate for the synthesis of more complex derivatives.

This application note details a standard and reliable protocol for the N-methylation of 6-bromo-2H-1,4-benzoxazin-3(4H)-one using methyl iodide as the alkylating agent and potassium carbonate as the base in a polar aprotic solvent. The mechanism involves the deprotonation of the lactam nitrogen by the base to form a nucleophilic anion, which then undergoes a nucleophilic substitution reaction (SN2) with methyl iodide.

Reaction Scheme

G cluster_0 Reaction Scheme start 6-bromo-2H-1,4-benzoxazin-3(4H)-one (Starting Material) reagents + CH3I + K2CO3 in DMF start->reagents product 4-methyl-6-bromo-2H-1,4-benzoxazin-3(4H)-one (Product) reagents->product

Caption: N-methylation of 6-bromo-2H-1,4-benzoxazin-3(4H)-one.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS Number
6-bromo-2H-1,4-benzoxazin-3(4H)-one≥97%Sigma-Aldrich24036-52-0
Methyl iodide≥99%Sigma-Aldrich74-88-4
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Ethyl acetate (EtOAc)ACS GradeFisher Scientific141-78-6
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)ACS Grade7757-82-6
Round-bottom flask
Magnetic stirrer and stir bar
Condenser
Heating mantle with temperature control
Separatory funnel
Rotary evaporator
Safety Precautions
  • Methyl iodide is toxic, a suspected carcinogen, and volatile. All manipulations involving methyl iodide must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[4]

  • DMF is a skin and respiratory irritant. Handle in a fume hood and wear appropriate PPE.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Experimental Protocol

This protocol is based on general procedures for the N-methylation of lactams and amides.[5]

  • Preparation:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 g, 4.38 mmol).

    • Add anhydrous potassium carbonate (1.21 g, 8.76 mmol, 2.0 equivalents).

    • Add anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Reaction:

    • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

    • Slowly add methyl iodide (0.41 mL, 0.93 g, 6.57 mmol, 1.5 equivalents) to the stirring suspension via a syringe.

    • Attach a condenser to the flask and heat the reaction mixture to 60 °C using a heating mantle.

    • Maintain the reaction at 60 °C and monitor the progress by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-methyl-6-bromo-2H-1,4-benzoxazin-3(4H)-one.

Data Analysis and Interpretation

The successful synthesis of 4-methyl-6-bromo-2H-1,4-benzoxazin-3(4H)-one can be confirmed by standard analytical techniques.

Expected Yield

The expected yield for this reaction is typically in the range of 80-95%, depending on the purity of the reagents and the efficiency of the purification process.

Physical Properties
CompoundMolecular FormulaMolecular WeightAppearanceMelting Point (°C)
6-bromo-2H-1,4-benzoxazin-3(4H)-oneC₈H₆BrNO₂228.04 g/mol Solid220-225
4-methyl-6-bromo-2H-1,4-benzoxazin-3(4H)-oneC₉H₈BrNO₂242.07 g/mol SolidNot specified
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show the disappearance of the N-H proton signal and the appearance of a new singlet corresponding to the N-CH₃ protons at approximately δ 3.3-3.5 ppm. The aromatic protons and the -OCH₂- protons will also be present in the spectrum.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should show a new peak for the N-CH₃ carbon at around δ 28-30 ppm.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 242.98 and 244.98, corresponding to the bromine isotopes.

Troubleshooting

IssuePossible CauseSolution
Low or no product formationIncomplete deprotonation of the lactam nitrogen.Ensure the use of anhydrous potassium carbonate and solvent. Consider using a stronger base like sodium hydride (NaH), but with extreme caution.
Inactive methyl iodide.Use a fresh bottle of methyl iodide. Store it properly to prevent degradation.
Formation of O-methylated byproductUse of a less polar solvent or a different base.The use of a polar aprotic solvent like DMF generally favors N-alkylation.
Difficulty in purificationCo-elution of starting material and product.Optimize the TLC solvent system before performing column chromatography to ensure good separation.

Workflow Diagram

G cluster_0 Experimental Workflow prep Preparation: - Add starting material and K2CO3 to flask. - Add anhydrous DMF. reaction Reaction: - Add methyl iodide. - Heat to 60 °C. - Monitor by TLC. prep->reaction workup Workup: - Cool to room temperature. - Quench with water. - Extract with ethyl acetate. - Wash with water and brine. - Dry and concentrate. reaction->workup purification Purification: - Recrystallization or - Column chromatography. workup->purification analysis Analysis: - Determine yield. - Characterize by NMR and MS. purification->analysis

Caption: Workflow for the N-methylation of 6-bromo-2H-1,4-benzoxazin-3(4H)-one.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the N-methylation of 6-bromo-2H-1,4-benzoxazin-3(4H)-one. By understanding the underlying chemical principles and following the detailed steps, researchers can successfully synthesize the desired N-methylated product in good yield. This key intermediate can then be used in the development of novel therapeutic agents.

References

  • Mazharuddin, N.; Thyagarajan, G. Indian Journal of Chemistry. 1969, 7, 658-661.
  • PubChem Compound Summary for CID 16218142, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. 2022 , 27(19), 6533. [Link]

  • Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry Letters. 2006 , 16(12), 3243-3247. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]

  • Auerbach, J.; Zamore, M.; Weinreb, S. M. N-Methylation of amides, lactams, and ureas. The Journal of Organic Chemistry. 1976 , 41(4), 725-726. [Link]

  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal. 2014 , 20(1), 58-63. [Link]

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology. 2016 , 6(14), 5366-5373. [Link]

  • PubChem Compound Summary for CID 87313, 6-Bromo-4-methyl-1,4-benzoxazin-3-one. National Center for Biotechnology Information. [Link]

  • Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ. 2018 , 4(2). [Link]

  • Methylation using iodomethane. Reddit. [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Advanced Synthesis & Catalysis. 2023 , 365(17), 2916-2947. [Link]

  • PubChem Compound Summary for CID 10561287, 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. National Center for Biotechnology Information. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[2][6]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules. 2024 , 29(13), 3086. [Link]

Sources

Application Note: A High-Throughput Screening Workflow for the Identification of Novel Kinase Inhibitors Using 6-Bromo-4-methyl-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel bioactive compounds.[1][2] This application note provides a comprehensive, field-proven guide for utilizing 6-Bromo-4-methyl-1,4-benzoxazin-3-one in a robust HTS campaign designed to discover novel kinase inhibitors. While the specific biological activity of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is not extensively documented, its benzoxazinone core is present in compounds known to exhibit kinase inhibitory activity.[3] This guide, therefore, presents a detailed, exemplary workflow, from primary biochemical screening to cell-based secondary and counter-assays, establishing a self-validating system for hit identification and confirmation.

Introduction: The Rationale for Screening 6-Bromo-4-methyl-1,4-benzoxazin-3-one as a Kinase Inhibitor

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in a multitude of diseases, most notably cancer, making them a major class of drug targets.[4] The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities.[5] Notably, compounds with a similar 4H-3,1-benzoxazin-4-one core have been identified as potent dual inhibitors of EGFR and HER2 kinases.[3]

Given this precedent, we hypothesize that 6-Bromo-4-methyl-1,4-benzoxazin-3-one may also function as a kinase inhibitor. This document outlines a strategic HTS cascade to test this hypothesis and identify potential kinase targets. The workflow is designed to maximize efficiency and data quality while minimizing false positives.[6]

Chemical Properties of 6-Bromo-4-methyl-1,4-benzoxazin-3-one

A foundational understanding of the test compound is critical for proper handling and interpretation of screening data.

PropertyValueSource
Molecular Formula C₉H₈BrNO₂J&K Scientific[7]
Molecular Weight 242.07 g/mol J&K Scientific[7]
CAS Number 24036-47-3J&K Scientific[7]
Canonical SMILES CN1C(=O)COC2=C1C=C(C=C2)BrJ&K Scientific[7]

HTS Workflow Overview

A successful HTS campaign is a multi-stage process designed to progressively narrow a large pool of compounds down to a small number of high-quality, validated hits.[8] Our proposed workflow for 6-Bromo-4-methyl-1,4-benzoxazin-3-one follows this principle.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Orthogonal Validation cluster_3 Phase 4: Hit-to-Lead Primary Primary Biochemical Screen (ADP-Glo™ Universal Kinase Assay) Single High Concentration (e.g., 10 µM) DoseResponse Dose-Response Confirmation (Primary Assay, 8-point curve) Primary->DoseResponse Initial Hits CounterScreen Counter-Screen (Luciferase Inhibition Assay) DoseResponse->CounterScreen Confirmed Hits Secondary Cell-Based Secondary Assay (Apoptosis Induction - Caspase-Glo® 3/7) CounterScreen->Secondary Validated, Non-Interfering Hits Orthogonal Orthogonal Biochemical Assay (e.g., HTRF® Kinase Assay) CounterScreen->Orthogonal Validated, Non-Interfering Hits SAR Preliminary SAR (Analog Purchase/Synthesis) Secondary->SAR Orthogonal->SAR

Caption: High-Throughput Screening Cascade for Kinase Inhibitor Discovery.

Compound Management and Plate Preparation

Proper compound handling is paramount to avoid artifacts and ensure data reproducibility.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 6-Bromo-4-methyl-1,4-benzoxazin-3-one in 100% dimethyl sulfoxide (DMSO).

  • Assay-Ready Plates: For the primary screen, utilize automated liquid handlers to create assay-ready plates by diluting the stock solution. For a final assay concentration of 10 µM in a 50 µL reaction volume with 0.1% DMSO, 50 nL of the 10 mM stock would be dispensed.

  • Dose-Response Plates: For follow-up studies, create serially diluted compound plates. An 8-point, 1:3 dilution series starting from 10 mM is recommended to generate a comprehensive dose-response curve.

Phase 1: Primary Biochemical Screening

The objective of the primary screen is to rapidly identify compounds that inhibit the activity of a target kinase in a biochemical assay. We propose a universal, luminescence-based assay that measures the production of ADP, a common product of all kinase reactions.[9]

Protocol: ADP-Glo™ Universal Kinase Assay

This protocol is designed for a 384-well plate format and is amenable to full automation.

  • Assay Plate Preparation:

    • Dispense 25 µL of a 2X kinase/substrate solution into each well of a 384-well plate. (The choice of kinase, e.g., a panel of representative kinases from different families, will depend on the screening objectives).

    • Using an acoustic liquid handler or pin tool, transfer 50 nL of 6-Bromo-4-methyl-1,4-benzoxazin-3-one from the assay-ready plate to the assay plate.

    • Include controls:

      • Negative Control: Wells with DMSO only (0% inhibition).

      • Positive Control: Wells with a known, potent inhibitor of the target kinase (100% inhibition).

  • Kinase Reaction:

    • Add 25 µL of 2X ATP solution to each well to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence signal on a compatible plate reader.

Data Analysis and Hit Selection

The quality of the HTS data is assessed using the Z'-factor, which should be >0.5 for a robust assay.[2]

  • Z'-Factor Calculation:

    • Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

    • Where SD is the standard deviation and Mean is the average of the positive and negative controls.

  • Hit Identification:

    • Normalize the data to the plate controls (0% and 100% inhibition).

    • A common hit threshold is a signal greater than three standard deviations from the mean of the negative controls.[8]

Phase 2: Hit Confirmation and Triage

Compounds identified as "hits" in the primary screen must undergo further testing to confirm their activity and rule out assay artifacts.

Protocol 1: Dose-Response Confirmation

Re-testing hits from the primary screen using a concentration gradient is essential to confirm their activity and determine their potency (IC₅₀).

  • Follow the ADP-Glo™ Universal Kinase Assay protocol as described above.

  • Instead of a single concentration, use the pre-prepared 8-point serial dilution plates of 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Counter-Screen for Luciferase Inhibition

Since the primary assay relies on a luciferase-based readout, it's crucial to identify and eliminate compounds that directly inhibit the luciferase enzyme, as these will appear as false positives.[10][11]

  • Assay Setup:

    • In a 384-well plate, add a known, fixed concentration of ATP and the luciferase enzyme in the appropriate buffer.

    • Add the serially diluted 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

  • Signal Generation:

    • Incubate for 15 minutes at room temperature.

    • Read the luminescence.

  • Analysis:

    • A dose-dependent decrease in luminescence indicates direct inhibition of luciferase. Such compounds should be flagged as assay artifacts and deprioritized.

Phase 3: Secondary and Orthogonal Validation

Validated hits that are not assay-interfering should be tested in a more physiologically relevant, cell-based assay. An orthogonal biochemical assay using a different detection technology is also recommended to ensure the observed activity is not technology-dependent.[12]

Protocol: Cell-Based Apoptosis Assay (Caspase-Glo® 3/7)

If the target kinase is involved in a pro-survival signaling pathway, its inhibition should induce apoptosis. Measuring the activity of executioner caspases 3 and 7 is a reliable method to quantify apoptosis in a high-throughput manner.[13]

  • Cell Plating:

    • Seed a cancer cell line known to be dependent on the target kinase's signaling pathway into 384-well, white-walled, clear-bottom plates at an appropriate density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with serially diluted 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

    • Include DMSO as a negative control and a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.

    • Incubate for a duration determined by the cell line and pathway (e.g., 24-48 hours).

  • Caspase Activity Measurement:

    • Add Caspase-Glo® 3/7 Reagent directly to the wells.

    • Mix briefly on an orbital shaker.

    • Incubate at room temperature for 1-2 hours.

  • Data Acquisition:

    • Read the luminescence on a plate reader. An increase in luminescence indicates caspase activation and apoptosis.

Apoptosis_Pathway Compound 6-Bromo-4-methyl-1,4-benzoxazin-3-one Kinase Pro-Survival Kinase Compound->Kinase Inhibits AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Kinase->AntiApoptotic Activates Caspase Caspase-3/7 Activation AntiApoptotic->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis Induces

Caption: Hypothesized Mechanism of Action for Apoptosis Induction.

Conclusion and Next Steps

This application note details a comprehensive and robust HTS workflow for the evaluation of 6-Bromo-4-methyl-1,4-benzoxazin-3-one as a potential kinase inhibitor. By following this multi-step process of primary screening, dose-response confirmation, counter-screening, and secondary cell-based validation, researchers can confidently identify and validate true bioactive "hits".[14]

Confirmed hits from this workflow would form the basis of a hit-to-lead campaign. Subsequent steps would involve preliminary structure-activity relationship (SAR) studies by testing commercially available analogs, followed by medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties.[8]

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Available at: [Link]

  • Catalyst. (2023, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]

  • Varin, T., et al. (2016). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics, 18(5), 834-847. Available at: [Link]

  • Wikipedia. High-throughput screening. Available at: [Link]

  • PubChem. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Available at: [Link]

  • PubChem. 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. Available at: [Link]

  • Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies, 5(2), 261-270. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available at: [Link]

  • Festa, F., et al. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. Journal of Visualized Experiments, (152), e59886. Available at: [Link]

  • Casey, W., et al. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 9(11), 1227-1236. Available at: [Link]

  • Sygnature Discovery. The Importance of Counter Screens in HTS. Available at: [Link]

  • Hevener, K. E., et al. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Enzymology, 610, 265-309. Available at: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. Available at: [Link]

  • Matson, S. L., et al. (2008). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 13(4), 271-283. Available at: [Link]

  • Zhang, J. H., et al. (2004). Data analysis approaches in high throughput screening. Statistical Applications in Genetics and Molecular Biology, 3, Article 9. Available at: [Link]

  • Zhang, L., et al. (2012). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Journal of Biomolecular Screening, 17(7), 943-951. Available at: [Link]

  • Creative Biolabs. Counter-Screen Service. Available at: [Link]

  • BMG LABTECH. (2025, August 5). Apoptosis – what assay should I use?. Available at: [Link]

  • PubChem. 6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. Available at: [Link]

  • Al-Hussain, S. A., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione as a novel dual inhibitor of EGFR/HER2 in gastric cancer. Scientific Reports, 13(1), 23023. Available at: [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available at: [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery. Available at: [Link]

  • Lee, D. W., et al. (2017). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines, 8(3), 85. Available at: [Link]

  • Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. Available at: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Eneh, C. I., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Pharmaceutical Research International, 35(8), 26-33. Available at: [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Available at: [Link]

  • Sartorius. Apoptosis Assays for High-Throughput Cytometry. Available at: [Link]

  • Creative Biolabs. Secondary Screening. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Antifungal Activity of 6-Bromo-4-methyl-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Benzoxazinones in Antifungal Drug Discovery

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Benzoxazinones, a class of fused heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1] Notably, some derivatives have shown potential as antifungal agents, making them an attractive starting point for new drug discovery programs.[1][2]

This document provides a comprehensive experimental framework for the systematic evaluation of the antifungal activity of a specific novel compound, 6-Bromo-4-methyl-1,4-benzoxazin-3-one . These protocols are designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide from initial in vitro screening to preliminary in vivo efficacy and safety assessment. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[3][4][5]

The causality behind each experimental choice is explained to provide a deeper understanding of the scientific rationale. This self-validating system of protocols aims to generate a robust data package to support the progression of 6-Bromo-4-methyl-1,4-benzoxazin-3-one as a potential antifungal candidate.

PART 1: In Vitro Antifungal Susceptibility Testing

The initial phase of evaluation focuses on determining the direct antifungal activity of 6-Bromo-4-methyl-1,4-benzoxazin-3-one against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

Fungal Strains and Culture Conditions

A diverse panel of fungal strains should be selected to assess the spectrum of activity. This panel should include representative yeasts and molds, incorporating both reference strains and clinical isolates.

Table 1: Recommended Fungal Strains for Antifungal Screening

Fungal SpeciesStrain TypeRationaleCulture MediaIncubation Conditions
Candida albicansATCC 90028 (Reference) & Clinical IsolatesMost common cause of candidiasis.[7][8][9]Sabouraud Dextrose Agar (SDA)35°C for 24-48 hours
Candida glabrataATCC 90030 (Reference) & Clinical IsolatesIntrinsically less susceptible to azoles.SDA35°C for 24-48 hours
Cryptococcus neoformansH99 (Reference) & Clinical IsolatesEncapsulated yeast causing cryptococcosis, particularly in immunocompromised individuals.Yeast Nitrogen Base (YNB) Agar30°C for 48-72 hours
Aspergillus fumigatusATCC 204305 (Reference) & Clinical IsolatesPrimary cause of invasive aspergillosis.[10]Potato Dextrose Agar (PDA)35°C for 48-72 hours
Protocol: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27 and M38)[3][4]

This protocol outlines the determination of the MIC of 6-Bromo-4-methyl-1,4-benzoxazin-3-one against yeast and molds.

Materials:

  • 6-Bromo-4-methyl-1,4-benzoxazin-3-one

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Reference antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Fungal strains

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of 6-Bromo-4-methyl-1,4-benzoxazin-3-one in DMSO. A typical starting concentration is 10 mg/mL.

  • Inoculum Preparation (Yeasts):

    • Subculture yeast strains on SDA plates for 24 hours at 35°C.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[11]

    • Dilute the standardized suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[12]

  • Inoculum Preparation (Molds):

    • Culture molds on PDA plates until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Filter the suspension to remove hyphal fragments.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

  • Plate Setup:

    • Perform serial twofold dilutions of 6-Bromo-4-methyl-1,4-benzoxazin-3-one and control drugs in the 96-well plate using RPMI 1640. A common concentration range to test is 0.03 to 64 µg/mL.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation:

    • Incubate plates at 35°C.

    • Read yeast plates at 24-48 hours.

    • Read mold plates at 48-72 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.[11]

Diagram 1: Broth Microdilution Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock (in DMSO) Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Add_Inoculum Add Inoculum to Wells Inoculum_Prep->Add_Inoculum Serial_Dilution->Add_Inoculum Incubate Incubate Plate (35°C) Add_Inoculum->Incubate Read_Plate Visually Read Plate Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for MIC determination using broth microdilution.

Determination of Minimum Fungicidal Concentration (MFC)

To determine whether 6-Bromo-4-methyl-1,4-benzoxazin-3-one is fungistatic or fungicidal, an MFC assay is performed.

Protocol: MFC Determination

  • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto a drug-free agar plate (SDA for yeasts, PDA for molds).

  • Incubate the plates at the appropriate temperature until growth is visible in the control spots.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate (≥99.9% killing).[13]

PART 2: Mechanistic Insights and Selectivity

Understanding the potential mechanism of action and the selectivity of the compound is crucial for its development.

Preliminary Mechanistic Assays

The mechanism of action of many antifungal drugs involves targeting the fungal cell wall or membrane.[14][15][16][17][18]

Protocol: Sorbitol Protection Assay

This assay can indicate if the compound targets the fungal cell wall.

  • Perform the MIC assay as described in section 1.2, but in parallel with a set of plates where the RPMI 1640 medium is supplemented with 0.8 M sorbitol (an osmotic protectant).

  • A significant increase (e.g., four-fold or greater) in the MIC in the presence of sorbitol suggests that the compound may be targeting the cell wall.

Protocol: Ergosterol Binding Assay

This assay can determine if the compound interacts with ergosterol, the primary sterol in the fungal cell membrane.

  • Perform the MIC assay in parallel with a set of plates where the RPMI 1640 medium is supplemented with exogenous ergosterol (e.g., 200-400 µg/mL).

  • A significant increase in the MIC in the presence of ergosterol suggests a direct interaction with this membrane component.

In Vitro Cytotoxicity Assay

A critical aspect of antifungal drug development is ensuring selective toxicity against fungal cells with minimal effect on host cells.[19]

Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cell line (e.g., HeLa or HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed mammalian cells in a 96-well flat-bottom plate and incubate for 24 hours to allow for attachment.

  • Treat the cells with serial dilutions of 6-Bromo-4-methyl-1,4-benzoxazin-3-one for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation:

The results of the in vitro studies should be summarized in a clear and concise table.

Table 2: In Vitro Antifungal Activity and Cytotoxicity of 6-Bromo-4-methyl-1,4-benzoxazin-3-one

Fungal StrainMIC (µg/mL)MFC (µg/mL)Mammalian Cell LineCC50 (µg/mL)Selectivity Index (SI = CC50/MIC)
C. albicans ATCC 90028HeLa
C. glabrata ATCC 90030
C. neoformans H99
A. fumigatus ATCC 204305

A higher Selectivity Index indicates a more promising therapeutic window.

PART 3: In Vivo Efficacy and Toxicity Assessment

Promising in vitro results should be validated in an in vivo model of fungal infection.[20] Mouse models are commonly used for this purpose.[21][22][23]

Murine Model of Systemic Candidiasis

This model is widely used to assess the efficacy of antifungal agents against disseminated Candida infections.

Protocol: Murine Systemic Candidiasis Model

Animals:

  • Immunocompetent mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

Procedure:

  • Infection:

    • Prepare an inoculum of C. albicans in sterile saline.

    • Infect mice via intravenous (tail vein) injection with a lethal or sublethal dose of C. albicans (e.g., 1 x 10^5 to 1 x 10^6 CFU/mouse). The exact dose should be determined in a pilot study.

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., vehicle control, 6-Bromo-4-methyl-1,4-benzoxazin-3-one at different doses, and a positive control like fluconazole).

    • Administer the compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) starting at a defined time post-infection (e.g., 2 hours).

    • Continue treatment for a specified duration (e.g., 7 days).

  • Efficacy Endpoints:

    • Survival: Monitor the mice daily for signs of illness and record survival over a period of 14-21 days.

    • Fungal Burden: At the end of the experiment (or at a predetermined time point), euthanize a subset of mice from each group. Harvest target organs (e.g., kidneys, brain, spleen), homogenize them, and plate serial dilutions on SDA to determine the CFU/gram of tissue.[20]

Diagram 2: In Vivo Efficacy Study Workflow

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Infect_Mice Infect Mice with C. albicans (IV) Group_Assignment Randomize into Treatment Groups Infect_Mice->Group_Assignment Administer_Treatment Administer Compound/ Controls Daily Group_Assignment->Administer_Treatment Monitor_Survival Monitor Survival (14-21 days) Administer_Treatment->Monitor_Survival Determine_Fungal_Burden Determine Fungal Burden in Organs Administer_Treatment->Determine_Fungal_Burden

Sources

Application Notes and Protocols for the Medicinal Chemistry Exploration of 6-Bromo-4-methyl-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The 1,4-benzoxazin-3-one core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a wide array of biological targets. Derivatives of this scaffold have demonstrated a remarkable spectrum of activities, including antimicrobial, antifungal, anticancer, antidiabetic, and anti-inflammatory properties.[1][2][3][4][5] This diverse bioactivity underscores the therapeutic potential embedded within this chemical framework.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry applications of a specific, yet underexplored, derivative: 6-Bromo-4-methyl-1,4-benzoxazin-3-one . While extensive public data on this particular molecule is scarce, its structure suggests a compelling starting point for a drug discovery campaign. The strategic placement of a bromine atom at the 6-position and a methyl group at the 4-position offers unique electronic and steric properties that can be exploited for targeted biological activity.

Herein, we present a scientifically-grounded workflow, from synthesis and initial screening to more detailed biological evaluation, designed to systematically uncover the therapeutic potential of 6-Bromo-4-methyl-1,4-benzoxazin-3-one and its future analogs.

Compound Profile: 6-Bromo-4-methyl-1,4-benzoxazin-3-one

Property Value
IUPAC Name 6-bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Molecular Formula C₉H₈BrNO₂
Molecular Weight 242.07 g/mol
CAS Number 24036-47-3[6]
Canonical SMILES CN1C(=O)COC2=C1C=C(C=C2)Br[6]
Structure

Proposed Research Workflow for Biological Evaluation

The following workflow provides a systematic approach to characterizing the bioactivity of 6-Bromo-4-methyl-1,4-benzoxazin-3-one. This staged process is designed to maximize data generation while conserving resources, beginning with broad screening and progressing to more focused, mechanism-of-action studies for promising activities.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Broad Spectrum Screening cluster_2 Phase 3: Hit Validation & Prioritization cluster_3 Phase 4: Mechanism of Action & SAR synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS, Purity) synthesis->characterization antimicrobial Antimicrobial Assays (Bacteria & Fungi) characterization->antimicrobial anticancer Anticancer Cytotoxicity (NCI-60 Panel) characterization->anticancer antiinflammatory Anti-inflammatory Assays (e.g., COX-2) characterization->antiinflammatory trvp1 TRPV1 Antagonism Assay characterization->trvp1 dose_response Dose-Response & IC50/MIC Determination antimicrobial->dose_response anticancer->dose_response antiinflammatory->dose_response trvp1->dose_response selectivity Selectivity Profiling (e.g., Normal vs. Cancer Cells) dose_response->selectivity moa Mechanism of Action Studies selectivity->moa sar Structure-Activity Relationship (SAR) Analog Synthesis moa->sar

Caption: Proposed research workflow for evaluating 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

Synthesis and Characterization

While a specific synthesis for 6-Bromo-4-methyl-1,4-benzoxazin-3-one is not detailed in the provided search results, a plausible route can be inferred from general syntheses of N-substituted 1,4-benzoxazin-3-ones. A common method involves the reaction of a substituted 2-aminophenol with an α-haloacetyl halide, followed by intramolecular cyclization and N-alkylation.

Proposed Synthetic Scheme:

  • Step 1: Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one: React 2-amino-4-bromophenol with chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate) to facilitate the initial acylation followed by an intramolecular Williamson ether synthesis to form the benzoxazinone ring.[7]

  • Step 2: N-Methylation: The resulting 6-Bromo-2H-1,4-benzoxazin-3(4H)-one can be N-methylated using a suitable methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., acetone or DMF).

Essential Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the successful addition of the methyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should be >95% for biological assays.

Detailed Experimental Protocols

The following are detailed protocols for initial biological screening, focusing on antimicrobial and anticancer activities, which are prominent for the 1,4-benzoxazin-3-one scaffold.[1][2][3]

Protocol: In Vitro Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of 6-Bromo-4-methyl-1,4-benzoxazin-3-one against a panel of pathogenic bacteria using the broth microdilution method.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is a standard method for assessing the potency of a new antimicrobial agent.

Materials:

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • 6-Bromo-4-methyl-1,4-benzoxazin-3-one (stock solution in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare Compound Dilutions:

    • In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the test compound stock solution (e.g., at 2X the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculate the Plate:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Add 100 µL of sterile MHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the bacterium is observed. This can be assessed visually or by reading the optical density at 600 nm.

Data Analysis: The results should be recorded in a table.

Bacterial Strain MIC of 6-Bromo-4-methyl-1,4-benzoxazin-3-one (µg/mL) MIC of Ciprofloxacin (µg/mL)
S. aureus[Record Value][Record Value]
B. subtilis[Record Value][Record Value]
E. coli[Record Value][Record Value]
P. aeruginosa[Record Value][Record Value]
Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of 6-Bromo-4-methyl-1,4-benzoxazin-3-one on a cancer cell line (e.g., HeLa, A549, or MCF-7).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-Bromo-4-methyl-1,4-benzoxazin-3-one (stock solution in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for untreated cells (negative control) and a positive control.

    • Incubate for another 48-72 hours.

  • MTT Addition:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration (on a log scale) to generate a dose-response curve.

  • From the curve, determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cell Line IC₅₀ of 6-Bromo-4-methyl-1,4-benzoxazin-3-one (µM) IC₅₀ of Doxorubicin (µM)
HeLa[Record Value][Record Value]
A549[Record Value][Record Value]
MCF-7[Record Value][Record Value]

Structure-Activity Relationship (SAR) Exploration

Should 6-Bromo-4-methyl-1,4-benzoxazin-3-one exhibit promising activity in the initial screens, the next logical step is to explore its SAR. This involves synthesizing and testing a library of analogs to understand which structural features are critical for its biological activity.

SAR Key Positions for SAR on the 1,4-Benzoxazin-3-one Scaffold Scaffold [Image of 1,4-benzoxazin-3-one scaffold with R groups] R4 R4 (N-substitution): - Modulates solubility - Can influence membrane permeability - Example: Methyl in the title compound R6 R6 (Aromatic Ring Substitution): - Influences electronic properties - Can form key interactions (e.g., halogen bonds) - Example: Bromo in the title compound R2 R2 (Methylene Bridge Substitution): - Can introduce chirality - Affects conformation of the oxazine ring R7_R8_R5 Other Aromatic Positions (R5, R7, R8): - Further exploration of steric and electronic effects

Caption: Key modification points on the 1,4-benzoxazin-3-one scaffold for SAR studies.

Proposed Analog Library:

  • Variation at the 6-position: Replace the bromo group with other halogens (Cl, F), electron-donating groups (e.g., methoxy), and electron-withdrawing groups (e.g., nitro) to probe electronic requirements.

  • Variation at the 4-position (N-alkylation): Synthesize analogs with different alkyl chains (ethyl, propyl, benzyl) to explore the impact of steric bulk on activity.

  • Substitution at other aromatic positions: Explore the effect of substituents at the 5, 7, and 8-positions.

Conclusion and Future Directions

6-Bromo-4-methyl-1,4-benzoxazin-3-one represents an intriguing starting point for a medicinal chemistry program. Its parent scaffold, 1,4-benzoxazin-3-one, is a proven pharmacophore with a rich history of diverse biological activities. The systematic workflow and detailed protocols provided in this guide offer a robust framework for elucidating the therapeutic potential of this specific derivative.

Should initial screenings yield a "hit," further studies would be warranted, including:

  • Mechanism of Action Studies: To identify the specific cellular target and pathway modulated by the compound.

  • In Vivo Efficacy Studies: To evaluate the compound's activity in animal models of the relevant disease.

  • ADME/Tox Profiling: To assess the drug-like properties (Absorption, Distribution, Metabolism, Excretion) and toxicity of the compound.

By following a logical, stepwise approach, researchers can efficiently navigate the early stages of drug discovery and determine if 6-Bromo-4-methyl-1,4-benzoxazin-3-one or its derivatives hold the promise of becoming next-generation therapeutic agents.

References

  • de Bruijn, W.J.C., Hageman, J.A., Araya-Cloutier, C., Gruppen, H., & Vincken, J.P. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 26(23-24), 6105–6114. [Link]

  • PubChem. (n.d.). 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][8]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3048. [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Clinical Case Reports and Trials, 2(2).
  • PubChem. (n.d.). 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • Patil, S. B., et al. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Survey in Fisheries Sciences, 10(2S), 6825-6834.
  • PubMed. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Retrieved from [Link]

  • Lee, J., et al. (2024). Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 114, 129869. [Link]

  • Barone, M., et al. (2014). Synthesis, structure–activity relationships, and bioactivity evaluation of 6-bromo-quinazolinone derivatives. Medicinal Chemistry Research, 24(6), 2461–2475. [Link]

  • Li, H., et al. (2020). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. RSC Advances, 10(28), 16671–16678. [Link]

  • ResearchGate. (n.d.). Some of biologically active 1,4-benzoxazine derivatives. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 28(15), 5865. [Link]

Sources

Application Notes and Protocols for the Synthesis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,4-Benzoxazin-3-one Scaffold in Medicinal Chemistry

The 1,4-benzoxazin-3-one core is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that can bind to a variety of biological targets, thereby enabling the development of compounds with a wide spectrum of pharmacological activities.[1] Derivatives of this heterocyclic system have demonstrated significant potential as anti-inflammatory, antimicrobial, anti-tuberculosis, and anticancer agents.[2][3] The structural versatility of the benzoxazinone ring system allows for systematic modification at several key positions, making it an ideal candidate for Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

This guide provides a detailed, field-proven methodology for the synthesis of a specific parent compound, 6-Bromo-4-methyl-1,4-benzoxazin-3-one , and a strategic framework for generating a library of analogs. The protocols are designed to be robust and reproducible, providing researchers with the necessary tools to explore the chemical space around this promising scaffold. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure, but a well-understood chemical transformation.

PART 1: General Synthetic Strategy

The synthesis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one and its analogs is most efficiently approached through a two-step sequence starting from a commercially available substituted aminophenol. The general workflow involves an initial acylation to form a key amide intermediate, followed by a base-mediated intramolecular cyclization. Subsequent N-alkylation provides the final products. This strategy offers a convergent and flexible route to a diverse library of compounds.

Synthetic_Workflow SM 2-Amino-4-bromophenol (Starting Material) INT1 N-(5-bromo-2-hydroxyphenyl)- 2-chloroacetamide (Intermediate) SM->INT1 Step 1: Acylation Chloroacetyl chloride, Acetone/aq. NaHCO₃ INT2 6-Bromo-2H-1,4-benzoxazin- 3(4H)-one (Core Scaffold) INT1->INT2 Step 2: Cyclization K₂CO₃, Acetone, Reflux FP 6-Bromo-4-methyl-1,4- benzoxazin-3-one (Target Compound) INT2->FP Step 3a: N-Methylation NaH, MeI, DMF Analogs N-Substituted Analogs (SAR Library) INT2->Analogs Step 3b: N-Alkylation NaH, R-X, DMF

Caption: General synthetic workflow for 6-Bromo-4-methyl-1,4-benzoxazin-3-one and its analogs.

PART 2: Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (Core Scaffold)

This two-step protocol first involves the acylation of 2-amino-4-bromophenol, followed by an intramolecular Williamson ether synthesis to form the heterocyclic ring.

Step 1: Synthesis of N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide

  • Rationale: This step introduces the two-carbon unit required for the lactam portion of the final ring system. The use of a biphasic acetone/water system with sodium bicarbonate as a mild base allows for the selective acylation of the more nucleophilic amino group over the phenolic hydroxyl group, while simultaneously neutralizing the HCl byproduct.

  • Materials:

    • 2-Amino-4-bromophenol (1.0 eq)

    • Chloroacetyl chloride (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (2.5 eq)

    • Acetone

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-bromophenol in acetone (approx. 10 mL per gram of aminophenol).

    • In a separate beaker, prepare a solution of sodium bicarbonate in deionized water (approx. 10 mL per gram of NaHCO₃).

    • Add the aqueous NaHCO₃ solution to the acetone solution and cool the resulting biphasic mixture to 0-5 °C in an ice bath.

    • Add chloroacetyl chloride dropwise to the vigorously stirred mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

    • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the organic phase under reduced pressure. The crude product can often be purified by recrystallization from an ethanol/water mixture to yield the intermediate as a solid.

Step 2: Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

  • Rationale: This is a base-mediated intramolecular cyclization. The base (potassium carbonate) deprotonates the phenolic hydroxyl group, which then acts as a nucleophile, displacing the chloride on the adjacent side chain to form the oxazine ring. Acetone is a suitable polar aprotic solvent, and refluxing provides the necessary energy to overcome the activation barrier.

  • Materials:

    • N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide (1.0 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Acetone

  • Procedure:

    • To a round-bottom flask, add the intermediate from Step 1, anhydrous potassium carbonate, and acetone (approx. 20 mL per gram of intermediate).

    • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

    • Maintain reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from ethanol to afford pure 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]

Protocol 2: Synthesis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one and N-Substituted Analogs
  • Rationale: This step involves the N-alkylation of the lactam nitrogen. A strong base like sodium hydride (NaH) is required to deprotonate the relatively non-acidic N-H of the amide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it effectively solvates the resulting sodium salt. The subsequent addition of an alkylating agent (e.g., methyl iodide for the parent compound, or other alkyl halides for analogs) proceeds via an Sₙ2 reaction.

  • Materials:

    • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Alkylating agent (R-X, e.g., Methyl iodide, Ethyl bromide, Benzyl bromide) (1.2 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Caution: Sodium hydride reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend NaH in anhydrous DMF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve the 6-Bromo-2H-1,4-benzoxazin-3(4H)-one in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir for 30-45 minutes at 0 °C; hydrogen gas evolution should be observed.

    • After gas evolution ceases, add the alkylating agent (e.g., methyl iodide) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow, dropwise addition of ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield the pure N-substituted analog.

PART 3: Application in Structure-Activity Relationship (SAR) Studies

The primary goal of synthesizing analogs is to systematically probe how structural modifications influence biological activity. A well-designed SAR study can identify key pharmacophoric features and guide the development of more potent and selective drug candidates.[5][6]

SAR_Logic Design Design Analogs (Vary R-group) Synthesis Chemical Synthesis (Protocols 1 & 2) Design->Synthesis Target Structures BioEval Biological Evaluation (e.g., MIC Assay) Synthesis->BioEval Purified Compounds SAR Data Analysis & SAR Elucidation BioEval->SAR Activity Data SAR->Design Design New Analogs (Iterative Improvement)

Sources

Application Notes and Protocols for 6-Bromo-4-methyl-1,4-benzoxazin-3-one as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: The following application notes and protocols are based on the chemical structure of 6-Bromo-4-methyl-1,4-benzoxazin-3-one and its relationship to other biologically active benzoxazinone analogs. As of the date of this document, there is limited published research on the specific biological targets and applications of this compound. Therefore, this guide presents a hypothetical, yet scientifically grounded, framework for its investigation as a chemical probe, focusing on a plausible target based on structure-activity relationships of similar molecules.

Introduction: The Benzoxazinone Scaffold and a Hypothesis-Driven Approach

The 1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, and herbicidal properties.[1][2] Recent studies have also identified benzoxazinone analogs as potent modulators of ion channels and receptors. For instance, certain derivatives have been developed as selective antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways.[2] Another study highlighted 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists.[3]

Given the structural similarities, we hypothesize that 6-Bromo-4-methyl-1,4-benzoxazin-3-one (hereafter referred to as Cmpd-X) may also function as a modulator of a specific biological target. This guide will focus on a hypothetical application of Cmpd-X as a chemical probe for the TRPV1 channel , providing a comprehensive roadmap for researchers to investigate this hypothesis.

Chemical and Physical Properties of Cmpd-X

A solid understanding of the physicochemical properties of a chemical probe is crucial for designing and interpreting experiments.

PropertyValueSource
Molecular Formula C₉H₈BrNO₂[4]
Molecular Weight 242.07 g/mol ChemScene
CAS Number 24036-47-3[4]
Appearance White to pale cream powderThermo Fisher Scientific
Purity ≥94.0% (HPLC)Thermo Fisher Scientific
Solubility Soluble in DMSOInferred from common practice

Hypothetical Mechanism of Action: Cmpd-X as a TRPV1 Antagonist

TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including capsaicin, heat, and protons. As a putative antagonist, Cmpd-X could inhibit TRPV1 activation through several mechanisms:

  • Competitive Antagonism: Cmpd-X may bind to the same site as capsaicin, preventing the agonist from activating the channel.

  • Non-competitive (Allosteric) Antagonism: Cmpd-X could bind to a different site on the channel, inducing a conformational change that prevents channel opening, even when the agonist is bound.

  • Channel Pore Blockade: Cmpd-X might directly block the ion permeation pathway of the channel.

The following diagram illustrates the potential points of intervention for a TRPV1 antagonist.

TRPV1_Antagonism_Mechanism cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Pore Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1:p Binds & Activates CmpdX_competitive Cmpd-X (Competitive) CmpdX_competitive->TRPV1:p Blocks Binding CmpdX_allosteric Cmpd-X (Allosteric) CmpdX_allosteric->TRPV1 Induces Conformational Change CmpdX_pore Cmpd-X (Pore Blocker) CmpdX_pore->TRPV1:m Blocks Pore Activation Channel Activation Inhibition Inhibition

Caption: Hypothetical mechanisms of TRPV1 antagonism by Cmpd-X.

Experimental Protocols: A Step-by-Step Guide to Investigating Cmpd-X

The following protocols are designed to systematically evaluate the hypothesis that Cmpd-X is a TRPV1 antagonist.

Protocol 1: In Vitro Characterization of Cmpd-X Activity using a Calcium Flux Assay

This initial screen will determine if Cmpd-X can inhibit capsaicin-induced activation of TRPV1 in a cellular context.

Objective: To measure the dose-dependent inhibition of capsaicin-induced calcium influx by Cmpd-X in cells expressing recombinant human TRPV1.

Materials:

  • HEK293 cells stably expressing human TRPV1 (hTRPV1)

  • Cmpd-X

  • Capsaicin

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection

Experimental Workflow:

Calcium_Flux_Assay_Workflow A Seed hTRPV1-HEK293 cells in 96-well plate B Load cells with Fluo-4 AM A->B C Pre-incubate with Cmpd-X or vehicle B->C D Measure baseline fluorescence C->D E Inject Capsaicin and measure fluorescence D->E F Data Analysis: Calculate IC50 E->F

Caption: Workflow for the in vitro calcium flux assay.

Step-by-Step Procedure:

  • Cell Culture: Seed hTRPV1-HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing 20 mM HEPES and 0.02% Pluronic F-127. Remove the cell culture medium and add the Fluo-4 AM solution to each well. Incubate for 1 hour at 37°C.

  • Compound Pre-incubation: Wash the cells twice with HBSS. Prepare serial dilutions of Cmpd-X in HBSS. Add the Cmpd-X dilutions or vehicle (DMSO) to the respective wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period.

  • Agonist Stimulation: Using the plate reader's injector, add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the vehicle control and plot the percentage of inhibition against the concentration of Cmpd-X. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Electrophysiological Characterization of Cmpd-X using Patch-Clamp

This protocol will provide a more detailed understanding of the mechanism of inhibition.

Objective: To determine the effect of Cmpd-X on capsaicin-activated currents in hTRPV1-expressing cells using whole-cell patch-clamp electrophysiology.

Materials:

  • hTRPV1-HEK293 cells

  • Patch-clamp rig (amplifier, micromanipulators, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular solution (e.g., K-gluconate based)

  • Extracellular solution (e.g., NaCl based)

  • Cmpd-X

  • Capsaicin

Step-by-Step Procedure:

  • Cell Preparation: Plate hTRPV1-HEK293 cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording: Obtain a whole-cell patch-clamp recording from a single cell. Hold the cell at a membrane potential of -60 mV.

  • Agonist Application: Apply capsaicin to the cell using a perfusion system to elicit an inward current.

  • Inhibitor Application: Co-apply Cmpd-X with capsaicin and measure the effect on the current amplitude. Test a range of Cmpd-X concentrations to generate a dose-response curve.

  • Washout: Wash out Cmpd-X to assess the reversibility of inhibition.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of Cmpd-X. Calculate the percentage of inhibition and determine the IC₅₀.

Protocol 3: Assessing the Selectivity of Cmpd-X

A good chemical probe should be selective for its target. This protocol outlines how to assess the selectivity of Cmpd-X against other related ion channels.

Objective: To determine the activity of Cmpd-X against other members of the TRP channel family (e.g., TRPA1, TRPV4).

Procedure:

  • Perform calcium flux or patch-clamp assays as described above using cell lines that express other TRP channels (e.g., TRPA1, TRPV4).

  • Use appropriate agonists for these channels (e.g., AITC for TRPA1, GSK1016790A for TRPV4).

  • Determine the IC₅₀ of Cmpd-X for each of these channels.

  • A compound is generally considered selective if there is at least a 10-fold difference in potency between the primary target and off-targets.

Data Interpretation and Further Steps

  • If Cmpd-X shows potent and selective inhibition of TRPV1, it can be considered a valuable chemical probe for studying the role of this channel in various physiological and pathological processes.

  • Further experiments could include in vivo studies in animal models of pain or inflammation to assess the therapeutic potential of Cmpd-X.

  • Binding assays could be performed to determine if Cmpd-X binds competitively or allosterically to the channel.

Conclusion

While the biological activity of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is not yet established in the scientific literature, its structural similarity to known bioactive benzoxazinones makes it a compelling candidate for investigation as a chemical probe. The protocols outlined in this guide provide a comprehensive, hypothesis-driven framework for elucidating its potential as a TRPV1 antagonist. Successful validation of this hypothesis would not only provide a new tool for studying TRPV1 biology but could also pave the way for the development of novel therapeutics.

References

  • 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta Crystallographica Section E: Structure Reports Online, E68(Pt 5), o1229. Available from: [Link]

  • Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 105, 129735. Available from: [Link]

  • Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists. Bioorganic & Medicinal Chemistry, 22(19), 5311-5324. Available from: [Link]

  • 6-Bromo-4-methyl-1,4-benzoxazin-3-one | 24036-47-3. J&K Scientific. Available from: [Link]

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. PubChem. Available from: [Link]

  • Substituted benzoxazine derivatives have attracted attention because of their widespread application as fungicides and insecticides. Acta Crystallographica Section E: Structure Reports Online, E68(Pt 5), o1229. Available from: [Link]

  • A series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were designed, synthesized and evaluated for their in vitro antifungal activities. Molecules, 26(11), 3169. Available from: [Link]

  • Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists. Bioorganic & Medicinal Chemistry, 22(19), 5311-5324. Available from: [Link]

Sources

Application Notes and Protocols for the Purification of 6-Bromo-4-methyl-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details robust methodologies for the purification of 6-Bromo-4-methyl-1,4-benzoxazin-3-one, a key heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the critical impact of purity on experimental outcomes and product quality, this document provides in-depth protocols for recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). Beyond procedural steps, this guide elucidates the scientific rationale behind methodological choices, enabling researchers to adapt and optimize these techniques for their specific needs. Each protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure the isolation of highly pure material.

Introduction: The Importance of Purity for 6-Bromo-4-methyl-1,4-benzoxazin-3-one

6-Bromo-4-methyl-1,4-benzoxazin-3-one is a member of the benzoxazinone class of heterocyclic compounds. This structural motif is of significant interest in pharmaceutical research due to its presence in various biologically active molecules.[1] The purity of this intermediate is paramount, as residual starting materials, by-products, or reagents from its synthesis can lead to ambiguous biological data, interfere with subsequent synthetic transformations, and compromise the safety and efficacy of final drug candidates.

This guide provides a multi-tiered purification strategy, from rapid, bulk purification via recrystallization to high-resolution separation by preparative HPLC, to address various purity requirements and scales.

Physicochemical Properties (Predicted & Estimated)

Understanding the fundamental properties of the target compound is crucial for designing effective purification strategies. While experimental data is sparse, computational predictions and data from similar structures provide a useful baseline.

PropertyValue / ObservationSourceSignificance for Purification
Molecular Formula C₉H₈BrNO₂[2]Foundational for all analytical calculations.
Molecular Weight 242.07 g/mol [3]Essential for preparing solutions of known concentration.
CAS Number 24036-47-3[2]Unambiguous compound identification.
Estimated Melting Point ~219-228 °C[4]A key indicator of purity; a sharp melting point range suggests high purity.
Predicted Solubility Likely soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in alcohols (e.g., methanol, ethanol); and poorly soluble in non-polar solvents (e.g., hexanes) and water.General Chemical PrinciplesCritical for selecting solvents for recrystallization and chromatography.

Analytical Methods for Purity Assessment

Prior to and following any purification attempt, it is essential to have a reliable analytical method to assess purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[5]

Analytical HPLC Method Development

A reverse-phase HPLC method is recommended for its versatility and high resolving power for compounds of this polarity.

Protocol 2.1: Analytical Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 20% B

    • 18.1-22 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol or acetonitrile.

Rationale: The acidic modifier (formic acid) ensures consistent protonation of the analyte and any acidic or basic impurities, leading to sharper peaks and more reproducible retention times.[6] A gradient elution is employed to ensure that both more and less polar impurities are eluted from the column in a reasonable timeframe.

Purification Strategy Workflow

A logical, stepwise approach to purification is often the most efficient. The following workflow allows for the selection of the most appropriate technique based on the initial purity and desired final quality of the material.

Caption: Purification workflow for 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

Recrystallization Protocol

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, often yielding material of very high purity. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.

Solvent Selection

The ideal recrystallization solvent will dissolve the compound completely when hot but sparingly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Protocol 4.1: Recrystallization Solvent Scouting

  • Place ~20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature (start with ethanol, isopropanol, ethyl acetate, acetone, toluene).

  • If the compound dissolves at room temperature, the solvent is too good and unsuitable for single-solvent recrystallization.

  • If the compound does not dissolve, heat the mixture gently in a water bath.

  • If the compound dissolves when hot, remove the tube from the heat and allow it to cool slowly to room temperature, then in an ice bath.

  • A good solvent will show significant crystal formation upon cooling.

  • For mixed-solvent systems (e.g., Hexane/Ethyl Acetate, Ethanol/Water), dissolve the compound in a minimum amount of the "good" solvent (e.g., ethyl acetate) at elevated temperature. Then, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow to cool.[7]

Bulk Recrystallization Protocol

Protocol 4.2: Recrystallization from Ethanol

  • Place the crude 6-Bromo-4-methyl-1,4-benzoxazin-3-one into an Erlenmeyer flask.

  • Add a minimal amount of ethanol to just cover the solid.

  • Heat the mixture on a hot plate with stirring until it begins to boil.

  • Add more ethanol in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical to maximize yield upon cooling.

  • If the solution is colored, and the pure compound is known to be colorless, you may add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added, perform a hot filtration through a fluted filter paper to remove it.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol. Causality: Using ice-cold solvent prevents the product from redissolving during the wash.

  • Dry the purified crystals under vacuum.

  • Determine the melting point and assess purity by HPLC (Protocol 2.1).

Flash Column Chromatography

Flash chromatography is the preferred method for purifying compounds from mixtures containing significant quantities of impurities with different polarities. The separation is based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase.

Thin-Layer Chromatography (TLC) Method Development

Before running a column, TLC is used to determine the optimal solvent system.

Protocol 5.1: TLC Analysis

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a mixture of n-hexane and ethyl acetate (start with ratios like 9:1, 4:1, 2:1).

  • Visualize the plate under UV light (254 nm).

  • The ideal solvent system will give the target compound a Retention Factor (Rf) of approximately 0.3-0.4. Causality: An Rf in this range typically translates to an optimal elution volume in column chromatography, allowing for good separation without excessive solvent usage.

Column Chromatography Protocol

Protocol 5.2: Silica Gel Flash Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 n-hexane/ethyl acetate) and pack the column.

  • Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. This allows for the elution of less polar impurities first, followed by the product, and finally the more polar impurities.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions containing the product.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the product under high vacuum.

  • Assess purity by HPLC (Protocol 2.1).

Preparative HPLC

For the highest possible purity, especially for removing closely related impurities or for final purification of small batches, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of material.

Method Scaling from Analytical to Preparative

The analytical method developed in Protocol 2.1 can be scaled up for preparative purification.

Caption: Scaling HPLC from analytical to preparative scale.

Protocol 6.1: Preparative Reverse-Phase HPLC

  • Instrumentation: A preparative HPLC system with a high-pressure pump, a fraction collector, and a UV detector with a preparative flow cell.

  • Column: A preparative C18 column (e.g., 21.2 x 250 mm, 5-10 µm particle size) with the same stationary phase chemistry as the analytical column.

  • Mobile Phase: Use the same mobile phases as the analytical method (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile). Ensure large volumes are prepared.

  • Scaled Gradient: Maintain the same gradient profile as the analytical method in terms of column volumes. The instrument software typically handles this conversion.

  • Scaled Flow Rate: Calculate the new flow rate based on the column diameters (see diagram above). For a 21.2 mm ID column, a flow rate of ~20 mL/min is a good starting point.

  • Sample Loading Study: Dissolve a high concentration of the sample (e.g., 20-50 mg/mL) in the mobile phase or a stronger solvent like DMSO. Perform a series of small injections with increasing volume to determine the maximum loading capacity before resolution is compromised.

  • Purification Run: Inject the optimized sample volume and begin the run.

  • Fraction Collection: Collect fractions based on the UV detector signal, triggering collection at the beginning of the product peak and ending it at the tail.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method (Protocol 2.1).

  • Product Isolation: Combine the pure fractions, remove the acetonitrile under reduced pressure, and then lyophilize or extract the product from the aqueous phase.

References

  • ACS Publications. (n.d.). Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants. Retrieved from [Link]

  • ResearchGate. (2016). Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4H-3,1-Benzoxazin-4-one,2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Screening of some benzoxazinone derivatives. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. Retrieved from [Link]

  • J&K Scientific. (n.d.). 6-Bromo-4-methyl-1,4-benzoxazin-3-one | 24036-47-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • Semantic Scholar. (2001). SYNTHESIS OF 6-BROMO-4-METHYLBENZOFUROXAN. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • ResearchGate. (2010). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • SciSpace. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-Bromo-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • LookChem. (n.d.). 6-bromo-4-ethenyl-1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-3,1-benzoxazin-2-one. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic pathway. We will address common challenges, offer detailed troubleshooting steps, and present optimized protocols to enhance yield and purity.

Overview of the Synthetic Pathway

The synthesis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is typically achieved via a two-step process. The first step involves the formation of the benzoxazinone core through the cyclization of 2-amino-5-bromophenol with chloroacetyl chloride. The second step is the selective N-methylation of the resulting amide to yield the final product. While conceptually straightforward, each step presents unique challenges that can significantly impact the overall yield and purity.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Methylation A 2-Amino-5-bromophenol C 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (Intermediate Precursor) A->C Base (e.g., NaHCO3) DCM, 40°C B Chloroacetyl Chloride B->C Base (e.g., NaHCO3) DCM, 40°C E 6-Bromo-4-methyl-1,4-benzoxazin-3-one (Final Product) C->E Base (e.g., K2CO3) DMF D Methyl Iodide (CH3I) D->E

Figure 1: General two-step synthetic workflow.

Part 1: Troubleshooting the Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (Precursor)

The initial cyclization is the foundation of the synthesis. Low yields or purification difficulties at this stage will cascade, compromising the final step. This section addresses the most common issues encountered during the formation of the benzoxazinone ring.

Frequently Asked Questions & Troubleshooting Guide

Q1: My yield of the precursor is consistently below 50%. What are the most critical parameters to investigate?

A1: Low yield in this acylation/cyclization reaction is a frequent problem. The root cause can typically be traced to one of three areas: reagent quality, reaction conditions, or side reactions.

  • Reagent Purity:

    • 2-Amino-5-bromophenol: This starting material can oxidize over time, indicated by a darkening color.[1] Use of oxidized starting material can lead to colored impurities and lower yields. It is advisable to use freshly sourced or purified (e.g., by recrystallization) aminophenol.

    • Chloroacetyl Chloride: This reagent is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming chloroacetic acid, which will not participate in the desired reaction.[2] Always use a fresh bottle or a recently opened one that has been stored under an inert atmosphere. A simple quality check is to ensure it is a clear, colorless to light yellow liquid.

  • Reaction Conditions:

    • Base Selection: A mild inorganic base like sodium bicarbonate (NaHCO₃) is often sufficient to neutralize the HCl byproduct.[3] Using a strong base can deprotonate the phenol, potentially leading to unwanted O-acylation side products.

    • Temperature Control: The initial addition of chloroacetyl chloride should be done at a low temperature (0-5 °C) to control the exothermic reaction.[4] After the addition, the reaction is typically warmed to a moderate temperature (e.g., 40°C or reflux in dichloromethane) to drive the cyclization to completion.[3]

  • Side Reactions: The primary competing reaction is the formation of a di-acylated byproduct where both the amino and hydroxyl groups are acylated. This is more likely if reaction temperatures are too high or if an excessively strong base is used.

G cluster_reagent Reagent Quality Checks cluster_conditions Condition Optimization cluster_workup Purification Strategy Start Low Yield (<50%) Reagent Verify Reagent Quality Start->Reagent Conditions Optimize Reaction Conditions Start->Conditions Workup Review Work-up & Purification Start->Workup Aminophenol 2-Amino-5-bromophenol: - Check for discoloration - Recrystallize if necessary Reagent->Aminophenol AcylChloride Chloroacetyl Chloride: - Use fresh, dry reagent - Store under inert gas Reagent->AcylChloride Temp Temperature: - Add reagent at 0-5°C - Reflux gently (40°C) Conditions->Temp Base Base: - Use mild base (NaHCO3) - Avoid strong organic bases Conditions->Base Time Reaction Time: - Monitor by TLC - Ensure full consumption of starting material Conditions->Time Wash Aqueous Wash: - Ensure complete removal of salts Workup->Wash Recrystal Recrystallization: - Test solvents (e.g., Methanol, Ethanol) Workup->Recrystal

Sources

Technical Support Guide: Overcoming Solubility Challenges for 6-Bromo-4-methyl-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the aqueous solubility limitations of 6-Bromo-4-methyl-1,4-benzoxazin-3-one. As a member of the benzoxazinone class, this compound possesses a rigid, largely hydrophobic structure, which is a common source of poor solubility in aqueous media.[1][2] This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to make informed decisions for your specific experimental context.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

Q1: Why is 6-Bromo-4-methyl-1,4-benzoxazin-3-one expected to be poorly soluble in aqueous buffers?

A1: The solubility of a compound is governed by its physicochemical properties. The structure of 6-Bromo-4-methyl-1,4-benzoxazin-3-one contains a fused aromatic ring system, a bromine atom, and a methyl group, all of which contribute to its lipophilic (fat-loving) or hydrophobic (water-fearing) nature. Such molecules are more energetically stable interacting with themselves (in a solid, crystalline state) than with the polar water molecules in an aqueous buffer. Overcoming this energy barrier to dissolve the compound requires specific formulation strategies.

Q2: What is the absolute first step I should take before attempting to solubilize the compound in an aqueous buffer?

A2: The universally accepted first step is to prepare a high-concentration stock solution in a suitable organic solvent.[3] For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its powerful solubilizing capacity and miscibility with water. A typical starting concentration is 10-50 mM. This organic stock solution serves as the starting point from which all subsequent aqueous working solutions are prepared.[4]

Q3: My compound precipitates immediately when I dilute my DMSO stock into my buffer. What's happening?

A3: This phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its thermodynamic solubility limit in the final aqueous solution.[5] Even though DMSO is miscible with water, the introduction of the aqueous environment rapidly decreases the overall solvating power for a hydrophobic compound. The DMSO concentration in the final working solution is often too low (<0.5% for cell-based assays) to keep the compound dissolved on its own.[4] This is the core problem that solubility enhancement techniques are designed to solve.

Q4: What are the primary strategies to overcome this precipitation and increase aqueous solubility?

A4: There are several well-established techniques, which can be broadly categorized into a few main approaches.[6][7][8] The most common and accessible methods for a research setting are:

  • Co-Solvency: Blending the aqueous buffer with a water-miscible organic solvent to increase the overall lipophilicity of the solvent system.[9][10]

  • Use of Surfactants: Employing surface-active agents that form micelles to encapsulate the hydrophobic compound.[11][12]

  • Complexation with Cyclodextrins: Using cyclic oligosaccharides that have a hydrophobic interior to trap the drug molecule, presenting a hydrophilic exterior to the water.[13][14][15]

  • pH Adjustment: For ionizable compounds, altering the pH can significantly increase solubility by forming a charged species.[16][17]

Section 2: Troubleshooting Workflow & Strategic Solutions

Encountering a solubility issue is a common checkpoint in experimental biology. The following workflow provides a systematic approach to identifying the best solubilization strategy for your needs.

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Select Primary Strategy Based on Assay Type start Compound Precipitates in Aqueous Buffer prep_stock Action: Prepare 10-50 mM Stock in 100% DMSO start->prep_stock cosolvent Strategy 1: Co-solvents (e.g., Ethanol, PEG 400) Good for initial screens, some in vivo. prep_stock->cosolvent Is your assay tolerant to ~1-5% organic solvent? surfactant Strategy 2: Surfactants (e.g., Tween® 80, Cremophor® EL) Common for in vitro & in vivo. prep_stock->surfactant Need higher concentration or an in vivo formulation? cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD) Excellent for in vivo, reduces toxicity. prep_stock->cyclodextrin Is compound stability or excipient toxicity a major concern? ph_adjust Strategy 4: pH Adjustment Explore if structure has ionizable groups. prep_stock->ph_adjust Is pH modification compatible with your assay? optimize Optimize Concentration of Selected Excipient cosolvent->optimize surfactant->optimize cyclodextrin->optimize ph_adjust->optimize validate Crucial Final Step: Run Vehicle Control Experiment optimize->validate

Caption: Decision workflow for selecting a solubility enhancement strategy.

Pro-Tip from a Senior Application Scientist:

Always start with the simplest method that your experimental system can tolerate. For many initial in vitro screens, using a small percentage of a co-solvent is the fastest path forward. However, for sensitive cell lines or in vivo studies, more sophisticated methods like cyclodextrin complexation are often required. The importance of the vehicle control cannot be overstated; you must be able to distinguish between the effect of your compound and the effect of the formulation excipients.[18]

Section 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for implementing the key solubilization strategies.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This is the mandatory first step for handling any poorly soluble compound.

  • Weighing: Accurately weigh out approximately 1-5 mg of 6-Bromo-4-methyl-1,4-benzoxazin-3-one into a sterile, appropriate-sized glass vial.

  • Solvent Addition: Using a calibrated pipette, add the required volume of high-purity, anhydrous DMSO to achieve the desired molar concentration (e.g., 10 mM). You can use an online molarity calculator for convenience.[4]

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If solid particles remain, sonicate the vial in a water bath for 5-10 minutes.[19] Visually inspect to ensure a clear, homogenous solution with no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.[4]

Protocol 2: Formulation with Co-solvents

Co-solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for hydrophobic compounds.[20][21]

  • Co-solvent Selection: Common choices include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[10]

  • Preparation of Co-solvent/Buffer Mix: Prepare your final aqueous buffer containing a specific percentage of the co-solvent. For example, to make a 5% ethanol buffer, add 5 mL of absolute ethanol to 95 mL of your buffer.

  • Dilution: Add a small volume of your DMSO stock solution directly into the co-solvent/buffer mixture while vortexing to achieve the final desired concentration of your compound.

  • Observation: Observe the solution for any signs of precipitation (cloudiness, particulates) immediately and after a set period (e.g., 30 minutes) at the intended experimental temperature.

  • Optimization: If precipitation occurs, increase the percentage of the co-solvent in your buffer (e.g., to 10%). Remember to always run a parallel vehicle control with the same final concentration of DMSO and co-solvent.

Protocol 3: Formulation with Surfactants (Micellar Solubilization)

Surfactants form microscopic spheres called micelles above a certain concentration (the Critical Micelle Concentration). The hydrophobic core of the micelle encapsulates the drug, while the hydrophilic shell keeps the entire complex dissolved in water.[11][12][22]

G cluster_0 Micellar Solubilization cluster_1 Result: Solubilized Complex compound Hydrophobic Compound (Insoluble) micelle Micelle Formation in Water compound->micelle + surfactant Surfactant Monomers (e.g., Tween® 80) surfactant->micelle > CMC micelle_final micelle->micelle_final Encapsulation solubilized Compound Encapsulated

Caption: Mechanism of surfactant-mediated micellar solubilization.

  • Surfactant Selection: Common non-ionic surfactants for biological research include Polysorbate 80 (Tween® 80) and Cremophor® EL.[23] They are generally less harsh on cells than ionic surfactants.

  • Prepare Surfactant-Containing Buffer: Add the surfactant to your aqueous buffer to create a stock. A typical starting point is a 1-10% (w/v) surfactant solution.

  • Method: Gently warm the surfactant-buffer mixture (e.g., to 37°C) to aid in dissolution. Add the required volume of your DMSO stock solution dropwise to the surfactant solution while stirring or vortexing.

  • Equilibration: Allow the solution to equilibrate for 15-30 minutes. The formation of a clear solution indicates successful micellar encapsulation.

  • Vehicle Control: Your experimental control must contain the identical concentration of DMSO and surfactant as your test solution.

Protocol 4: Formulation with Cyclodextrins (Inclusion Complexation)

Cyclodextrins are sugar-based macrocycles with a hydrophobic inner cavity and a hydrophilic exterior. They act as molecular "buckets" to carry the drug.[15][24][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[13]

G cluster_0 Cyclodextrin Complexation cluster_1 Result: Water-Soluble Inclusion Complex compound Hydrophobic Compound complex Inclusion Complex compound->complex + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex guest Drug

Caption: Formation of a drug-cyclodextrin inclusion complex.

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer. Concentrations can range from 2% to 40% (w/v) depending on the required solubility enhancement.

  • Method (Solvent Evaporation - Preferred): a. In a glass vial, mix a specific volume of your DMSO stock solution with the HP-β-CD buffer solution. b. Freeze the mixture completely (e.g., using a dry ice/acetone bath or a -80°C freezer). c. Lyophilize (freeze-dry) the mixture overnight to remove all water and DMSO, leaving a fluffy powder of the drug-cyclodextrin complex. d. Reconstitute this powder in your desired volume of aqueous buffer. This method often yields the highest solubility.

  • Method (Direct Mixing): a. Add the DMSO stock solution dropwise into the vortexing HP-β-CD solution. b. Stir the mixture for several hours (or overnight) at room temperature to allow for complex formation. This method is simpler but may be less effective than lyophilization.

  • Filtration: After reconstitution or mixing, filter the solution through a 0.22 µm filter to remove any non-complexed, precipitated drug.

Section 4: Data Summary & Best Practices

Choosing the right method involves balancing solubility gains with potential experimental artifacts.

Method Typical Concentration Range Advantages Disadvantages Best For
Co-solvents 1-10% (v/v)Simple, rapid, and inexpensive to screen.[21]Can cause cellular toxicity or interfere with enzyme kinetics; risk of precipitation upon further dilution.[21]Initial high-throughput screening, robust biochemical assays.
Surfactants 0.1-5% (w/v)High solubilization capacity; can improve stability.[11]Can disrupt cell membranes; may interfere with protein-based assays; can be difficult to remove.[26]In vitro cell-based assays (with careful controls), some in vivo formulations.
Cyclodextrins 2-40% (w/v)Low toxicity, high biocompatibility; can improve drug stability and bioavailability.[14][25]Can be expensive; may not be suitable for all molecular shapes; high viscosity at high concentrations.Cell culture experiments with sensitive cells, in vivo preclinical studies.
pH Adjustment pH DependentCan provide significant solubility gains if the molecule is ionizable.[16]Not effective for neutral compounds; requires the experimental system to be stable at a non-physiological pH.Specific biochemical assays where buffer pH can be freely altered.
Final Checklist for Success:
  • ✓ Start with a high-quality DMSO stock.

  • ✓ Screen multiple methods and concentrations to find the optimal formulation.

  • ✓ Always perform a visual inspection for clarity before use.

  • ✓ The vehicle control is not optional—it is essential for valid data.

  • ✓ Consider the downstream implications of your chosen excipients on your specific biological assay.

References

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Al-kassas, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(11), 2631.
  • Ghate, S. B., & Pervela, P. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Health Sciences, 7(1).
  • Patel, M., et al. (2011). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 3(2), 1-11.
  • PharmaEducation. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Fajar, M. A., et al. (2021).
  • Sharma, N., & N, D. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmaceutical Sciences and Research, 9(7), 2635-2644.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Soni, G., et al. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 5(2), 1-7.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Phares. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • Touro University. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Lee, H. K., & Lim, S. J. (2011). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Expert Opinion on Drug Delivery, 8(2), 155-168.
  • BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
  • ResearchGate. (n.d.). Microenvironmental pH Modulation Based Release Enhancement of a Weakly Basic Drug from Hydrophilic Matrices. Retrieved from [Link]

  • PubMed. (2009). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. European Journal of Pharmaceutics and Biopharmaceutics, 73(1), 119-126.
  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. PubChem.
  • National Center for Biotechnology Information. (n.d.). 6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. PubChem.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Formulations. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds.
  • National Center for Biotechnology Information. (n.d.). 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. PubChem.
  • National Center for Biotechnology Information. (n.d.). 6-Bromo-3,4-dihydro-2H-benzo[b][14][23]oxazine. PubChem.

  • ACS Publications. (2022). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry, 70(1), 157-168.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • Allied Academies. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmaceutics, 17(5).
  • Khan, T., et al. (2018). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 5(3), 41-57.
  • UNMC. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis.
  • BenchChem. (n.d.). The Biological Virtuosity of 4H-3,1-Benzoxazin-4-ones: A Technical Guide for Drug Discovery.
  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • NIH. (2019). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 24(18), 3338.
  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Journal of Drug Delivery and Therapeutics. (2019).
  • ResearchGate. (2021).
  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. PubChem.

Sources

Technical Support Center: Methylation of 6-bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and modification of benzoxazinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with the methylation of 6-bromo-2H-1,4-benzoxazin-3(4H)-one. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common side reactions and optimize your synthetic route. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work.

Introduction: The Challenge of Selective Methylation

The methylation of 6-bromo-2H-1,4-benzoxazin-3(4H)-one to produce the desired N-methylated product, 6-bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one[1], is a crucial step in the synthesis of various biologically active molecules. The benzoxazinone core is a privileged scaffold in medicinal chemistry.[2] However, the inherent ambident nucleophilicity of the lactam moiety presents a significant challenge. Deprotonation of the N-H bond creates a resonance-stabilized anion with nucleophilic character on both the nitrogen and the exocyclic carbonyl oxygen. This duality can lead to a mixture of N- and O-methylated products, complicating purification and reducing the yield of the desired compound. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of products in my methylation reaction. What is the most likely side reaction?

The most common side reaction is competitive O-methylation, which competes with the desired N-methylation. The starting material, 6-bromo-2H-1,4-benzoxazin-3(4H)-one, is a cyclic amide (a lactam). When you add a base to remove the proton from the nitrogen, the resulting anion is an "ambident nucleophile." This means it has two potential sites that can attack the methylating agent: the nitrogen atom and the oxygen atom of the carbonyl group.

  • Desired Reaction (N-Methylation): The nitrogen anion attacks the methylating agent to form the desired product, 6-bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one.

  • Side Reaction (O-Methylation): The oxygen anion attacks the methylating agent, leading to the formation of the isomeric O-methylated product, 6-bromo-3-methoxy-2H-1,4-benzoxazine.

The ratio of these two products is highly dependent on the reaction conditions you choose.

Reaction_Pathways cluster_start Reactants cluster_products Reaction with Methylating Agent (e.g., CH3I) Start 6-bromo-2H-1,4-benzoxazin-3(4H)-one Base + Base Start->Base Anion Ambidient Anion (Resonance Stabilized) Base->Anion N_Product Desired Product: N-Methylation (6-bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one) Anion->N_Product  Nitrogen Attack (Kinetic/Thermodynamic Control) O_Product Side Product: O-Methylation (6-bromo-3-methoxy-2H-1,4-benzoxazine) Anion->O_Product  Oxygen Attack (Kinetic Control)

Caption: Competing N- vs. O-methylation pathways.

Q2: How can I control the reaction conditions to selectively favor the desired N-methylated product?

Controlling the N- versus O-alkylation selectivity is a classic challenge in organic chemistry that can be managed by carefully selecting your base, methylating agent, solvent, and temperature. The principles of Hard and Soft Acid-Base (HSAB) theory are particularly relevant here. Generally, the nitrogen anion is considered "softer" and the oxygen anion is "harder."

A. Choice of Base: The base generates the nucleophile. A strong, non-nucleophilic base is ideal. The choice of counter-ion can also play a crucial role by coordinating with the oxygen atom and reducing its nucleophilicity.

Base Type Key Considerations & Rationale
Sodium Hydride (NaH) Strong, non-nucleophilicExcellent choice. The small Na+ cation strongly coordinates to the hard oxygen atom, sterically and electronically disfavoring O-alkylation. This leaves the softer nitrogen more available to react.
Potassium Carbonate (K₂CO₃) Weak baseOften used but can be less selective. Requires higher temperatures, which may decrease selectivity. The larger K+ ion is less effective at shielding the oxygen.[3]
Cesium Carbonate (Cs₂CO₃) Weak baseThe large, soft Cs+ cation does not coordinate strongly with the oxygen, which can sometimes paradoxically increase N-alkylation through the "naked anion" effect in polar aprotic solvents. Often improves solubility.[3]

B. Choice of Methylating Agent: Matching the "hardness" of your electrophile to the desired nucleophilic center is key.

Methylating Agent Type (HSAB) Selectivity Rationale
Methyl Iodide (CH₃I) Soft ElectrophileHighly Recommended. The soft iodide leaving group makes CH₃I a soft electrophile. According to HSAB theory, soft electrophiles preferentially react with soft nucleophiles (the nitrogen).[4][5]
Dimethyl Sulfate ((CH₃)₂SO₄) Hard ElectrophileUse with caution. This is a harder electrophile and is more likely to react with the hard oxygen center, leading to a higher proportion of the O-methylated side product.[6][7]
Methyl Triflate (MeOTf) Very Hard ElectrophileNot recommended for selectivity. As a very hard and reactive methylating agent, it will likely give poor selectivity and a significant amount of O-alkylation.[4][6]

C. Solvent and Temperature: Polar aprotic solvents are generally preferred as they solvate the cation, leaving the anion more reactive.

  • Solvents: Tetrahydrofuran (THF) is an excellent choice when using NaH. Dimethylformamide (DMF) or acetonitrile (ACN) can also be used, but be aware that DMF can decompose at high temperatures to produce dimethylamine, which can cause other side reactions.[3][8]

  • Temperature: Reactions should generally be run at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature. Higher temperatures often favor the thermodynamically more stable product, but can also decrease selectivity between kinetically controlled pathways.

Q3: My reaction is sluggish, and upon heating, I see decomposition. What is causing this?

The benzoxazinone ring system is generally stable, but it is susceptible to degradation under harsh conditions.

  • Base-Mediated Hydrolysis: If there is any water present in your reaction, strong bases (like NaH reacting with trace water to form NaOH) can catalyze the hydrolysis of the lactam ring. Ensure all glassware is oven-dried and use anhydrous solvents.

  • High Temperatures: As mentioned, high temperatures (e.g., >100 °C) can cause solvent decomposition (especially with DMF)[3] and may promote undesired elimination or rearrangement pathways of your substrate or product. If your reaction is sluggish, it is better to switch to a stronger base or a more reactive methylating agent at a lower temperature rather than excessively increasing the heat.

  • Excess Reagents: Using a large excess of a strong base or a highly reactive alkylating agent can lead to side reactions and degradation.[9]

Troubleshooting_Workflow cluster_issues Troubleshooting Paths cluster_solutions Corrective Actions Start Start Methylation Reaction Check_TLC_LCMS Monitor Reaction (TLC / LC-MS) Start->Check_TLC_LCMS Problem Problem Identified? Check_TLC_LCMS->Problem No_Reaction No / Slow Reaction Problem->No_Reaction Yes (Sluggish) Mixture Mixture of Products (N- and O-Methylated) Problem->Mixture Yes (Mixture) Decomposition Decomposition Problem->Decomposition Yes (Decomposition) End Reaction Optimized Problem->End No Sol_Sluggish 1. Use stronger base (e.g., NaH). 2. Use more reactive solvent (e.g., DMF). 3. Slightly increase temperature. No_Reaction->Sol_Sluggish Sol_Mixture 1. Use softer methylating agent (CH3I). 2. Use base with small counter-ion (NaH). 3. Lower reaction temperature. Mixture->Sol_Mixture Sol_Decomp 1. Ensure anhydrous conditions. 2. Lower reaction temperature. 3. Avoid high-boiling solvents like DMF if possible. Decomposition->Sol_Decomp Sol_Sluggish->Start Re-run Experiment Sol_Mixture->Start Re-run Experiment Sol_Decomp->Start Re-run Experiment

Caption: A logical workflow for troubleshooting common methylation issues.

Q4: How can I reliably distinguish between the N-methyl and O-methyl products?

Definitive characterization is essential. A combination of chromatographic and spectroscopic methods is the most robust approach.

Technique Expected Observations
¹H NMR N-CH₃: Typically appears as a singlet around 3.2-3.4 ppm . The neighboring aromatic protons may show a slight shift compared to the starting material. O-CH₃: Appears as a singlet further downfield, typically around 3.8-4.0 ppm . The N-H proton signal (present in the starting material) will be absent in both products.
¹³C NMR N-CH₃: The methyl carbon signal will appear around 28-35 ppm . O-CH₃: The methoxy carbon signal will be further downfield, typically 55-60 ppm . The carbonyl carbon (C=O) signal will also shift significantly upon O-methylation.
IR Spectroscopy N-Methyl Product: The strong carbonyl (C=O) stretch of the lactam will still be present, typically around 1680-1700 cm⁻¹ . O-Methyl Product: The C=O bond is replaced by a C=N bond within an imino-ether structure. The characteristic C=O absorption will disappear and be replaced by a C=N stretch around 1640-1670 cm⁻¹ and a C-O stretch around 1200-1250 cm⁻¹ .
LC-MS The two isomers will have the same mass . However, they will likely have different retention times on a reverse-phase HPLC column due to differences in polarity. This is the best technique for monitoring the reaction progress and purity of the isolated material.

Recommended Experimental Protocols

Protocol 1: Optimized Selective N-Methylation

This protocol is designed to maximize the yield of the N-methylated product.

Materials:

  • 6-bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (CH₃I) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq).

  • Add anhydrous THF to dissolve the starting material (concentration approx. 0.1 M).

  • Cool the flask to 0 °C using an ice-water bath.

  • Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the suspension at 0 °C for 30-45 minutes. The solution may become clearer as the sodium salt of the lactam forms.

  • Slowly add methyl iodide (1.2 eq) dropwise via syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Once complete, carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 6-bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one.

Protocol 2: Product Analysis by LC-MS

Objective: To determine the ratio of N-methylated product to O-methylated side product.

System:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Detector: UV (e.g., 254 nm) and Mass Spectrometer (ESI positive mode)

Procedure:

  • Prepare a sample of the crude reaction mixture by dissolving a small amount in acetonitrile or methanol (approx. 1 mg/mL).

  • Inject 5-10 µL of the sample onto the LC-MS system.

  • Run a gradient elution method, for example:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 10% B

  • Analyze the chromatogram. The O-methylated product is typically less polar and may have a slightly longer retention time than the N-methylated product.

  • Confirm the identity of the peaks by checking the mass spectrum for the expected molecular ion [M+H]⁺ corresponding to the methylated product. The integration of the peak areas in the UV chromatogram can provide a semi-quantitative ratio of the products.

References

  • Methyl group - Wikipedia. (n.d.).
  • Methylation - Wikipedia. (n.d.).
  • Methylation: Definition and Examples - Chemistry Learner. (n.d.).
  • Methylation - L.S.College, Muzaffarpur. (2020).
  • Electrophilic Methylation - BYJU'S. (n.d.).
  • 6-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine synthesis - Chemicalbook. (n.d.).
  • Help with N-Alkylation gone wrong : r/chemistry - Reddit. (2016).
  • 6-bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one - Axsyn. (n.d.).
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI. (2022).
  • N alkylation at sp3 Carbon Reagent Guide - ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Avoiding Over-alkylation - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).

Sources

stability of 6-Bromo-4-methyl-1,4-benzoxazin-3-one under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals utilizing 6-Bromo-4-methyl-1,4-benzoxazin-3-one. The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry and materials science, recognized for its diverse biological activities.[1][2] However, the inherent reactivity of its lactam (a cyclic amide) and ether functionalities, combined with the electronic influence of the bromine substituent, necessitates a thorough understanding of its stability profile to ensure experimental reproducibility and success.

This document moves beyond a simple datasheet to provide in-depth, field-proven insights into the stability of this compound under various experimental conditions. We will explore common challenges, offer validated troubleshooting protocols, and explain the chemical principles behind our recommendations.

Section 1: Core Chemical Properties and Stability Overview

The stability of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is primarily dictated by its core functional groups: the amide within the lactam ring and the bromo-substituted aromatic system.

PropertyValueSource
IUPAC Name 6-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-oneJ&K Scientific[3]
CAS Number 24036-47-3J&K Scientific[3]
Molecular Formula C₉H₈BrNO₂PubChem[4]
Molecular Weight 242.07 g/mol PubChem[4]

The primary liability of this scaffold is its susceptibility to hydrolysis. The amide bond is subject to cleavage under both acidic and basic conditions, leading to ring-opening.[5][6] Furthermore, related heterocyclic systems like phenoxazines are known to exhibit photosensitivity, particularly in halogenated solvents, suggesting a potential for photodegradation.[7]

Section 2: Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary degradation pathways for 6-Bromo-4-methyl-1,4-benzoxazin-3-one?

A: The two most probable degradation pathways are hydrolysis and photodegradation .

  • Hydrolysis: The lactam ring is susceptible to cleavage. Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding ring-opened amino acid derivative, N-(4-bromo-2-hydroxyphenyl)-N-methylglycine. This is the most common cause of sample impurity over time, especially in protic solvents or in the presence of acidic/basic contaminants.[5][6]

  • Photodegradation: Aromatic bromine compounds can be photolabile. Energy from UV or even high-intensity visible light can potentially lead to homolytic cleavage of the C-Br bond, generating radical species that can lead to a cascade of decomposition products.[8] Additionally, the core phenoxazine-like structure is known to be photosensitive.[7]

Q2: How stable is the compound to pH variations?

A: The compound exhibits limited stability at pH extremes.

  • Acidic Conditions (pH < 4): The compound is susceptible to acid-catalyzed hydrolysis. The carbonyl oxygen of the lactam can be protonated, significantly increasing the electrophilicity of the carbonyl carbon and making it a prime target for nucleophilic attack by water.[9]

  • Basic Conditions (pH > 9): The compound is highly susceptible to base-catalyzed hydrolysis. The hydroxide ion is a potent nucleophile that can directly attack the carbonyl carbon, leading to a tetrahedral intermediate that collapses to the ring-opened carboxylate salt.[6]

  • Neutral Conditions (pH 6-8): The compound is most stable at or near neutral pH. For aqueous buffers or HPLC mobile phases, maintaining a pH in this range is critical for preventing degradation.

Q3: What are the optimal long-term storage conditions?

A: For maximum shelf-life, the compound should be stored as a solid under the following conditions:

  • Temperature: ≤4°C (refrigerated).

  • Atmosphere: Under an inert gas (Argon or Nitrogen) to displace moisture and oxygen.

  • Light: Protected from light in an amber, tightly sealed vial.

  • Form: As a dry solid. Avoid long-term storage in solution. If a stock solution is required, use a dry, aprotic solvent like anhydrous DMSO or DMF and store at -20°C or below.

Q4: Is the compound compatible with common organic solvents?

A: Compatibility depends on the solvent type and experimental conditions.

  • Recommended: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are generally safe for short-term experimental use. Always use anhydrous grades to prevent hydrolysis.

  • Use with Caution: Protic solvents like methanol and ethanol can act as nucleophiles, especially during prolonged heating, potentially leading to solvolysis (methanolysis/ethanolysis) and ring-opening.

  • Avoid: Halogenated solvents (e.g., Chloroform, Carbon Tetrachloride) should be used with extreme caution if the experiment involves exposure to light, due to the risk of radical-initiated degradation pathways.[7]

Section 3: Troubleshooting Guide for Common Experimental Issues

ProblemProbable Cause (Related to Instability)Recommended Solution & Rationale
Low or inconsistent yields in a reaction. Hydrolysis. Trace amounts of water, acid, or base in the reaction mixture are degrading the starting material or product.Action: Rigorously dry all glassware, solvents, and reagents. Run reactions under an inert atmosphere (N₂ or Ar). If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine) instead of hydroxides or alkoxides.
Appearance of new, unidentified spots on TLC or peaks in HPLC/LC-MS over time. Sample Degradation. The compound is degrading in the dissolution solvent or on the benchtop.Action: Prepare samples for analysis immediately before use. If using an autosampler, ensure it is temperature-controlled (e.g., 4°C). For HPLC, use a buffered mobile phase in the pH 6-8 range. The ring-opened hydrolysis product will be significantly more polar.
Solution turns yellow or brown upon standing, especially in light. Photodegradation. The compound is light-sensitive, leading to the formation of colored byproducts.Action: Conduct all experimental manipulations in a fume hood with the sash lowered and ambient light minimized. Use amber glassware or wrap flasks and vials in aluminum foil. Prepare solutions fresh for each experiment.
NMR spectrum shows broad peaks or the presence of a carboxylic acid and an N-H proton. Acid/Base-Catalyzed Hydrolysis. The NMR solvent (e.g., non-anhydrous DMSO-d₆) may contain enough water to cause slow degradation, or the sample may have been contaminated.Action: Use fresh, high-quality anhydrous NMR solvents. If a sample must be stored in an NMR tube, seal it tightly with a cap and parafilm and store it in a freezer. The appearance of a broad peak around 10-12 ppm (carboxylic acid) is a key indicator of hydrolysis.

Section 4: Visualization of Primary Degradation Pathway

The following diagram illustrates the proposed mechanism for the base-catalyzed hydrolysis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one, which represents its most significant stability liability.

G cluster_0 Degradation Pathway start 6-Bromo-4-methyl- 1,4-benzoxazin-3-one intermediate Tetrahedral Intermediate start->intermediate 1. OH⁻ (Nucleophilic Attack) product Ring-Opened Carboxylate (N-(4-bromo-2-hydroxyphenyl)-N-methylglycinate) intermediate->product 2. Ring Opening final_product Final Acid Product (After Acidic Workup) product->final_product 3. H₃O⁺ (Workup)

Caption: Proposed pathway for base-catalyzed hydrolysis.

Section 5: Protocol for Forced Degradation Study

To empirically validate the stability of a new batch or in a new formulation, a forced degradation study is recommended. This protocol provides a framework for stressing the compound under various conditions.

Objective: To identify degradation products and determine the stability profile of 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

Methodology: Use HPLC with UV detection as the primary analytical technique.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

  • Set Up Stress Conditions (in separate amber vials):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1M HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1M NaOH. Keep at room temperature for 1 hour.

    • Oxidative Stress: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress (Solution): Heat 1 mL of stock solution at 80°C for 48 hours.

    • Thermal Stress (Solid): Place 5 mg of solid compound in a 105°C oven for 48 hours. Dissolve in MeCN for analysis.

    • Photolytic Stress: Expose 1 mL of stock solution to direct UV light (e.g., 254 nm) or high-intensity white light for 24 hours.

  • Analysis:

    • At designated time points (e.g., 0, 1, 4, 24, 48 hrs), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by HPLC, comparing to an unstressed control sample. Monitor for the appearance of new peaks and the decrease in the main peak area.

Self-Validation: This systematic approach allows you to confirm the compound's liabilities. You should expect to see significant degradation under basic conditions, moderate degradation under acidic conditions, and potential degradation under photolytic stress. The oxidative and thermal tests will establish the compound's robustness to those factors.

References

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). International Journal of Advanced Research in Science, Communication and Technology.[Link]

  • Synthesis of 1,4-Benzoxazin-3-ones. (n.d.). Organic Chemistry Portal.[Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2022). Frontiers in Chemistry.[Link]

  • Synthesis and reactions of 4H-3,1-benzoxazin-4-one derivative bearing pyrazolyl moiety as antimicrobial and antioxidant agents. (2019). Taylor & Francis Online.[Link]

  • Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. (2017). ResearchGate.[Link]

  • Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. (2016). Journal of Agricultural and Food Chemistry.[Link]

  • 6-Bromo-4-methyl-1,4-benzoxazin-3-one | 24036-47-3. (n.d.). J&K Scientific.[Link]

  • Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. (2016). PubMed.[Link]

  • HYDROLYSIS REACTIONS. (2018). IntechOpen.[Link]

  • Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. (2009). ResearchGate.[Link]

  • 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. (n.d.). PubChem.[Link]

  • 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. (n.d.). PubChem.[Link]

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem.[Link]

  • Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. (2024). MDPI.[Link]

  • 5.4: Hydrolysis Reactions. (2023). Chemistry LibreTexts.[Link]

  • New Insights into the Photostability of Phenoxazines. (2024). ChemistryViews.[Link]

  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. (1981). Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube.[Link]

  • Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. (2015). PMC - PubMed Central.[Link]

  • 6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. (n.d.). PubChem.[Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2023). NIH.[Link]

  • Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H). (1990). PubMed.[Link]

  • Electrophilic Halogen Reagents-mediated Halogenation: Synthesis of Halogenated Dihydro-1,3-oxazine Derivatives. (2019). ResearchGate.[Link]

  • Perspective on halogenated organic compounds. (2023). PMC - PubMed Central.[Link]

  • Halogenation | Organic Chemistry | Chemistry | FuseSchool. (2015). YouTube.[Link]

  • Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. (2015). PubMed.[Link]

  • Halogenation of Alkanes. (2022). Chemistry LibreTexts.[Link]

  • Perspectives on biotechnological halogenation. Part I: Halogenated products and enzymatic halogenation. (2011). ResearchGate.[Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Assay Results with 6-Bromo-4-methyl-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Bromo-4-methyl-1,4-benzoxazin-3-one. This document is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistent results during their experiments with this compound. As a member of the benzoxazinone class of heterocyclic compounds, it possesses significant potential in various biological assays, from anti-cancer to antifungal applications.[1][2] However, its physicochemical properties can present unique challenges in experimental settings.

This guide provides in-depth, question-and-answer based troubleshooting, detailed protocols, and the scientific rationale behind our recommendations to help you achieve robust and reproducible results.

Section 1: Core Issues: Compound Handling & Solubility

Inconsistent results often originate from the initial handling and preparation of the test compound. The physical properties of 6-Bromo-4-methyl-1,4-benzoxazin-3-one, particularly its solubility, are critical factors that must be properly managed.

Q1: What is the recommended solvent for creating a high-concentration stock solution of 6-Bromo-4-methyl-1,4-benzoxazin-3-one?

Answer: The recommended solvent for initial stock solution preparation is 100% Dimethyl Sulfoxide (DMSO).

Scientific Rationale: 6-Bromo-4-methyl-1,4-benzoxazin-3-one is a moderately polar, planar heterocyclic compound. Such molecules often exhibit poor solubility in aqueous solutions due to high crystal lattice energy and unfavorable solvation energetics. DMSO is a powerful, polar aprotic solvent capable of disrupting these crystal lattice forces, making it ideal for creating high-concentration stock solutions, typically in the 10-50 mM range.

Best Practices:

  • Always use anhydrous, high-purity DMSO to prevent compound degradation from water or contaminants.

  • Ensure the compound is completely dissolved. Gentle warming (to 37°C) and vortexing or sonication can aid dissolution.

  • Visually inspect the solution against a light source to confirm the absence of any particulate matter before storing.

Q2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. How can I solve this?

Answer: This is a classic sign of poor kinetic solubility and is the most common source of assay inconsistency. When a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer where it is less soluble, it can crash out of solution.

Troubleshooting Workflow:

G start Precipitation Observed During Dilution check_conc 1. Lower Final Assay Concentration Is the current concentration necessary? start->check_conc check_dmso 2. Reduce Final DMSO Percentage Is it >1%? High DMSO can alter protein conformation. check_conc->check_dmso If precipitation persists use_cosolvent 3. Introduce a Co-Solvent (e.g., Pluronic F-127, PEG-400) check_dmso->use_cosolvent If precipitation persists solubility_assay 4. Determine Kinetic Solubility (See Protocol 1) use_cosolvent->solubility_assay For systematic optimization final_protocol Optimized Protocol: - Max concentration below solubility limit - Final DMSO ≤0.5% - Use of appropriate excipients solubility_assay->final_protocol

Caption: Workflow for addressing compound precipitation.

Detailed Steps:

  • Lower the Final Concentration: Test if a lower concentration of the compound is sufficient to achieve the desired biological effect. The issue may be that you are working above the compound's maximum aqueous solubility.

  • Optimize DMSO Concentration: The final concentration of DMSO in your assay should ideally be ≤0.5%. While helping with solubility, DMSO can also impact biological systems. Never exceed 1% unless absolutely necessary and validated.

  • Use Excipients: Formulating the compound with solubility-enhancing excipients can be highly effective. Non-ionic surfactants like Pluronic® F-127 or co-solvents such as PEG-400 can help maintain compound solubility in aqueous media.

  • Perform a Kinetic Solubility Assay: Before extensive biological testing, you must determine the maximum soluble concentration in your specific assay buffer. This provides an empirical upper limit for your experiments. (See Protocol 1 ).

Q3: How should I properly store the solid compound and its DMSO stock solutions?

Answer: Proper storage is crucial to prevent degradation and ensure the integrity of your compound over time.

FormStorage ConditionRationale
Solid Powder Store at 4°C or -20°C in a desiccator.Protects from hydrolysis by atmospheric moisture and from light-induced degradation. The benzoxazinone core can be susceptible to photochemistry.
DMSO Stock Solution Store in small aliquots at -20°C or -80°C.Minimizes freeze-thaw cycles which can force the compound out of solution and introduce water condensation, leading to hydrolysis.

Key Precaution: When using a frozen DMSO stock, allow the vial to equilibrate to room temperature before opening it. This prevents atmospheric water from condensing into the cold DMSO, which would compromise the stock's integrity.

Section 2: Troubleshooting Assay Artifacts & Variability

Once you have established a robust compound handling protocol, any remaining inconsistency may stem from direct interference with the assay technology or non-specific interactions.

Q4: I am observing high well-to-well and day-to-day variability. What compound-related factors should I investigate?

Answer: High variability is often linked to compound stability and non-specific interactions within the assay plate.

G cluster_causes Potential Compound-Related Causes cluster_solutions Troubleshooting Steps start High Assay Variability solubility Inconsistent Solubility (Micro-precipitation) start->solubility stability Compound Degradation in Assay Buffer start->stability adsorption Adsorption to Plastics (Plate, Tips) start->adsorption sol_test Run Kinetic Solubility Assay (Protocol 1) solubility->sol_test stab_test Assess Compound Stability (Protocol 2) stability->stab_test plate_test Test Low-Binding Plates & Add Detergent (e.g., Tween-20) adsorption->plate_test

Caption: Identifying and solving sources of assay variability.

Scientific Rationale & Actionable Steps:

  • Revisit Solubility: Even if gross precipitation is not visible, micro-precipitates can form, leading to highly variable concentrations of the active compound in solution. Action: Filter your final compound dilution through a 0.22 µm filter before adding it to the assay plate. Compare results with unfiltered compound.

  • Assess Compound Stability: The lactam and ether linkages in the benzoxazinone core may be susceptible to hydrolysis under non-neutral pH or in the presence of certain enzymes in cell lysates or serum.[3] Action: Perform a stability study by incubating the compound in your assay buffer for the full duration of your experiment and then analyzing for degradation via HPLC-MS. (See Protocol 2 ).

  • Mitigate Plastic Adsorption: Hydrophobic compounds can adsorb to the plastic surfaces of assay plates and pipette tips, reducing the effective concentration in an unpredictable manner. Action:

    • Use low-protein-binding microplates.

    • Include a low concentration (0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 in your assay buffer to block non-specific binding sites.

    • Pre-treat pipette tips by aspirating and dispensing the liquid several times before the final transfer.

Q5: I suspect my compound is directly interfering with the assay signal (e.g., fluorescence, luminescence). How can I confirm and correct for this?

Answer: Direct compound interference is a common artifact that can lead to false positive or false negative results. It is essential to run control experiments to identify and mitigate these effects.

Summary of Potential Interferences and Mitigation Strategies

Assay TypePotential Interference by CompoundConfirmation ExperimentMitigation Strategy
Fluorescence Autofluorescence: Compound emits light at the same wavelength as the reporter fluorophore.Run the assay with compound in a buffer-only control (no biological components). Measure fluorescence.Perform a spectral scan to find an alternative, non-overlapping excitation/emission wavelength pair.
Fluorescence Quenching: Compound absorbs light emitted by the reporter fluorophore.Mix compound with a known concentration of the fluorescent product. A decrease in signal indicates quenching.If possible, switch to a different fluorescent dye. Otherwise, mathematical correction may be required.
Absorbance Compound Absorbance: Compound absorbs light at the same wavelength used to measure the assay product.Measure the absorbance of the compound at the analytical wavelength in the assay buffer.Subtract the background absorbance from all wells containing the compound.
Luminescence Signal Inhibition/Enhancement: Compound directly inhibits or enhances the light-producing enzyme (e.g., Luciferase).Run the assay with compound added directly to the final step with the luciferase enzyme and substrate.If inhibition is observed, identify an alternative reporter system or screen for structurally distinct analogs.

Key Recommendation: Always run parallel "promiscuity" or "interference" counter-screens. This involves testing your compound in an assay format devoid of the primary biological target to flag any technology-specific artifacts early in the discovery process.[4]

Section 3: Key Experimental Protocols

Protocol 1: Rapid Kinetic Solubility Assessment

This protocol uses nephelometry (light scattering) to determine the concentration at which the compound begins to precipitate in your specific assay buffer.

Materials:

  • 10 mM stock of 6-Bromo-4-methyl-1,4-benzoxazin-3-one in 100% DMSO.

  • Assay buffer of interest.

  • Nephelometer or plate reader capable of measuring light scattering (absorbance at ~620 nm can be a proxy).

  • Clear 96-well or 384-well microplate.

Procedure:

  • Prepare Serial Dilution: Create a 2-fold serial dilution of your 10 mM DMSO stock in a DMSO-only plate. This will be your "source plate."

  • Dilute into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO source plate into a new plate containing a large volume (e.g., 98 µL) of your assay buffer. This creates a 1:50 dilution, resulting in a final DMSO concentration of 2%. The compound concentrations will range from 200 µM down to low µM.

  • Equilibrate and Read: Mix the plate thoroughly. Let it sit at room temperature for 1-2 hours to allow for equilibration and potential precipitation.

  • Measure Turbidity: Read the plate on a nephelometer. If unavailable, measure absorbance at a high wavelength (e.g., 620 nm), where colored compounds are less likely to interfere.

  • Analyze Data: Plot the turbidity/absorbance reading against the nominal compound concentration. The point at which the signal begins to sharply increase above the baseline indicates the onset of precipitation. This is your kinetic solubility limit. Your assay concentrations should remain well below this value.

Protocol 2: Compound Stability Assessment via LC-MS

This protocol determines if your compound degrades in the assay buffer over the course of your experiment.

Materials:

  • 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

  • Assay buffer.

  • LC-MS system.

Procedure:

  • Prepare Samples: Create two master solutions of the compound in your assay buffer at a relevant test concentration (e.g., 10 µM).

  • Time-Zero (T=0) Sample: Immediately take an aliquot from the first master solution, quench it with an equal volume of acetonitrile, and store it at -20°C. This is your T=0 reference.

  • Incubate: Place the second master solution in the same incubation conditions as your actual assay (e.g., 37°C for 4 hours).

  • Time-Final (T=X) Sample: At the end of the incubation period, take an aliquot, quench it with acetonitrile, and store at -20°C.

  • LC-MS Analysis: Analyze both the T=0 and T=X samples by LC-MS. Compare the peak area of the parent compound (m/z corresponding to 6-Bromo-4-methyl-1,4-benzoxazin-3-one) in both samples.

  • Calculate Stability:

    • Percent Remaining = (Peak Area at T=X / Peak Area at T=0) * 100

    • A value <85% suggests significant degradation and may be a source of assay inconsistency.

References

  • PubChem. (n.d.). 6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • J&K Scientific. (n.d.). 6-Bromo-4-methyl-1,4-benzoxazin-3-one. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252.
  • PubChem. (n.d.). 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Molecules, 26(15), 4475.
  • ResearchGate. (n.d.). A proposed mechanism for benzoxazinone synthesis. Retrieved from [Link]

  • El-Sayed, M. I. (2015). Transformation of Benzoxazinone Derivatives to Some Interesting Heterocyclic Compounds with Expected Biological Activity. HETEROCYCLES, 91(7), 1399.
  • Fu, W., et al. (2013). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o369.
  • Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Chemistry and Laboratory Medicine (CCLM), 55(10), 1466-1478.
  • El-Gazzar, A. R. B. A., et al. (2012). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. International Journal of Molecular Sciences, 13(3), 3695-3713.
  • Kumar, A., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6543.
  • Tricarico, D., et al. (2005). Molecular Determinants for the Activating/Blocking Actions of the 2H-1,4-Benzoxazine Derivatives, a Class of Potassium Channel Modulators, on the Skeletal Muscle KATP Channels. Molecular Pharmacology, 68(1), 49-60.
  • ResearchGate. (n.d.). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. Retrieved from [Link]

  • Boland, M. (2012). Interferences in immunoassay. IntechOpen.
  • Dasgupta, A. (2015). How to Detect and Solve Immunoassay Interference. AACC.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 6-Bromo-4-methyl-1,4-benzoxazin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this specific synthesis. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring a robust and reproducible protocol.

The synthesis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is a critical process for the development of various compounds in medicinal and agricultural chemistry.[1][2] This guide will address common challenges encountered during the N-methylation of the 6-Bromo-2H-1,4-benzoxazin-3(4H)-one precursor.

Part 1: Troubleshooting Guide

This section is structured to address specific issues you might encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low to No Product Formation (Low Yield)

Question: I have followed the general procedure for N-methylation of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one using a methylating agent and a base, but I am observing very low to no formation of the desired 6-Bromo-4-methyl-1,4-benzoxazin-3-one. What are the likely causes and how can I improve my yield?

Answer:

Low or no product yield in the N-methylation of a lactam, such as 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, is a common issue that can often be traced back to several key factors related to the reagents, reaction conditions, and the nature of the substrate itself.

Potential Causes & Solutions:

  • Insufficient Deprotonation of the Lactam Nitrogen: The N-H bond of the lactam is not acidic enough for efficient deprotonation by a weak base. The pKa of the N-H proton in similar lactam systems is typically in the range of 17-19. Therefore, a sufficiently strong base is required to generate the nucleophilic lactam anion.

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is sometimes used, it may not be effective. Consider using stronger bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA). NaH is a common and effective choice for deprotonating lactams.

  • Choice of Methylating Agent: The reactivity of the methylating agent is crucial.

    • Solution: If you are using a less reactive agent like dimethyl sulfate, consider switching to a more reactive one like methyl iodide (iodomethane).[3] Methyl triflate ([11C]CH3OTf) is an even more powerful methylating agent that can be effective at lower temperatures.[4]

  • Solvent Effects: The polarity and aprotic nature of the solvent play a significant role. Protic solvents (e.g., ethanol, water) can solvate the lactam anion, reducing its nucleophilicity, and can also react with strong bases.

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[5] DMF is often preferred as it effectively dissolves the lactam and its salt, facilitating the reaction.

  • Reaction Temperature and Time: The reaction may be kinetically slow at room temperature.

    • Solution: Gradually increase the reaction temperature. For a typical N-alkylation with NaH and methyl iodide in DMF, a temperature range of 0 °C for deprotonation followed by warming to room temperature or gentle heating (e.g., 40-60 °C) for the alkylation step can be effective. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Moisture in the Reaction: Strong bases like NaH are highly reactive with water. Any moisture in the reagents or solvent will consume the base and inhibit the deprotonation of the lactam.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure the starting material is dry. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of O-Alkylated Byproduct

Question: My reaction is producing a significant amount of an isomeric byproduct. Based on my analysis, I suspect O-alkylation is occurring. Why is this happening and how can I favor N-alkylation?

Answer:

The formation of an O-alkylated byproduct is a classic example of ambident nucleophilicity. The deprotonated lactam anion has two nucleophilic centers: the nitrogen and the oxygen of the carbonyl group. The regioselectivity of the alkylation (N- vs. O-alkylation) is influenced by several factors, including the nature of the counter-ion, the solvent, and the electrophile.

dot

Ambident_Nucleophile cluster_reactants Reactants cluster_products Products Lactam_Anion Deprotonated Lactam Anion N_Alkylation N-Alkylated Product (Desired) Lactam_Anion->N_Alkylation N-attack (Favored by polar aprotic solvents) O_Alkylation O-Alkylated Byproduct (Undesired) Lactam_Anion->O_Alkylation O-attack (Favored by hard electrophiles and certain counter-ions) MeI Methyl Iodide (Electrophile)

Caption: Ambident nucleophilicity of the lactam anion.

Factors Influencing N- vs. O-Alkylation & Solutions:

  • Hard and Soft Acid-Base (HSAB) Theory: The nitrogen anion is a "softer" nucleophile, while the oxygen anion is a "harder" nucleophile. Methyl iodide is a "soft" electrophile, which generally favors reaction at the softer nitrogen center.

    • Solution: Continue using a soft electrophile like methyl iodide. Avoid "harder" electrophiles like dimethyl sulfate if O-alkylation is a significant issue.

  • Counter-ion Effect: The nature of the cation associated with the lactam anion can influence the site of alkylation.

    • Solution: The choice of base determines the counter-ion (e.g., Na⁺ from NaH, K⁺ from t-BuOK). While both can be effective, sodium ions are generally well-suited for promoting N-alkylation in these systems.

  • Solvent Polarity: As mentioned, polar aprotic solvents are ideal.

    • Solution: Stick with solvents like DMF or THF. These solvents solvate the cation, leaving a "naked" and highly reactive lactam anion, which tends to favor N-alkylation.

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized the product, but I am facing challenges in purifying it from the starting material and other impurities. What purification strategies do you recommend?

Answer:

Purification can be challenging due to the similar polarities of the starting material and the N-methylated product.

Recommended Purification Protocol:

  • Work-up: After the reaction is complete (as determined by TLC), quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Column Chromatography: This is the most effective method for separating the product from the starting material.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The N-methylated product is generally less polar than the starting material (which has a free N-H group capable of hydrogen bonding) and should elute first.

  • Recrystallization: If a solid product is obtained after chromatography and residual impurities are present, recrystallization can be an excellent final purification step.

    • Solvent System: Experiment with different solvent systems. A good starting point would be a mixture of a solvent in which the compound is soluble at high temperatures and insoluble at low temperatures (e.g., ethanol, isopropanol, or ethyl acetate/hexanes).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

A1: The ideal starting material is 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.[6][7] This precursor can be synthesized from commercially available starting materials.

Q2: Can I use other alkylating agents besides methyl iodide?

A2: Yes, other alkylating agents can be used for the N-alkylation of lactams.[8][9] The choice of alkylating agent will depend on the desired N-substituent. For instance, ethyl iodide or benzyl bromide can be used to introduce ethyl or benzyl groups, respectively. However, the reactivity of the alkylating agent will influence the reaction conditions required.

Q3: What are some alternative methods for N-alkylation of lactams?

A3: Besides the traditional base-mediated alkylation, other methods exist. For example, microwave-assisted synthesis under solvent-free conditions has been reported for the N-alkylation of amides and lactams, often leading to shorter reaction times and improved yields.[10]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) and visualize the spots under UV light. The product, 6-Bromo-4-methyl-1,4-benzoxazin-3-one, should have a higher Rf value (less polar) than the starting material, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, several safety precautions are crucial:

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle it in a fume hood under an inert atmosphere and away from any sources of ignition.

  • Methyl Iodide: Methyl iodide is a toxic and volatile liquid. It is a suspected carcinogen. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Anhydrous Solvents: Anhydrous solvents like DMF and THF are flammable. Handle them away from open flames.

Part 3: Experimental Protocols & Data

Optimized Protocol for 6-Bromo-4-methyl-1,4-benzoxazin-3-one Synthesis

dot

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Oven-dried flask under N₂ atmosphere Add_Lactam 1. Add 6-Bromo-2H-1,4-benzoxazin-3(4H)-one and anhydrous DMF Start->Add_Lactam Cool 2. Cool to 0 °C in an ice bath Add_Lactam->Cool Add_NaH 3. Add NaH portion-wise at 0 °C Cool->Add_NaH Stir_Deprotonation 4. Stir for 30 min at 0 °C (Deprotonation) Add_NaH->Stir_Deprotonation Add_MeI 5. Add methyl iodide dropwise at 0 °C Stir_Deprotonation->Add_MeI Warm_Stir 6. Warm to room temperature and stir (Monitor by TLC) Add_MeI->Warm_Stir Quench 7. Quench with saturated aq. NH₄Cl Warm_Stir->Quench Extract 8. Extract with ethyl acetate Quench->Extract Dry_Concentrate 9. Dry over Na₂SO₄ and concentrate Extract->Dry_Concentrate Purify 10. Purify by column chromatography Dry_Concentrate->Purify End End: Pure 6-Bromo-4-methyl-1,4-benzoxazin-3-one Purify->End

Caption: Step-by-step synthesis workflow.

Materials:

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Table of Optimized Reaction Parameters
ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong enough to efficiently deprotonate the lactam.
Methylating Agent Methyl Iodide (CH₃I)A reactive, "soft" electrophile that favors N-alkylation.
Solvent Anhydrous DMFPolar aprotic solvent that facilitates the reaction.
Temperature 0 °C to Room TemperatureAllows for controlled deprotonation and subsequent alkylation.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the strong base by atmospheric moisture.

References

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2006). Optimization of benzoxazinones as natural herbicide models by lipophilicity enhancement. Journal of Agricultural and Food Chemistry, 54(25), 9357–9365. [Link]

  • Chem-Impex. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • Li, J., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1285374. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for vinyl-benzoxazinones. Retrieved from [Link]

  • Singh, U., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4938. [Link]

  • PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-Benzoxazin-3-ones. Retrieved from [Link]

  • Ismail, M. M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • MDPI. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. Retrieved from [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]

  • MDPI. (2022). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

  • CHI. (n.d.). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Retrieved from [Link]

  • Sci-Hub. (n.d.). N-alkylation of lactams with secondary heterobenzylic bromides. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • NIH. (n.d.). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. Retrieved from [Link]

  • NIH. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-Bromo-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • Google Patents. (n.d.). US3661894A - Method of producing n-alkyl lactams.
  • Google Patents. (n.d.). US2012228A - Purification of l-n-methyl-x-.
  • MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of 6-Bromo-4-methyl-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 6-Bromo-4-methyl-1,4-benzoxazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to enhance the purity and yield of your target compound and its key intermediates.

I. Synthetic Workflow Overview

The synthesis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is typically achieved through a four-step sequence starting from the commercially available 5-bromo-2-nitrophenol. Each step presents unique purification challenges that must be overcome to ensure the high quality of the final product.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization cluster_3 Step 4: N-Methylation A 5-Bromo-2-nitrophenol B Intermediate 1 2-Amino-5-bromophenol A->B NaHSO3 or Catalytic Hydrogenation C Intermediate 2 N-(4-bromo-2-hydroxyphenyl) -2-chloroacetamide B->C ClCOCH2Cl, Base D Intermediate 3 6-Bromo-2H-1,4-benzoxazin-3(4H)-one C->D Base (e.g., K2CO3), Heat E Final Product 6-Bromo-4-methyl-1,4-benzoxazin-3-one D->E CH3I or (CH3)2SO4, Base (e.g., NaH)

Caption: Synthetic pathway for 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

II. Troubleshooting and FAQs by Synthetic Stage

This section addresses specific issues encountered during synthesis and purification.

Stage 1: Synthesis & Purification of 2-Amino-5-bromophenol (Intermediate 1)

This initial reduction is critical, as impurities generated here can be difficult to remove later. The primary challenges are incomplete reaction and a competing dehalogenation side reaction.

Q1: My reaction to reduce 5-bromo-2-nitrophenol has low yield, and I've identified 2-aminophenol as a major byproduct. What is causing this, and how can it be prevented?

A1: The formation of 2-aminophenol is a classic case of hydrodehalogenation, where the bromine atom is reductively cleaved from the aromatic ring.[1] This is particularly common when using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).

Causality & Troubleshooting:

  • Catalyst Choice: Palladium is highly active for cleaving C-Br bonds. To prevent this, consider using a less reactive catalyst or a chemical reducing agent.

    • Catalytic Hydrogenation: If this method is preferred, switch to a different catalyst system known to be less aggressive towards aryl halides.

    • Chemical Reduction: A more reliable method to avoid dehalogenation is using a chemical reducing agent. Sodium bisulfite (NaHSO3) in an aqueous solution is an effective choice for reducing the nitro group while preserving the bromine substituent.[2][3]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction. Co-spot your reaction mixture with authentic samples of the starting material, the desired product, and 2-aminophenol to track the formation of the byproduct.[1] A typical eluent is a mixture of hexane and ethyl acetate.[1]

Q2: After the workup, my crude 2-amino-5-bromophenol is still contaminated with the 5-bromo-2-nitrophenol starting material. How can I improve the conversion?

A2: This indicates an incomplete reaction. Several factors could be at play, including insufficient reagent, low temperature, or short reaction time.

Causality & Troubleshooting:

  • Reagent Stoichiometry: Ensure you are using a sufficient stoichiometric excess of the reducing agent, especially if using a chemical reductant like sodium bisulfite which can be consumed by atmospheric oxygen.[1]

  • Reaction Time and Temperature: Monitor the reaction by TLC until the starting material spot is no longer visible. Some reductions may require longer durations or gentle warming to proceed to completion.[1]

  • Purification: If a small amount of starting material remains, it can often be removed during purification. The desired aminophenol can be extracted into a dilute acid solution, leaving the neutral nitrophenol in the organic layer. Neutralizing the aqueous layer and re-extracting will then yield the purified product. Recrystallization from a mixed solvent system like ether/hexane is also an effective purification method.[2]

Stage 2 & 3: Synthesis & Purification of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (Intermediate 3)

This two-step sequence involves acylation followed by an intramolecular cyclization. The main challenges are ensuring complete cyclization and removing any unreacted linear intermediate.

Q1: My cyclization of N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide is slow and incomplete, leaving significant amounts of the starting material. How can I drive the reaction to completion?

A1: This is an intramolecular Williamson ether synthesis, which requires a base to deprotonate the phenolic hydroxyl group, allowing it to act as a nucleophile and displace the chloride. Incomplete reaction is typically due to issues with the base, solvent, or temperature.

Causality & Troubleshooting:

  • Choice of Base: A moderately strong base is required. Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are excellent choices. They are strong enough to deprotonate the phenol but generally not so strong as to cause hydrolysis of the amide.

  • Solvent System: The reaction should be run in a polar, aprotic solvent like acetone, acetonitrile, or DMF. This ensures the solubility of the reactants and facilitates the SN2 reaction. Ensure the solvent is anhydrous, as water can hinder the reaction.

  • Temperature: Heating is necessary to provide the activation energy for the reaction. Refluxing in acetone (56°C) or acetonitrile (82°C) is typically sufficient. Monitor by TLC until the starting material is consumed.

Q2: The crude 6-Bromo-2H-1,4-benzoxazin-3(4H)-one product is a discolored solid. What is the best way to purify it?

A2: This product is a stable, crystalline solid with a high melting point (around 219-228°C), making it an excellent candidate for recrystallization.[4]

  • Recrystallization Protocol:

    • Dissolve the crude solid in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or acetic acid).

    • If the solution is highly colored, you can perform a hot filtration through a small pad of activated charcoal to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

Stage 4: Synthesis & Purification of 6-Bromo-4-methyl-1,4-benzoxazin-3-one (Final Product)

The final N-methylation step is often the most challenging from a purification standpoint. The primary difficulty lies in separating the desired methylated product from the unreacted starting material, as they have similar structures.

Q1: My N-methylation reaction is incomplete, and the final product is heavily contaminated with the 6-Bromo-2H-1,4-benzoxazin-3(4H)-one starting material. They co-elute on TLC and are difficult to separate. What is the best purification strategy?

A1: This is the most common and critical purification challenge in this synthesis. The N-H starting material is more polar than the N-CH3 product due to its ability to act as a hydrogen bond donor. This difference in polarity is the key to their separation using column chromatography.

Causality & Troubleshooting:

  • Drive the Reaction: First, try to optimize the reaction to push it closer to completion. Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF. Ensure the lactam is fully deprotonated before adding the methylating agent (e.g., methyl iodide).

  • Purification via Flash Chromatography: This is the most effective method for separation.

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase: The key is to use a solvent system with relatively low polarity. A gradient elution is highly recommended. Start with a non-polar solvent like hexane or a hexane/dichloromethane mixture and gradually increase the polarity by adding ethyl acetate. The less polar product (N-CH3) will elute first, followed by the more polar starting material (N-H).

    • TLC Optimization: Before running the column, optimize the eluent system with TLC. Aim for a solvent mixture that gives the product an Rf value of ~0.3-0.4 and a clear separation from the starting material spot, which should have a lower Rf.

Q2: Besides the starting material, I observe a byproduct that appears to be O-methylated. How can I favor N-methylation?

A2: While N-methylation of lactams is generally favored, O-methylation can occur, especially if certain solvent/base combinations are used that promote the enolate form.

Causality & Troubleshooting:

  • Reaction Conditions: N-alkylation is typically favored by using a strong base that fully deprotonates the nitrogen (like NaH) in a polar aprotic solvent (DMF, THF). This generates the N-anion, which is a potent nucleophile. Conditions that favor the oxygen anion of the enolate can lead to the O-alkylated byproduct. Using methylating agents like methyl carbonates can sometimes offer higher selectivity for N-methylation compared to more aggressive reagents.[5]

III. Key Experimental Protocol

Protocol: Chromatographic Separation of 6-Bromo-4-methyl-1,4-benzoxazin-3-one
  • Preparation: Concentrate the crude reaction mixture under reduced pressure to obtain an oil or solid. Adsorb the crude material onto a small amount of silica gel (~2-3 times the mass of the crude product).

  • Column Packing: Dry-pack a glass chromatography column with silica gel (typically 50-100 times the mass of the crude product) in hexane.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution:

    • Begin eluting with 100% hexane (or a 95:5 hexane:ethyl acetate mixture) and collect fractions.

    • Gradually increase the polarity of the eluent. For example:

      • 95:5 Hexane:EtOAc (5 column volumes)

      • 90:10 Hexane:EtOAc (10 column volumes)

      • 85:15 Hexane:EtOAc (10 column volumes)

    • The desired N-methylated product should elute in the earlier, less polar fractions.

  • Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product (higher Rf spot).

  • Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

IV. Data Summary for Identification

Compound NameAbbreviationMW ( g/mol )M.P. (°C)Expected TLC Behavior (Hexane/EtOAc)
2-Amino-5-bromophenolIntermediate 1188.02125-127[2]Moderately Polar
6-Bromo-2H-1,4-benzoxazin-3(4H)-oneIntermediate 3228.04219-228[4]More Polar (Lower Rf)
6-Bromo-4-methyl-1,4-benzoxazin-3-oneFinal Product242.07N/ALess Polar (Higher Rf)

V. References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis of 2-Amino-5-bromophenol: A Deep Dive for Chemical Researchers. Retrieved from [Link]

  • Selva, M., Tundo, P., & Perosa, A. (2002). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry, 67(13), 4376-4384.

  • Wang, Y., et al. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 3(7), 8070-8075. Available at: [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 6-Bromo-4-methyl-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers engaged in the chemical modification of 6-Bromo-4-methyl-1,4-benzoxazin-3-one. The 1,4-benzoxazin-3-one core is a privileged scaffold found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis, purification, and biological evaluation of novel derivatives based on this scaffold.

Our objective is to leverage the key structural features of 6-Bromo-4-methyl-1,4-benzoxazin-3-one—specifically the reactive aryl bromide at the C-6 position and the secondary amine at the N-4 position—to generate a library of diverse analogues with potentially enhanced biological efficacy.

Part 1: Synthetic Modification Troubleshooting

This section addresses the most common synthetic hurdles: N-alkylation at the benzoxazinone nitrogen and palladium-catalyzed cross-coupling at the C-6 bromide.

FAQ 1: My N-alkylation reaction at the 4-position is sluggish, incomplete, or fails entirely. What are the likely causes and solutions?

This is a frequent challenge, often stemming from suboptimal reaction conditions. The N-H proton of the lactam is only weakly acidic, requiring careful selection of base, solvent, and electrophile.

Common Causes & Troubleshooting Steps:

  • Inappropriate Base Selection: The choice of base is critical for efficient deprotonation of the N-H group.

    • Problem: Weak or poorly soluble bases like potassium carbonate (K₂CO₃) may not be effective, especially with less reactive alkyl halides.[6] This can lead to low conversion rates.

    • Solution:

      • Increase Base Strength: Switch to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the amine. Cs₂CO₃ is often more soluble in organic solvents than K₂CO₃ and can accelerate SN2 reactions.[7]

      • Improve Solubility: If using K₂CO₃, ensure it is finely powdered and anhydrous to maximize its surface area and reactivity.

  • Suboptimal Solvent: The solvent must dissolve the reactants and facilitate the SN2 reaction mechanism.

    • Problem: Non-polar solvents will not dissolve the base and the intermediate salt, while protic solvents can interfere with the base.

    • Solution: Use polar aprotic solvents. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices for dissolving the reactants and promoting the reaction.[6][8] Acetonitrile (ACN) can also be effective.[9] Avoid protic solvents like ethanol or water.

  • Poor Leaving Group on the Electrophile: The reaction rate is highly dependent on the quality of the leaving group.

    • Problem: Alkyl chlorides are significantly less reactive than bromides or iodides.

    • Solution: Whenever possible, use an alkyl iodide. If starting with an alkyl bromide or chloride, consider an in situ Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture to generate the more reactive alkyl iodide.

  • Low Reaction Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier.

    • Problem: Running the reaction at room temperature may be too slow.

    • Solution: Gently heat the reaction mixture. A temperature range of 50-80 °C is a good starting point. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition.

N_Alkylation_Troubleshooting start N-Alkylation Fails (Low Conversion) check_base Is the base strong enough? (e.g., NaH, Cs₂CO₃) start->check_base check_solvent Is the solvent polar aprotic? (DMF, DMSO) check_base->check_solvent Yes change_base Action: Switch to NaH or Cs₂CO₃ check_base->change_base No check_temp Is the temperature adequate? (50-80 °C) check_solvent->check_temp Yes change_solvent Action: Switch to DMF or DMSO check_solvent->change_solvent No check_lg Is the leaving group reactive? (I > Br > Cl) check_temp->check_lg Yes increase_temp Action: Heat to 50-80 °C check_temp->increase_temp No success Reaction Successful check_lg->success Yes add_iodide Action: Add catalytic NaI/KI (Finkelstein condition) check_lg->add_iodide No change_base->check_solvent change_solvent->check_temp increase_temp->check_lg add_iodide->success

Caption: Troubleshooting workflow for N-alkylation reactions.

Protocol: General Procedure for N-Alkylation

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Bromo-4-methyl-1,4-benzoxazin-3-one (1.0 eq).

  • Add anhydrous DMF (approx. 0.1 M concentration).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise. If the reaction is slow, add a catalytic amount of KI (0.1 eq).

  • Heat the reaction to 60 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

FAQ 2: My Suzuki cross-coupling reaction at the C-6 position is giving me a low yield, or I'm only recovering starting material.

Suzuki-Miyaura coupling is a powerful tool, but its success is highly sensitive to several factors, especially when dealing with potentially challenging substrates.

Common Causes & Troubleshooting Steps:

  • Oxygen Contamination: The palladium catalyst, particularly in its active Pd(0) state, is extremely sensitive to oxygen and will readily deactivate.

    • Problem: Insufficient degassing of solvents and headspace leads to catalyst oxidation and reaction failure.

    • Solution: Rigorous degassing is non-negotiable.[10] Use the "freeze-pump-thaw" method (at least three cycles) for the most reliable results. Alternatively, sparging the solvent with argon or nitrogen for at least 20-30 minutes can be effective for many systems.[11] Ensure the reaction is run under a positive pressure of an inert gas.

  • Catalyst and Ligand Incompatibility: Not all palladium catalysts and ligands are suitable for every substrate.

    • Problem: A standard catalyst like Pd(PPh₃)₄ might not be active enough for an electron-rich aryl bromide or a sterically hindered boronic acid.

    • Solution:

      • Screen Catalysts: Try different pre-catalysts. Pd(dppf)Cl₂ is often more robust and effective for a broader range of substrates.[11]

      • Use Modern Ligands: For difficult couplings, consider using Buchwald or other specialized phosphine ligands that are designed to promote oxidative addition and reductive elimination.[12]

  • Ineffective Base/Solvent System: The base is crucial for the transmetalation step, and its effectiveness is tied to the solvent system.

    • Problem: The base is insoluble or the biphasic system is not mixing properly. Anhydrous conditions with certain bases can also stall the reaction.[11][13]

    • Solution:

      • Aqueous Base: Most Suzuki reactions benefit from an aqueous solution of a base like K₂CO₃ or K₃PO₄.[10] A common solvent system is a mixture of an organic solvent (like Toluene, Dioxane, or DME) with water.

      • Phase Transfer Catalyst: If solubility is a major issue, adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the base into the organic phase.

  • Poor Boronic Acid Quality: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) upon storage or during the reaction, especially at high temperatures.

    • Problem: The active coupling partner is being consumed by a side reaction.

    • Solution:

      • Check Purity: Use fresh, high-quality boronic acid.

      • Use Boronate Esters: Consider using the corresponding pinacol (Bpin) or MIDA boronate ester, which are often more stable than the free boronic acids.

      • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents).

Suzuki_Troubleshooting start Suzuki Coupling Fails (Low Yield) check_degas Was the system rigorously degassed? start->check_degas check_catalyst Is the Pd catalyst/ligand appropriate? check_degas->check_catalyst Yes degas_again Re-setup reaction with proper degassing (Freeze-Pump-Thaw) check_degas->degas_again No Action check_base Is the base/solvent system correct? check_catalyst->check_base Yes change_catalyst Try Pd(dppf)Cl₂ or use specialized ligands (e.g., Buchwald) check_catalyst->change_catalyst No Action check_boronic Is the boronic acid of good quality? check_base->check_boronic Yes change_base Use aqueous base (K₂CO₃) with Toluene or Dioxane check_base->change_base No Action success Reaction Successful check_boronic->success Yes change_boronic Use fresh boronic acid or a boronate ester (Bpin) check_boronic->change_boronic No Action

Caption: Decision tree for troubleshooting Suzuki-Miyaura cross-coupling.

Part 2: Purification and Characterization FAQs

FAQ 3: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution above its melting point. It's a common problem, especially with impure compounds.

  • Cause & Solution:

    • Solution is too saturated/cooled too quickly: The high concentration of solute, combined with rapid cooling, doesn't allow time for a crystal lattice to form.

      • Fix: Re-heat the flask to redissolve the oil. Add a small amount (1-5%) of additional hot solvent to slightly decrease the saturation.[14] Allow the flask to cool very slowly. Insulating the flask with glass wool or leaving it on a cooling hotplate can promote slow crystal growth.[14]

    • Presence of Impurities: Impurities can disrupt crystal lattice formation.

      • Fix: If slow cooling fails, the compound may need to be purified by another method first, such as flash column chromatography, to remove the problematic impurities. The purified product can then be recrystallized.

FAQ 4: No crystals are forming from my cooled solution. What should I do?

This is likely due to a supersaturated solution that lacks a nucleation point to initiate crystallization.

  • Inducing Crystallization:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask just below the surface of the liquid.[14][15] The microscopic scratches on the glass provide a rough surface for crystals to begin forming.

    • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution.[14][15] This provides a perfect template for crystal growth.

    • Cool to a Lower Temperature: Place the flask in an ice-water bath, or even a freezer for a short period, to further decrease the solubility of your compound.[14]

    • Reduce Solvent Volume: If the solution is not sufficiently saturated, you may have used too much solvent.[14] Gently evaporate some of the solvent using a rotary evaporator or a stream of nitrogen and then attempt to cool and crystallize again.

FAQ 5: How can I confidently confirm the structure of my modified product using NMR and Mass Spectrometry?

Careful analysis of spectroscopic data is essential for structural confirmation. Here are the key changes to look for.

Expected Spectroscopic Changes:

Modification TypeTechniqueExpected Observation
N-Alkylation ¹H NMRDisappearance of the broad N-H proton signal. Appearance of new signals corresponding to the protons of the added alkyl group (e.g., a triplet and quartet for an ethyl group).[16]
¹³C NMRAppearance of new signals in the aliphatic region corresponding to the carbons of the new alkyl group.
Mass Spec (MS)The molecular ion peak (M+) will increase by the mass of the added alkyl group minus one (for the lost proton).
Suzuki Coupling ¹H NMRAppearance of new signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the newly added aryl/heteroaryl group. The splitting pattern of the protons on the benzoxazinone ring will change.[16][17]
¹³C NMRAppearance of new signals in the aromatic region.
Mass Spec (MS)The molecular ion peak (M+) will increase by the mass of the added group, minus the mass of the bromine atom that was replaced.
  • Pro-Tip for NMR Interpretation: For complex structures where ¹H NMR is ambiguous due to overlapping signals, 2D NMR techniques are invaluable. A COSY experiment will show which protons are coupled to each other, while an HSQC will correlate protons directly to the carbons they are attached to. An HMBC experiment reveals longer-range (2-3 bond) C-H correlations, which is excellent for piecing together the final structure.[17][18][19]

Part 3: Biological Activity Screening Guide

FAQ 6: I've successfully created a small library of derivatives. What are some standard, high-throughput assays I can use for an initial biological activity screen?

The choice of assay depends on your therapeutic target. However, for a general screen, cytotoxicity against cancer cell lines is a common and informative starting point.

Recommended Primary Assay: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[20] It is widely used to screen for the cytotoxic effects of compounds on cancer cell lines.[21][22]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol: High-Level MTT Assay Workflow

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of your synthesized compounds (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37 °C with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well on a microplate reader at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).[20][23]

Biological_Screening_Workflow start Synthesized Compound Library primary_screen Primary Screen: MTT Cytotoxicity Assay (e.g., 3 cancer cell lines) start->primary_screen analyze_ic50 Analyze Data: Calculate IC₅₀ Values primary_screen->analyze_ic50 hit_selection Select 'Hits' (e.g., IC₅₀ < 10 µM) analyze_ic50->hit_selection secondary_screen Secondary Assays for Hits: - Apoptosis Assay (Annexin V) - Cell Cycle Analysis hit_selection->secondary_screen Hits Found no_hits No Significant Activity hit_selection->no_hits No Hits sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_screen->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for primary biological screening and hit validation.

Other Potential Primary Screens:

  • Antimicrobial Screening: Use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria (e.g., E. coli, S. aureus) and fungi (C. albicans).[24]

  • Enzyme Inhibition: If targeting a specific enzyme class like serine proteases or kinases, use a commercially available or in-house developed enzyme activity assay.[25][26]

This guide provides a framework for addressing common experimental challenges. Remember that meticulous technique, careful observation, and systematic troubleshooting are the cornerstones of successful chemical research.

References

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. (n.d.). Retrieved January 21, 2026, from [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors | Request PDF. (n.d.). Retrieved January 21, 2026, from [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick GmbH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc. (2024, May 2). Retrieved January 21, 2026, from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 21, 2026, from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved January 21, 2026, from [Link]

  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? | ResearchGate. (2012, September 3). Retrieved January 21, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved January 21, 2026, from [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014, August 4). Retrieved January 21, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. (n.d.). Retrieved January 21, 2026, from [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. (n.d.). Retrieved January 21, 2026, from [Link]

  • New Approach to 1,4-Benzoxazin-3-ones by Electrochemical C-H Amination - PubMed. (2017, September 7). Retrieved January 21, 2026, from [Link]

  • Design of benzoxathiazin-3-one 1,1-dioxides as a new class of irreversible serine hydrolase inhibitors - NIH. (2017, May 12). Retrieved January 21, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved January 21, 2026, from [Link]

  • Some of biologically active 1,4-benzoxazine derivatives - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29). Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs - Mongolia Journals Online. (2024, April 22). Retrieved January 21, 2026, from [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). Retrieved January 21, 2026, from [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved January 21, 2026, from [Link]

  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021, March 17). Retrieved January 21, 2026, from [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4). Retrieved January 21, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved January 21, 2026, from [Link]

  • Problematic N-Alkylation : r/chemistry - Reddit. (2023, August 12). Retrieved January 21, 2026, from [Link]

  • Help with N-Alkylation gone wrong : r/chemistry - Reddit. (2016, February 1). Retrieved January 21, 2026, from [Link]

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products | Wiley. (n.d.). Retrieved January 21, 2026, from [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.). Retrieved January 21, 2026, from [Link]

  • Problems, principles and progress in computational annotation of NMR metabolomics data. (2022, December 5). Retrieved January 21, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

addressing off-target effects of 6-Bromo-4-methyl-1,4-benzoxazin-3-one in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support resource for researchers utilizing 6-Bromoindirubin-3'-oxime (BIO). BIO is a potent, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a key regulator in a multitude of cellular processes, including Wnt signaling, cell proliferation, and differentiation.[1][2][3] While powerful, the application of any small molecule inhibitor requires a nuanced understanding of its selectivity. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you confidently dissect on-target versus off-target effects in your biological assays, ensuring the integrity and validity of your research findings.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions and concerns that arise when working with BIO and interpreting experimental outcomes.

Q1: I'm seeing a phenotype in my cells treated with BIO that doesn't align with known GSK-3 inhibition. Could this be an off-target effect?

A1: Yes, this is a distinct possibility. While BIO is a potent GSK-3 inhibitor, it is not perfectly selective and has been shown to inhibit other kinases, particularly at higher concentrations. Documented off-targets include Cyclin-Dependent Kinases (CDKs) like CDK1 and CDK5, and 3-phosphoinositide dependent protein kinase-1 (Pdpk1).[2][4] An unexpected phenotype could arise from the modulation of these or other, uncharacterized off-targets. It is crucial to perform validation experiments to confirm that your observed effect is a direct result of GSK-3 inhibition.

Q2: What is a standard working concentration for BIO in cell-based assays?

A2: The optimal concentration is highly dependent on the cell type and the specific biological question. However, most studies report effective concentrations in the range of 200 nM to 5 µM.[5] It is imperative to perform a dose-response curve for your specific cell system to determine the minimal concentration required to achieve the desired on-target effect (e.g., increased β-catenin levels for Wnt pathway activation). Using the lowest effective concentration minimizes the risk of engaging off-targets.[6]

Q3: My BIO-treated cells are showing signs of toxicity and apoptosis. Is this expected?

A3: Some level of cytotoxicity can be an off-target effect of BIO, especially at higher concentrations or with prolonged exposure.[7] Studies have shown that BIO can induce apoptosis in certain cell types, such as human dental pulp stem cells.[5] If you observe significant cell death that confounds your experimental readout, consider the following:

  • Lowering the BIO concentration.

  • Reducing the treatment duration.

  • Ensuring the DMSO (solvent) concentration is not exceeding a non-toxic level (typically <0.1%).[6]

  • Using a positive control for apoptosis to benchmark the observed toxicity.

Q4: How can I be sure that the effect I'm seeing is due to GSK-3 inhibition and not something else?

A4: This is the central question in small molecule research. The gold standard is to use orthogonal approaches for target validation.[8][9] This involves:

  • Chemical Controls: Use a structurally related but biologically inactive analog of BIO as a negative control. Additionally, using another GSK-3 inhibitor with a different chemical scaffold can help confirm that the phenotype is target-specific.[8]

  • Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out GSK-3 (GSK3A and/or GSK3B isoforms). If the genetic approach phenocopies the effect of BIO treatment, it provides strong evidence for on-target activity.[9]

  • Rescue Experiments: If you are studying a downstream effect of GSK-3, attempt to "rescue" the phenotype by reintroducing a constitutively active form of the downstream effector.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows to systematically identify and mitigate off-target effects of BIO.

Troubleshooting Issue 1: Ambiguous or Contradictory Results

You've treated your cells with BIO and the results are either unclear, variable, or contradict your hypothesis about GSK-3's role.

The first step is to systematically determine if the observed effect is on-target, off-target, or an artifact.

G A Start: Ambiguous Result with BIO B Step 1: Verify On-Target Engagement (e.g., Western for p-GSK3β Ser9 or β-catenin) A->B C Step 2: Perform Dose-Response Find Minimal Effective Concentration B->C D Step 3: Introduce Controls C->D E Negative Control (Inactive Analog) D->E Chemical F Orthogonal Control (Different GSK-3i) D->F Chemical G Genetic Control (siRNA/CRISPR for GSK3) D->G Genetic H Does Inactive Analog show effect? E->H I Do Orthogonal & Genetic Controls Phenocopy BIO? F->I G->I H->I No J Conclusion: Likely Off-Target Effect or Artifact H->J Yes I->J No K Conclusion: High Confidence On-Target Effect I->K Yes L Proceed to Off-Target Identification Workflow J->L

Caption: Workflow to dissect on-target vs. off-target effects.

Objective: To verify that BIO is inhibiting GSK-3 at the molecular level in your specific cell system. A common hallmark of GSK-3 inhibition is the stabilization of β-catenin, a key component of the Wnt signaling pathway.[10][11]

Methodology:

  • Cell Treatment: Plate your cells and allow them to adhere. Treat with a range of BIO concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6-24 hours).

  • Lysate Preparation: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against:

      • Total β-catenin

      • Phospho-GSK-3β (Ser9) - Note: This phosphorylation event INACTIVATES GSK-3, so levels may increase with upstream signaling but not directly by an ATP-competitive inhibitor like BIO.

      • Total GSK-3β

      • A loading control (e.g., GAPDH, β-actin).

    • Incubate with appropriate secondary antibodies and visualize.

  • Expected Outcome: Successful GSK-3 inhibition by BIO should lead to a dose-dependent increase in the levels of total β-catenin protein, as its degradation will be blocked.

Troubleshooting Issue 2: Suspected Off-Target Kinase Activity

Your validation experiments (e.g., genetic knockdown) do not fully replicate the BIO phenotype, strongly suggesting one or more off-targets are involved.

It's crucial to be aware of the known selectivity of BIO. The following table summarizes IC50 values against its primary target and key off-targets.

Kinase TargetIC50 (nM)Implication
GSK-3α/β 5 Primary Target
CDK580Potential for neuronal effects
CDK1/Cyclin B320Potential for cell cycle effects
Pdpk1Mild InhibitionPotential impact on PI3K/Akt signaling[4]

Data compiled from MedChemExpress.[2]

Objective: To empirically identify which other kinases BIO inhibits at a given concentration.

Methodology:

This technique is typically performed as a service by specialized companies (e.g., Eurofins Discovery, Reaction Biology, Pharmaron).[12][13][14]

  • Compound Submission: You provide a sample of your BIO compound.

  • Screening: The service provider will test your compound, usually at one or two fixed concentrations (e.g., 1 µM and 10 µM), against a large panel of hundreds of purified kinases.[13][14]

  • Data Analysis: The output is typically presented as "% inhibition" for each kinase in the panel. Hits are defined as kinases inhibited above a certain threshold (e.g., >50% inhibition).

  • Interpretation: This provides an unbiased map of the kinases directly inhibited by BIO, allowing you to form new hypotheses about which off-target might be responsible for your observed phenotype.

Objective: To confirm that BIO physically binds to a suspected on- or off-target protein inside intact cells. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[15][16][17]

Workflow Diagram:

G A Treat intact cells with BIO or Vehicle (DMSO) B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble vs. precipitated proteins B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot Protein Abundance vs. Temperature D->E F Result: BIO-treated cells show a rightward shift in the melting curve, indicating target stabilization. E->F

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Methodology:

  • Treatment: Treat two separate populations of cultured cells, one with BIO (at your working concentration) and one with vehicle (DMSO), for a sufficient time to allow target engagement (e.g., 1-2 hours).[15]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them in a thermal cycler to a range of temperatures for 3 minutes (e.g., 40°C to 64°C in 2°C increments).[18] One aliquot should remain unheated (control).

  • Lysis & Centrifugation: Lyse the cells by freeze-thaw cycles.[18] Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[18]

  • Analysis: Collect the supernatant (containing the soluble, non-denatured proteins). Analyze the amount of your target protein (e.g., GSK-3β) and a suspected off-target (e.g., CDK5) in the soluble fraction by Western blot.

  • Data Interpretation: For a given target, plot the band intensity against the heating temperature for both BIO- and vehicle-treated samples. A shift in the melting curve to higher temperatures in the BIO-treated sample confirms direct binding and engagement in the cellular context.[17]

Conclusion

References

  • Tsakiri, E. N., et al. (2019). The indirubin derivative 6-Bromoindirubin-3'-oxime (6BIO) activates proteostatic modules, reprograms cellular bioenergetics pathways and exerts anti-aging effects. ResearchGate. [Link]

  • Zhang, L., et al. (2019). 6-Bromoindirubin-3′-Oxime (6BIO) Suppresses the mTOR Pathway, Promotes Autophagy, and Exerts Anti-aging Effects in Rodent Liver. Frontiers in Pharmacology. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. [Link]

  • Schröder, P., et al. (2022). Drug delivery of 6-bromoindirubin-3'-glycerol-oxime ether employing poly(d,l-lactide-co-glycolide)-based nanoencapsulation techniques with sustainable solvents. PubMed Central. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Phetcharat, P., et al. (2022). 6-Bromoindirubin-3′-Oxime Regulates Colony Formation, Apoptosis, and Odonto/Osteogenic Differentiation in Human Dental Pulp Stem Cells. PubMed Central. [Link]

  • Creative Diagnostics. (n.d.). GSK3 Signaling Pathway. Creative Diagnostics. [Link]

  • Barman, P. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Gilbert, A. M. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Han, Y., et al. (2015). Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. Journal of Visualized Experiments. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Mizrahi, D., et al. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PubMed Central. [Link]

  • Wu, D., & Pan, W. (2010). GSK3: a multifaceted kinase in Wnt signaling. PubMed Central. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Arkin, M. R., et al. (2014). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). University College London. [Link]

  • PamGene. (n.d.). Kinase Activity Profiling Services. PamGene. [Link]

  • Zhang, L., et al. (2020). 6-Bromoindirubin-3'-oxime (6BIO) prevents myocardium from aging by inducing autophagy. Aging. [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • ACS Applied Bio Materials. (2022). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Publications. [Link]

  • Chondrogianni, N., et al. (2017). 6-bromo-indirubin-3'-oxime (6BIO), a Glycogen synthase kinase-3β inhibitor, activates cytoprotective cellular modules and suppresses cellular senescence-mediated biomolecular damage in human fibroblasts. Scientific Reports. [Link]

  • Wikipedia. (n.d.). GSK-3. Wikipedia. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley Online Library. [Link]

  • MDPI. (2023). Drug Target Exploration and Drug Design & Development Based on Small Molecule. MDPI. [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • JoVE. (2022). Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview. YouTube. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. BPS Bioscience. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 6-Bromo-Substituted Benzoxazinones and Other Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 1,4-benzoxazin-3-one scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic modification of this core structure, particularly through halogenation, has been a key approach to enhance potency and modulate pharmacological profiles. This guide provides a comparative analysis of the efficacy of 6-bromo-substituted benzoxazinones and other relevant derivatives, supported by available experimental data. It is important to note that while the focus is on the 6-bromo substitution, specific experimental data for 6-Bromo-4-methyl-1,4-benzoxazin-3-one is not extensively available in the current body of scientific literature. Therefore, this guide will draw upon data from structurally related 6-bromo and other substituted benzoxazinones to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The Benzoxazinone Scaffold: A Privileged Structure

The 1,4-benzoxazin-3-one core, a bicyclic system fusing a benzene ring with an oxazine ring, is a "privileged structure" in drug discovery. This means it can bind to a variety of biological targets, leading to a diverse range of pharmacological effects.[1] These compounds are not only synthesized in the laboratory but are also found in nature, where they act as defense chemicals in plants.[3] The versatility of the benzoxazinone ring system allows for chemical modifications at various positions, influencing its biological activity.

The Role of Bromine Substitution

Halogenation, and specifically the introduction of a bromine atom at the 6-position of the benzoxazinone ring, can significantly impact the molecule's physicochemical properties. This, in turn, can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target proteins. The electron-withdrawing nature and the size of the bromine atom can alter the electron density of the aromatic ring and enhance the lipophilicity of the compound, potentially leading to improved membrane permeability and target engagement.

Comparative Efficacy of Benzoxazinone Derivatives

The following sections compare the efficacy of various benzoxazinone derivatives across different therapeutic areas, with a focus on antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Benzoxazinone derivatives have shown considerable promise as antimicrobial agents.[3] The introduction of different substituents on the benzoxazinone core can lead to compounds with potent activity against a range of bacteria and fungi.

While specific data for 6-Bromo-4-methyl-1,4-benzoxazin-3-one is scarce, studies on related compounds highlight the potential of halogenated benzoxazinones. For instance, a study on 2H-benzo[b][1][4]oxazin-3(4H)-one derivatives demonstrated that certain sulfonated compounds exhibited significant antimicrobial activity.[3] Another study on quinazolinone derivatives, which are structurally related to benzoxazinones, showed that 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones possessed significant antibacterial and antifungal activity.[5] Specifically, the introduction of methoxy and halo groups on the phenyl ring influenced the antimicrobial spectrum.[5]

Table 1: Comparative Antimicrobial Activity of Benzoxazinone and Quinazolinone Derivatives

Compound/DerivativeTest Organism(s)Zone of Inhibition (mm) / MICReference
Sulfonated 2H-benzo[b][1][4]oxazin-3(4H)-one (Compound 4e)E. coli, S. aureus, B. subtilis22, 20, 18[3]
6-bromo-2-methyl-3-(o-methoxyphenyl)-(3H)-quinazolin-4-oneB. subtilis, S. aureusHigh degree of inhibition[5]
6-bromo-2-methyl-3-(p-chlorophenyl)-(3H)-quinazolin-4-oneC. albicans, A. nigerHigh degree of inhibition[5]

Note: Data for quinazolinones is included to infer the potential impact of the 6-bromo substitution in related heterocyclic systems.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Benzoxazinone derivatives have been investigated for their potential to mitigate inflammatory responses.

One study reported the synthesis of novel benzoxazin-4-one and quinazolin-4-one derivatives based on commercial anti-inflammatory drugs.[6] Among the benzoxazinone derivatives, a compound derived from diclofenac, 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][6]oxazin-4-one (3d), showed significant anti-inflammatory activity with 62.61% inhibition of rat paw edema.[4][6] This highlights the potential of modifying the benzoxazinone scaffold to develop potent anti-inflammatory agents.

Furthermore, a study on 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones demonstrated good anti-inflammatory activity, with compounds having o-methoxy and p-methoxy phenyl substituents showing activity comparable to ibuprofen.[5]

Table 2: Comparative Anti-inflammatory Activity of Benzoxazinone and Quinazolinone Derivatives

Compound/DerivativeAssay% InhibitionReference
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][6]oxazin-4-one (3d)Carrageenan-induced rat paw edema62.61[4][6]
6-bromo-2-methyl-3-(o-methoxyphenyl)-(3H)-quinazolin-4-oneCarrageenan-induced rat paw edema39.45[5]
6-bromo-2-methyl-3-(p-methoxyphenyl)-(3H)-quinazolin-4-oneCarrageenan-induced rat paw edema40.10[5]
Indomethacin (Standard)Carrageenan-induced rat paw edema-[7]
Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of drug discovery. Benzoxazine derivatives have shown potential as anticancer agents.[8] While specific data on 6-Bromo-4-methyl-1,4-benzoxazin-3-one is not available, studies on other benzoxazine derivatives suggest this scaffold is a promising starting point for the development of new cancer therapies. For example, some benzoxazine derivatives derived from eugenol have demonstrated in vivo anticancer activity by reducing tumor weight.[8]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of compounds.

Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Wells are then made in the agar, and the test compound is introduced into these wells. If the compound has antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of the agar plate.

  • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compound: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. A negative control (solvent) and a positive control (standard antibiotic) should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Standardized Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Plates Pour Agar Plates Plates->Inoculate Wells Create Wells Inoculate->Wells AddCmpd Add Test Compounds Wells->AddCmpd Incubate Incubate Plates AddCmpd->Incubate Measure Measure Zones of Inhibition Incubate->Measure

Caption: Workflow for the Agar Well Diffusion Assay.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's paw, inducing a localized inflammatory response characterized by edema. The test compound is administered prior to the carrageenan injection. The reduction in paw volume in the treated group compared to the control group indicates the anti-inflammatory activity of the compound.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (e.g., control, standard drug, and test compound groups), with at least six animals per group.

  • Compound Administration: Administer the test compound (at various doses) and the standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G cluster_pre Pre-Treatment cluster_induce Induction & Measurement cluster_calc Data Analysis Acclimatize Animal Acclimatization Grouping Grouping of Animals Acclimatize->Grouping Admin Compound Administration Grouping->Admin Carrageenan Carrageenan Injection Admin->Carrageenan MeasurePaw Measure Paw Volume Carrageenan->MeasurePaw Calculate Calculate % Inhibition MeasurePaw->Calculate

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Directions

The 1,4-benzoxazin-3-one scaffold remains a highly attractive starting point for the development of new therapeutic agents. While specific experimental data on 6-Bromo-4-methyl-1,4-benzoxazin-3-one is limited, the broader class of 6-bromo-substituted heterocyclic compounds, including the structurally related quinazolinones, has demonstrated significant antimicrobial and anti-inflammatory activities. The available data suggests that the 6-bromo substitution can be a valuable modification for enhancing the biological efficacy of these scaffolds.

Future research should focus on the systematic synthesis and biological evaluation of a series of 6-bromo-substituted benzoxazinones, including 6-Bromo-4-methyl-1,4-benzoxazin-3-one. This will allow for a more direct and comprehensive structure-activity relationship (SAR) analysis, providing crucial insights for the rational design of more potent and selective drug candidates. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on these future investigations.

References

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PMC. [Link]

  • (PDF) Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA. [Link]

  • New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. PubMed Central. [Link]

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PMC. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1,4-Benzoxazin-3-one Derivatives in Antifungal Applications

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-benzoxazin-3-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2][3] These activities range from antimicrobial and antifungal to anticancer and enzyme inhibition.[3][4][5][6] Within this versatile class of molecules, halogenated derivatives have garnered significant attention, as the introduction of halogens can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-bromo-1,4-benzoxazin-3-one derivatives, with a primary focus on their potential as antifungal agents, drawing comparisons with closely related analogs to elucidate key structural determinants for activity.

The Influence of Substitution on Antifungal Efficacy: A Comparative Analysis

While comprehensive SAR studies focusing exclusively on a broad series of 6-bromo-1,4-benzoxazin-3-one derivatives are not extensively documented in publicly available literature, a detailed examination of closely related 6-chloro analogs provides significant insights. A recent study on 1,4-benzoxazin-3-one derivatives bearing an acylhydrazone moiety at the N-4 position has demonstrated potent antifungal activity against a panel of phytopathogenic fungi.[1][7] This series of compounds offers a robust framework for understanding how substitutions on the benzoxazinone core impact bioactivity.

Key SAR Insights from 6-Chloro Analogs

The study revealed that the presence of a chlorine atom at the 6-position of the 1,4-benzoxazin-3-one skeleton generally confers superior antifungal activity compared to other substituents on the benzene ring.[1][7] This observation underscores the importance of halogenation at this position. The electron-withdrawing nature and lipophilicity of the halogen likely play a crucial role in target engagement and cell permeability.

Specifically, compounds with a 6-Cl substitution exhibited excellent activity against various fungal strains, including Gibberella zeae, Capsicum wilt, Pellicularia sasakii, and Phytophthora infestans.[1][7] For instance, compound 5o (a 6-chloro derivative) showed a potent inhibitory effect against G. zeae with an EC50 value of 23.17 µg/mL, nearly double the efficacy of the commercial fungicide hymexazol (40.51 µg/mL).[1] Similarly, compound 5q displayed notable activity against P. sasakii with an EC50 of 26.66 µg/mL, surpassing hymexazol (32.77 µg/mL).[1][7]

The nature of the substituent on the phenyl ring of the acylhydrazone side chain also significantly modulates the antifungal potency. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), on the phenyl ring tend to enhance the activity. This suggests that the electronic properties of the entire molecule are critical for its antifungal action.

Extrapolating to 6-Bromo Derivatives: What to Expect

In medicinal chemistry, bromine is often used as a bioisostere for chlorine. It is larger and more lipophilic than chlorine, which can lead to enhanced binding interactions with hydrophobic pockets in target proteins. While direct comparative data for a series of 6-bromo analogs is limited, we can extrapolate from the trends observed with 6-chloro derivatives and general principles of halogen substitution.

The increased lipophilicity of a 6-bromo substituent could potentially enhance membrane permeability, leading to higher intracellular concentrations in fungal cells. Furthermore, the electronic properties of bromine are similar to chlorine, suggesting that the favorable electronic profile conferred by the 6-chloro group would be maintained, if not enhanced, with a 6-bromo substitution. One study on benzoxazinone derivatives as α-chymotrypsin inhibitors noted an increased inhibitory potential in the order of fluoro, followed by chloro and bromo substituents on a phenyl ring, indicating that bromine can be a favorable substitution.[5][8]

Broader Biological Context

It is worth noting that bromo-substitution on the benzoxazine scaffold has shown promise in other therapeutic and agrochemical areas. For example, 1-(6-bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone has been investigated as an herbicide safener, highlighting the biological relevance of this specific substitution pattern.[9] Additionally, a 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4-one derivative, an isomer of the core topic, was synthesized and showed significant antibacterial activity, further demonstrating the potential of bromo-substituted benzoxazinones as antimicrobial agents.[10][11]

Data Summary: Antifungal Activity of 6-Chloro-1,4-benzoxazin-3-one Acylhydrazone Derivatives

The following table summarizes the antifungal activity (EC50 values) of selected 6-chloro-1,4-benzoxazin-3-one derivatives, which serve as a benchmark for predicting the potential of their 6-bromo counterparts.[1][7]

CompoundR (Substituent on Phenyl Ring)Target FungusEC50 (µg/mL)
5o 2-FGibberella zeae23.17
5p 3-FCapsicum wilt26.76
5q 4-FPellicularia sasakii26.66
5s 2,4-di-FPhytophthora infestans15.37
Hymexazol (Reference)Gibberella zeae40.51
Hymexazol (Reference)Pellicularia sasakii32.77
Hymexazol (Reference)Phytophthora infestans18.35

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and evaluation of these compounds are crucial.

Synthesis of N-Substituted 6-Halo-1,4-benzoxazin-3-one Derivatives

The synthesis of the target compounds typically involves a multi-step process, starting from the corresponding substituted 2-aminophenol.

Step 1: Synthesis of 6-Halo-2H-1,4-benzoxazin-3(4H)-one

  • To a stirred solution of the appropriate 4-halo-2-aminophenol (1.0 eq) in a suitable solvent like dichloromethane, add triethylamine (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then refluxed in the presence of a base like potassium carbonate in a solvent such as acetone to facilitate cyclization.

  • Purify the resulting 6-halo-2H-1,4-benzoxazin-3(4H)-one by recrystallization or column chromatography.

Step 2: Synthesis of Ethyl 2-(6-halo-3-oxo-2H-1,4-benzoxazin-4(3H)-yl)acetate

  • To a solution of 6-halo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Add ethyl bromoacetate (1.2 eq) dropwise and stir the mixture at room temperature for 6-8 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the N-alkylated intermediate.

Step 3: Synthesis of 2-(6-halo-3-oxo-2H-1,4-benzoxazin-4(3H)-yl)acetohydrazide

  • Dissolve the ethyl acetate intermediate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10 eq) and reflux the mixture for 12 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

Step 4: Synthesis of Final Acylhydrazone Derivatives

  • To a solution of the acetohydrazide intermediate (1.0 eq) in ethanol, add the desired substituted benzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature, and the resulting solid product is collected by filtration, washed with cold ethanol, and dried.

In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

This protocol is a standard method for assessing the efficacy of compounds against phytopathogenic fungi.[7]

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Incorporate the test compounds into a molten potato dextrose agar (PDA) medium at desired final concentrations (e.g., 50 µg/mL).

  • Pour the mixture into sterile Petri dishes.

  • Place a 5 mm diameter mycelial disc of the test fungus, taken from a fresh culture, at the center of each agar plate.

  • Incubate the plates at a suitable temperature (e.g., 25 ± 1°C) until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

  • Measure the diameter of the mycelial colony in both control and treated plates.

  • Calculate the percentage inhibition of mycelial growth using the formula:

    • Inhibition (%) = [(DC - DT) / DC] × 100

    • Where DC is the average diameter of the mycelial colony in the control group, and DT is the average diameter of the mycelial colony in the treated group.

  • Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by testing a range of concentrations and using probit analysis.

Visualizing the Synthetic Pathway and SAR

To better illustrate the concepts discussed, the following diagrams have been generated.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Step 1: Acylation & Cyclization cluster_intermediate2 Step 2: N-Alkylation cluster_intermediate3 Step 3: Hydrazinolysis cluster_final Step 4: Condensation 4-Halo-2-aminophenol 4-Halo-2-aminophenol Benzoxazinone_core 6-Halo-1,4-benzoxazin-3-one 4-Halo-2-aminophenol->Benzoxazinone_core 1. Et3N 2. K2CO3, Reflux Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Benzoxazinone_core N_Alkylated N-Alkylated Intermediate Benzoxazinone_core->N_Alkylated Hydrazide Acetohydrazide Intermediate N_Alkylated->Hydrazide Ethyl_bromoacetate Ethyl Bromoacetate Ethyl_bromoacetate->N_Alkylated Final_Compound Final Acylhydrazone Derivative Hydrazide->Final_Compound Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Hydrazide Aldehyde Substituted Benzaldehyde Aldehyde->Final_Compound

Caption: General synthetic workflow for N-substituted 6-halo-1,4-benzoxazin-3-one derivatives.

SAR_Diagram Core 1,4-Benzoxazin-3-one Core Essential for Activity R6 R6 Position H Cl Br (Predicted) Core:f0->R6:f0 Substitution N4 N4 Position Acylhydrazone Side Chain Core:f0->N4:f0 Substitution R6_activity Halogen (Cl, Br) enhances activity - Increases lipophilicity - Favorable electronics R6:f2->R6_activity Leads to R6:f3->R6_activity R_phenyl R' on Phenyl Ring H Electron-withdrawing group (e.g., F, Cl) N4:f0->R_phenyl:f0 Contains N4_activity Modulates activity and target interaction R_phenyl_activity Electron-withdrawing groups increase potency R_phenyl:f2->R_phenyl_activity Leads to

Caption: Key structure-activity relationships for antifungal 1,4-benzoxazin-3-one derivatives.

References

  • He, L., Chen, C., Wang, M., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1219421. [Link][1][7]

  • He, L., Chen, C., Wang, M., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11. Available at: [Link][1][7]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). [Link][10][11]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). medical KGR, 2(2). [Link][10][11]

  • Shinde, M., Wagh, R. D., & Suryawanshi, C. P. (Year not specified). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Pharmaceutical Negative Results, 14(3), 4426-4433. [Link][2]

  • He, L., et al. (2023). Design, Synthesis and Antifungal Activity of Novel 1,4-Benzoxazin-3one Derivatives Containing an Acylhydrazone Moiety. Frontiers. [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link][4]

  • Alper-Hayta, S., et al. (2006). Synthesis, Antimicrobial Activity and QSARs of New Benzoxazine-3-ones. Turkish Journal of Chemistry, 30(2), 225-237. [Link][3]

  • Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 148-157. [Link][5]

  • Narsimha, S., et al. (2017). Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. [Link]

  • Khan, K. M., et al. (2017). Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. ResearchGate. [Link][8]

  • Aki, E., et al. (2001). Synthesis and Antimicrobial Activity of Some Novel 2,6,7Trisubstituted2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. ResearchGate. [Link]

  • Śmist, M., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Pest Management Science, 72(10), 1957-1965. [Link]

  • Fringuelli, R., et al. (2007). Bulky 1,4-benzoxazine derivatives with antifungal activity. Bioorganic & Medicinal Chemistry, 15(11), 3847-3857. [Link]

  • Fu, G., et al. (2012). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2509. [Link][9]

  • El-Sayed, M. A. A., et al. (2024). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. Future Journal of Pharmaceutical Sciences, 10(1), 1-38. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2012). Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. Archiv der Pharmazie, 345(1), 35-43. [Link]

  • Božić, T., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of the Serbian Chemical Society, 87(1), 61-78. [Link]

  • Czarnocki, W., et al. (1956). Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma. Nature, 178(4546), 1351-1352. [Link]

  • Ellouz, M., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[7][11]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3097. [Link][6]

  • Patil, S. B., et al. (2015). Novel one-pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. ResearchGate. [Link]

  • Kulyk, O. V., et al. (2021). Synthesis and Biological Activity Evaluation In Silico of Bis(4-Hydroxy-6H-1,3-Oxazin-6-One) Derivatives and the Products of Their Alcoholysis. MDPI. [Link]

  • Cheng, J., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][4]naphthyrin-5(6H)-one. Tetrahedron Letters, 57(42), 4734-4737. [Link]

  • Posner, G. H., et al. (1992). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 70, 177. [Link]

  • Wan, S., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(14), 9145-9154. [Link]

  • Zultanski, S. L., & Garcı́a-Fortanet, J. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry, 87(24), 16672-16683. [Link]

Sources

Validating the In Vivo Efficacy of 6-Bromo-4-methyl-1,4-benzoxazin-3-one: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising in vitro hit to a validated in vivo candidate is fraught with challenges. This guide provides a comprehensive framework for validating the in vivo activity of the novel compound, 6-Bromo-4-methyl-1,4-benzoxazin-3-one. Given the diverse biological activities of the benzoxazinone scaffold, ranging from neuroprotection to anticancer effects, a rigorous and well-designed in vivo validation strategy is paramount.[1][2][3][4] This document outlines a comparative approach, grounded in scientific integrity, to assess the therapeutic potential of this compound.

The Benzoxazinone Scaffold: A Foundation of Diverse Bioactivity

The 1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological properties.[4][5] Understanding this landscape is crucial for hypothesizing the activity of 6-Bromo-4-methyl-1,4-benzoxazin-3-one and selecting appropriate in vivo models. Notably, various benzoxazinones have shown potential as:

  • Neuroprotective Agents: Certain derivatives have demonstrated protection in tissue culture and in vivo models of neurodegeneration.[1][6]

  • Anticancer Therapeutics: Inhibition of cancer cell proliferation and induction of apoptosis are documented activities for some benzoxazinone compounds.[2][3]

  • Anti-inflammatory Agents: In vivo models, such as the carrageenan-induced paw edema test, have been used to validate the anti-inflammatory effects of related quinazolin-4-ones, which share a similar structural motif.[7]

  • Metabolic Disease Modulators: A series of benzoxazinones have been identified as PPARgamma agonists with in vivo efficacy in mouse models of type 2 diabetes.[8]

Given this precedent, this guide will focus on a hypothetical validation pathway for 6-Bromo-4-methyl-1,4-benzoxazin-3-one as a potential neuroprotective agent, a therapeutic area with significant unmet need.

Comparative In Vivo Validation Workflow

The validation of a novel compound necessitates a direct comparison with established alternatives to gauge its relative potency, efficacy, and safety. This workflow provides a structured approach to this comparative analysis.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Pharmacokinetic & Toxicity Profiling cluster_2 Phase 3: Efficacy Studies in Disease Models A Compound Characterization (Purity, Solubility) B In Vitro Activity Confirmation (e.g., Neuroprotection Assay) A->B C Selection of Comparator Compound (e.g., HSB-13) B->C G Selection of In Vivo Model (e.g., 3-NP induced Huntington's model) C->G Inform Model Selection D Single-Dose Pharmacokinetics (PK) in Rodents E Acute Toxicity Study (e.g., Dose Range Finding) D->E F Comparative PK/PD Modeling E->F H Comparative Efficacy Study: Test Compound vs. Comparator vs. Vehicle F->H Guide Dose Selection G->H I Behavioral and Histological Analysis H->I

Caption: A streamlined workflow for the in vivo validation of a novel compound.

Detailed Experimental Protocols

Pharmacokinetic (PK) Analysis in Rodents

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is critical for designing meaningful efficacy studies. A comparative PK study against a known benzoxazinone provides context for its bioavailability and half-life. A study on the pharmacokinetics of pyribenzoxim in rats provides a methodological basis.[9]

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3 per group).

  • Compound Administration:

    • Group 1: 6-Bromo-4-methyl-1,4-benzoxazin-3-one (10 mg/kg, intravenous).

    • Group 2: 6-Bromo-4-methyl-1,4-benzoxazin-3-one (50 mg/kg, oral gavage).

    • Group 3: Comparator Compound (e.g., HSB-13) at equivalent doses.

  • Blood Sampling: Collect blood samples via tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C.

  • Bioanalysis: Compound concentrations in plasma are quantified using a validated LC-MS/MS method.

  • Data Analysis: Key PK parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis.

In Vivo Efficacy in a Neurodegeneration Model: 3-Nitropropionic Acid (3-NP) Induced Huntington's-like Disease

Rationale: The 3-NP model is a well-established rodent model that mimics some of the key pathological features of Huntington's disease, providing a robust platform to assess neuroprotective effects.[1]

Protocol:

  • Animal Model: C57BL/6 mice (n=10 per group).

  • Group Allocation:

    • Group 1: Vehicle control (e.g., DMSO/saline).

    • Group 2: 3-NP + Vehicle.

    • Group 3: 3-NP + 6-Bromo-4-methyl-1,4-benzoxazin-3-one (dose determined by PK/Tox studies).

    • Group 4: 3-NP + Comparator Compound (e.g., HSB-13).

  • Treatment Regimen: Administer the test compounds or vehicle daily for 7 days prior to and concurrently with 3-NP administration.

  • Induction of Neurodegeneration: Administer 3-NP (intraperitoneal injection) for 4 consecutive days.

  • Behavioral Assessment: Conduct behavioral tests (e.g., rotarod, open field) to assess motor coordination and activity.

  • Histological Analysis: At the end of the study, perfuse the brains and perform histological staining (e.g., Nissl staining) to quantify striatal lesion volume.

Data Presentation and Comparative Analysis

Quantitative data should be presented in a clear and concise tabular format to facilitate direct comparison between 6-Bromo-4-methyl-1,4-benzoxazin-3-one and the chosen comparator.

Table 1: Comparative Pharmacokinetic Parameters

CompoundRouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)t1/2 (h)
6-Bromo-4-methyl-1,4-benzoxazin-3-one IVDataDataDataData
PODataDataDataData
Comparator (e.g., HSB-13) IVDataDataDataData
PODataDataDataData

Table 2: Comparative Efficacy in 3-NP Model

Treatment GroupRotarod Latency (s)Striatal Lesion Volume (mm³)
Vehicle DataData
3-NP + Vehicle DataData
3-NP + 6-Bromo-4-methyl-1,4-benzoxazin-3-one DataData
3-NP + Comparator (e.g., HSB-13) DataData

Mechanistic Insights and Signaling Pathways

While in vivo efficacy is the primary goal, understanding the underlying mechanism of action is crucial for further development. Benzoxazinones have been shown to interact with various signaling pathways. For instance, some neuroprotective benzoxazinones inhibit GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs).[1]

G cluster_0 Upstream Insult (e.g., 3-NP) cluster_1 Key Signaling Cascades cluster_2 Downstream Effects Insult Mitochondrial Dysfunction & Oxidative Stress GSK3 GSK3β Insult->GSK3 p38 p38 MAPK Insult->p38 CDKs CDKs Insult->CDKs Apoptosis Neuronal Apoptosis GSK3->Apoptosis p38->Apoptosis CDKs->Apoptosis Compound 6-Bromo-4-methyl- 1,4-benzoxazin-3-one Compound->GSK3 Inhibition Compound->p38 Inhibition Compound->CDKs Inhibition

Caption: A potential mechanism of neuroprotection by the test compound.

Conclusion and Future Directions

This guide provides a robust framework for the in vivo validation of 6-Bromo-4-methyl-1,4-benzoxazin-3-one. By employing a comparative approach with established compounds and utilizing well-validated disease models, researchers can generate the critical data necessary to assess its therapeutic potential. Positive outcomes from these studies would warrant further investigation into its detailed mechanism of action, safety pharmacology, and formulation development for clinical translation. The diverse bioactivities of the benzoxazinone scaffold suggest that a thorough investigation of 6-Bromo-4-methyl-1,4-benzoxazin-3-one in multiple therapeutic areas may be warranted.[4][5]

References

  • Identification of Novel 1,4-Benzoxazine Compounds That Are Protective in Tissue Culture and In Vivo Models of Neurodegeneration. [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. [Link]

  • 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. PubChem. [Link]

  • 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. PubChem. [Link]

  • Benzoxazinones as PPARgamma agonists. 2. SAR of the amide substituent and in vivo results in a type 2 diabetes model. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. [Link]

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. PubChem. [Link]

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry. [Link]

  • In vivo pharmacokinetics of pyribenzoxim in rats. Pest Management Science. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Molecules. [Link]

  • The Chemical Ecology of Benzoxazinoids. CHIMIA. [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis, Computational Studies, and Anti-Tuberculosis Activity of Benzoxazines That Act as RAGE Inhibitors. MDPI. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][10]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules. [Link]

  • 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. Acta Crystallographica Section E. [Link]

  • Diazinon toxicokinetics, tissue distribution and anticholinesterase activity in the rat. Toxicology. [Link]

  • Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]

Sources

A Comparative Analysis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one and its Unmethylated Precursor for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Impact of N-Methylation on a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,4-benzoxazin-3-one core represents a "privileged scaffold," a molecular framework that has been shown to be a versatile template for the discovery of a wide range of biologically active agents.[1][2] These compounds have demonstrated a spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] Within this class, subtle molecular modifications can lead to profound changes in physicochemical properties and biological function. This guide provides a comparative analysis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one and its immediate synthetic precursor, 6-Bromo-1,4-benzoxazin-3-one, offering insights for researchers in drug development.

While direct comparative studies on these two specific analogs are not prevalent in published literature, a robust analysis can be constructed by integrating known data for the parent compound with established principles of medicinal chemistry and structure-activity relationship (SAR) data from the broader benzoxazinone family.[5][6][7] This guide will elucidate the predicted and observed differences in their chemical properties, propose synthetic routes, and discuss the potential implications for their biological activity.

Physicochemical Properties: The Influence of a Methyl Group

The primary structural difference between our two compounds of interest is the presence of a methyl group on the nitrogen atom at position 4 of the benzoxazinone ring. This seemingly minor addition has significant consequences for the molecule's physical and chemical behavior.

Property6-Bromo-1,4-benzoxazin-3-one6-Bromo-4-methyl-1,4-benzoxazin-3-oneRationale for Predicted Differences
Molecular Weight 228.04 g/mol [8][9]242.07 g/mol [10]Addition of a methyl group (-CH3).
Melting Point 220-225 °C[9]Predicted to be lowerThe N-H group in the precursor allows for intermolecular hydrogen bonding, leading to a more stable crystal lattice and a higher melting point. The N-methyl group in the analog prevents this hydrogen bond donation, resulting in weaker intermolecular forces.
Solubility Sparingly soluble in non-polar solvents, more soluble in polar aprotic solvents.Predicted to have higher solubility in non-polar solvents and lower solubility in polar protic solvents.The N-methyl group increases the lipophilicity of the molecule. The loss of the hydrogen bond-donating N-H group reduces its ability to interact with protic solvents like water or ethanol.
Hydrogen Bonding Acts as both a hydrogen bond donor (N-H) and acceptor (C=O, C-O-C).Acts only as a hydrogen bond acceptor (C=O, C-O-C).The N-H proton is replaced by a methyl group.
Polar Surface Area 38.3 Ų[8]Predicted to be similar or slightly lower.While the nitrogen and oxygen atoms remain, the shielding effect of the methyl group might slightly reduce the accessible polar surface area.

Synthesis of 6-Bromo-1,4-benzoxazin-3-one and its N-Methylated Analog

The synthesis of these compounds can be achieved through established methodologies for 1,4-benzoxazin-3-ones. A common and effective approach begins with a substituted 2-aminophenol.

Proposed Synthetic Pathway

Synthetic Pathway A 2-Amino-4-bromophenol C 6-Bromo-1,4-benzoxazin-3-one A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) Reflux B Ethyl chloroacetate B->C E 6-Bromo-4-methyl-1,4-benzoxazin-3-one C->E Base (e.g., NaH) Solvent (e.g., DMF) D Methylating Agent (e.g., Methyl iodide, Dimethyl sulfate) D->E

Caption: Proposed two-step synthesis of the target compounds.

Experimental Protocols

Part 1: Synthesis of 6-Bromo-1,4-benzoxazin-3-one (Unmethylated Precursor)

This procedure is based on a general method for the synthesis of 1,4-benzoxazin-3-ones from 2-aminophenols.[11]

  • Reaction Setup: To a solution of 2-amino-4-bromophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base, for example, anhydrous potassium carbonate (2-3 equivalents).

  • Addition of Reagent: To the stirred suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The causality for heating is to provide the necessary activation energy for the nucleophilic substitution and subsequent intramolecular cyclization.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 6-Bromo-1,4-benzoxazin-3-one as a solid.[9]

Part 2: Synthesis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one

This protocol describes the N-methylation of the precursor.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Bromo-1,4-benzoxazin-3-one (1 equivalent) in anhydrous DMF. Cool the solution in an ice bath. The inert atmosphere is crucial to prevent the quenching of the strong base by atmospheric moisture.

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise to the solution. Stir the mixture at 0°C for 30 minutes. The evolution of hydrogen gas will be observed as the N-H proton is abstracted to form the corresponding anion.

  • Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.2 equivalents), dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of cold water. Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

Comparative Biological Activity: A Structure-Activity Relationship Perspective

While specific bioactivity data for these two molecules is limited in the public domain, we can infer potential differences based on extensive SAR studies conducted on the 1,4-benzoxazin-3-one scaffold.[5][7]

Hypothesized Impact of N-Methylation on Biological Interactions

Biological Interaction cluster_0 6-Bromo-1,4-benzoxazin-3-one cluster_1 6-Bromo-4-methyl-1,4-benzoxazin-3-one Precursor N-H H_Bond_Donor Hydrogen Bond Donor Precursor->H_Bond_Donor Can act as H_Bond_Acceptor Hydrogen Bond Acceptor Precursor->H_Bond_Acceptor Can act as Target_Interaction_1 Potential for strong interaction with a biological target through H-bonding. H_Bond_Donor->Target_Interaction_1 Methylated N-CH3 No_H_Bond_Donor No Hydrogen Bond Donation Methylated->No_H_Bond_Donor Results in Steric_Hindrance Potential Steric Hindrance Methylated->Steric_Hindrance May introduce Target_Interaction_2 Loss of a key interaction point; may lead to reduced or altered activity. No_H_Bond_Donor->Target_Interaction_2

Sources

A Comprehensive Guide to the Cross-Validation of 6-Bromo-4-methyl-1,4-benzoxazin-3-one's Bioactivity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for the systematic evaluation of the novel synthetic compound, 6-Bromo-4-methyl-1,4-benzoxazin-3-one. Drawing upon established principles of cancer biology and pharmacology, we present a comprehensive, self-validating workflow to characterize its bioactivity across a panel of distinct human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of potential therapeutic agents.

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Studies on various benzoxazinone analogues have revealed significant antiproliferative effects against multiple cancer cell lines.[2] The mechanisms often involve the induction of programmed cell death (apoptosis) and interference with the cell division cycle.[2] For instance, certain derivatives have been shown to upregulate the tumor suppressor p53 and activate executioner caspases, key players in the apoptotic cascade.

This guide focuses on a specific, under-characterized derivative: 6-Bromo-4-methyl-1,4-benzoxazin-3-one . While its direct biological data is sparse, its structural similarity to other bioactive benzoxazinones warrants a thorough investigation. The following sections outline a rigorous, multi-faceted approach to validate its bioactivity, providing the foundational data necessary for further preclinical development.

The Imperative of Cross-Validation: Beyond a Single Cell Line

Relying on a single cell line for bioactivity screening is a common but significant pitfall in early-stage drug discovery. Cancer is a heterogeneous disease, and a compound's efficacy can vary dramatically depending on the genetic and molecular landscape of the tumor.[3] Cross-validation across a panel of well-characterized cell lines from different tissues of origin is therefore not just best practice, but essential for:

  • Determining the Breadth of Activity: Identifying if the compound has broad-spectrum antiproliferative effects or is selective for a particular cancer type.

  • Uncovering Potential Resistance Mechanisms: Differential sensitivity can provide initial clues into the compound's mechanism of action and potential biomarkers for patient stratification.

  • Assessing General vs. Selective Cytotoxicity: Including a non-cancerous cell line in the screening panel helps to distinguish between general toxicity and a cancer-selective therapeutic window.[4]

Proposed Cell Line Panel for Comprehensive Validation

To achieve a meaningful cross-validation, we propose a panel of four human cancer cell lines and one non-cancerous human cell line. This selection provides diversity in tissue origin and key molecular features.

Cell LineTissue of OriginKey Molecular CharacteristicsRationale for Inclusion
MCF-7 Breast AdenocarcinomaEstrogen Receptor (ER)+, Progesterone Receptor (PR)+, Wild-type TP53.[5][6][7]Represents hormone-responsive breast cancer, a major subtype. Wild-type p53 allows for the study of p53-dependent apoptotic pathways.
A549 Lung CarcinomaWild-type EGFR, KRAS mutation.[8][9]A widely used model for non-small cell lung cancer (NSCLC). The KRAS mutation is a common driver in this cancer type.
HCT116 Colorectal CarcinomaKRAS mutation, Wild-type TP53.[10][11]A key model for colon cancer research. Its wild-type p53 status is valuable for mechanistic studies.
HepG2 Hepatocellular CarcinomaWild-type TP53, expresses many plasma proteins.[12][13][14]A well-differentiated liver cancer cell line, suitable for studying hepatotoxicity and liver-specific cancer responses.
MRC-5 Normal Lung FibroblastNon-cancerous, diploid karyotype.[15]Serves as a crucial control to assess the compound's selectivity for cancer cells over normal, healthy cells.

Integrated Experimental Workflow

The cross-validation process follows a logical progression from broad cytotoxicity screening to more detailed mechanistic assays. This tiered approach ensures that resources are focused on the most promising leads and cellular models. The entire workflow is designed to be self-validating, with each stage providing context for the next.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Synthesis & Interpretation A Compound Preparation & Solubilization B Cell Line Culture & Seeding A->B Stock Solution C MTT Cytotoxicity Assay (72h incubation) B->C Plate Cells D Calculate IC50 Values C->D Absorbance Data E Apoptosis Assay (Annexin V/PI Staining) D->E Treat at IC50 F Cell Cycle Analysis (Propidium Iodide Staining) D->F Treat at IC50 G Comparative Analysis of IC50 D->G IC50 Values H Quantify Apoptotic vs. Necrotic Populations E->H Flow Cytometry Data I Determine Cell Cycle Arrest Phase (G1, S, G2/M) F->I Flow Cytometry Data J Hypothesize Mechanism of Action G->J H->J I->J G cluster_0 Cellular Response to 6-Bromo-4-methyl-1,4-benzoxazin-3-one cluster_1 Cell Cycle Arrest cluster_2 Apoptosis Compound 6-Bromo-4-methyl- 1,4-benzoxazin-3-one DNA_Damage DNA Damage / Stress Compound->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 p21 p21 (CDKN1A) Upregulation p53->p21 Transcriptional Activation Bax Bax Upregulation p53->Bax Transcriptional Activation Cdk1_CyclinB Cdk1/Cyclin B Inhibition p21->Cdk1_CyclinB Inhibits G2M_Arrest G2/M Arrest Cdk1_CyclinB->G2M_Arrest Leads to Mito Mitochondrial Permeabilization Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

A Comparative Benchmarking Guide to 6-Bromo-4-methyl-1,4-benzoxazin-3-one and Known Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the inhibitory potential of 6-Bromo-4-methyl-1,4-benzoxazin-3-one against established inhibitors of the serine protease, α-chymotrypsin. This document is intended for researchers, scientists, and drug development professionals working in the fields of enzymology and medicinal chemistry. Herein, we delve into the mechanistic rationale for selecting α-chymotrypsin as a representative target, provide detailed experimental protocols for comparative kinetic analysis, and present a clear, data-driven evaluation of the compound's performance.

Introduction: The Rationale for Benchmarking Against α-Chymotrypsin

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Notably, this class of compounds has been repeatedly identified as potent inhibitors of serine proteases.[1] Serine proteases are a large family of enzymes characterized by a highly conserved catalytic triad involving a serine nucleophile. They play crucial roles in physiological processes ranging from digestion to blood coagulation and are implicated in numerous pathologies, making them attractive drug targets.

While the specific biological target of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is not extensively characterized in the public domain, its structural similarity to other known serine protease inhibitors strongly suggests a similar mechanism of action. We have therefore selected bovine pancreatic α-chymotrypsin as a model serine protease for this benchmarking study. α-Chymotrypsin is a well-characterized, readily available, and experimentally robust enzyme, making it an ideal candidate for initial inhibitor profiling and comparative analysis.

This guide will benchmark 6-Bromo-4-methyl-1,4-benzoxazin-3-one against two well-established α-chymotrypsin inhibitors with distinct mechanisms: Chymostatin, a competitive peptide inhibitor, and 3,4-Dichloroisocoumarin, a covalent inhibitor.[2]

Mechanism of Action: Covalent Inhibition by Benzoxazinones

Benzoxazinones typically act as competitive, alternate substrate inhibitors of serine proteases. The proposed mechanism involves the nucleophilic attack of the catalytic serine residue on the carbonyl carbon of the benzoxazinone ring. This results in the formation of a covalent acyl-enzyme intermediate, effectively inactivating the enzyme. The inhibitory potency is largely determined by the rate of acylation and the stability of this intermediate, with slower deacylation rates leading to more potent inhibition.[1]

Experimental Design and Protocols

The following sections detail the step-by-step protocols for a robust comparative analysis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one and the selected known inhibitors.

Materials and Reagents
  • Enzyme: Bovine pancreatic α-chymotrypsin (e.g., Sigma-Aldrich, Cat. No. C4129)

  • Substrate: N-α-Benzoyl-L-arginine p-nitroanilide (BAPNA) (e.g., Sigma-Aldrich, Cat. No. B4875) or N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (SAAPFpNA)

  • Test Compound: 6-Bromo-4-methyl-1,4-benzoxazin-3-one

  • Reference Inhibitors:

    • Chymostatin (e.g., Sigma-Aldrich, Cat. No. C7268)

    • 3,4-Dichloroisocoumarin (e.g., Sigma-Aldrich, Cat. No. D7778)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Apparatus: 96-well microplate reader capable of measuring absorbance at 410 nm.

Experimental Workflow

The overall workflow for the benchmarking assay is depicted below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Stock Solutions (Inhibitors, Substrate, Enzyme) P2 Prepare Serial Dilutions of Inhibitors P1->P2 A1 Dispense Assay Buffer and Inhibitor Dilutions into 96-well plate P2->A1 A2 Add α-Chymotrypsin and Pre-incubate A1->A2 A3 Initiate Reaction by adding Substrate A2->A3 A4 Monitor Absorbance at 410 nm (Kinetic Reading) A3->A4 D1 Calculate Reaction Velocity (ΔAbs/min) A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 Values D2->D3 G cluster_enzyme α-Chymotrypsin Active Site cluster_inhibitor Benzoxazinone Inhibitor cluster_interaction Inhibition Mechanism E Catalytic Triad (Ser195, His57, Asp102) Nuc_Attack Nucleophilic Attack (Ser195 on Carbonyl) E->Nuc_Attack I 6-Bromo-4-methyl-1,4-benzoxazin-3-one I->Nuc_Attack Binds to active site Acyl_Enzyme Covalent Acyl-Enzyme Intermediate (Inactive) Nuc_Attack->Acyl_Enzyme Deacylation Slow Deacylation (Enzyme Regeneration) Acyl_Enzyme->Deacylation Very Slow

Caption: Proposed mechanism of α-chymotrypsin inhibition by 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

Conclusion

This guide outlines a comprehensive framework for benchmarking the inhibitory activity of 6-Bromo-4-methyl-1,4-benzoxazin-3-one against α-chymotrypsin. By employing the detailed protocols and comparative analysis with known inhibitors, researchers can accurately characterize the potency and potential mechanism of action of this compound. The provided experimental design ensures a self-validating system, allowing for robust and reproducible data generation. Further studies could explore the selectivity of this compound against a panel of other serine proteases and investigate its efficacy in cell-based models.

References

  • Spencer, R. W., et al. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Biochemical and Biophysical Research Communications, 140(3), 928-33. [Link]

  • Goz, B., et al. (1986). Compounds that inhibit chymotrypsin and cell replication. Biochemical Pharmacology, 35(20), 3587-91. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 6-Bromo-4-methyl-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-methyl-1,4-benzoxazin-3-one is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of various biologically active molecules. The strategic placement of the bromine atom and the N-methyl group offers opportunities for further functionalization, making it a versatile scaffold in drug discovery programs. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any research and development campaign. This guide will explore and compare the primary synthetic strategies for this compound, providing a comprehensive overview for the discerning chemical scientist.

Primary Synthetic Pathway: A Two-Step Approach

The most logical and commonly inferred synthetic strategy for 6-Bromo-4-methyl-1,4-benzoxazin-3-one involves a two-step process: the initial formation of the 6-bromo-1,4-benzoxazin-3-one core, followed by N-methylation.

Diagram of the Primary Synthetic Pathway

Synthetic Pathway 2-Amino-5-bromophenol 2-Amino-5-bromophenol Intermediate_A N-(4-Bromo-2-hydroxyphenyl) -2-chloroacetamide 2-Amino-5-bromophenol->Intermediate_A Acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate_A Cyclization Intramolecular Cyclization Intermediate_A->Cyclization 6-Bromo-1,4-benzoxazin-3-one 6-Bromo-1,4-benzoxazin-3-one Cyclization->6-Bromo-1,4-benzoxazin-3-one Final_Product 6-Bromo-4-methyl-1,4-benzoxazin-3-one 6-Bromo-1,4-benzoxazin-3-one->Final_Product N-Methylation Methylating_agent Methylating Agent (e.g., CH3I) Methylating_agent->Final_Product

Caption: A two-step synthesis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

Step 1: Synthesis of the 6-Bromo-1,4-benzoxazin-3-one Intermediate

The initial and crucial step is the construction of the benzoxazinone ring system. This is typically achieved through the acylation of a substituted aminophenol followed by an intramolecular cyclization.

Route 1A: From 2-Amino-5-bromophenol

The most direct approach commences with the commercially available 2-amino-5-bromophenol.

Protocol 1A.1: Acylation with Chloroacetyl Chloride

  • Reaction Setup: 2-Amino-5-bromophenol is dissolved in a suitable aprotic solvent, such as 1,2-dichloroethane.

  • Acylation: The solution is cooled in an ice bath (0-10 °C), and chloroacetyl chloride, often in the presence of a mild base to neutralize the HCl byproduct, is added dropwise. The reaction temperature is carefully controlled to prevent side reactions.

  • Reaction Progression: After the addition, the mixture is gradually warmed to a reflux temperature of 45-85 °C and maintained for 1-4 hours to ensure complete reaction.

  • Workup and Isolation: Upon cooling, the intermediate product, N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide, precipitates and can be isolated by filtration, followed by washing and drying.

Protocol 1A.2: Intramolecular Cyclization

The synthesis of a similar compound, 6-chloro-2H-1,4-benzoxazin-3(4H)-one, provides a reliable template for this step.[1]

  • Reaction Setup: The N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide intermediate is dissolved in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

  • Base-Mediated Cyclization: A base, such as potassium carbonate, is added to the solution. The mixture is then heated to reflux for approximately 90 minutes to facilitate the intramolecular Williamson ether synthesis, forming the oxazine ring.

  • Workup and Purification: After cooling, the reaction mixture is poured into water to precipitate the crude 6-bromo-1,4-benzoxazin-3-one. The solid is collected by filtration, washed, and can be further purified by recrystallization to yield the desired intermediate.

Causality of Experimental Choices:

  • Solvent Selection: 1,2-dichloroethane is chosen for the acylation due to its inertness and ability to dissolve the starting materials. DMF is an excellent solvent for the cyclization step as it is polar aprotic and can solvate the potassium carbonate, enhancing its reactivity.

  • Base Selection: Potassium carbonate is a suitable base for the cyclization as it is strong enough to deprotonate the phenolic hydroxyl group but generally not so strong as to cause unwanted side reactions.

  • Temperature Control: Initial cooling during acylation is critical to manage the exothermic reaction with the highly reactive chloroacetyl chloride. Subsequent heating is necessary to drive the cyclization to completion.

Step 2: N-Methylation of 6-Bromo-1,4-benzoxazin-3-one

The final step involves the introduction of a methyl group onto the nitrogen atom of the benzoxazinone ring.

Protocol 2.1: N-Methylation using Methyl Iodide and a Strong Base

A general procedure for N-methylation of related heterocyclic systems provides a strong foundation for this transformation.[2][3]

  • Reaction Setup: 6-Bromo-1,4-benzoxazin-3-one is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Deprotonation: A strong base, typically sodium hydride (NaH), is added portion-wise at 0 °C. The evolution of hydrogen gas will be observed. The use of a strong base is necessary to deprotonate the amide nitrogen.

  • Methylation: Following deprotonation, methyl iodide is added to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is carefully quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to afford 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

Causality of Experimental Choices:

  • Reagents: Sodium hydride is a powerful, non-nucleophilic base ideal for deprotonating the relatively acidic N-H of the amide. Methyl iodide is a highly reactive and efficient methylating agent.

  • Inert Atmosphere: The use of an inert atmosphere is crucial due to the moisture-sensitive nature of sodium hydride.

  • Solvent: Dry THF is a standard solvent for reactions involving sodium hydride as it is aprotic and can be readily dried.

Alternative Synthetic Considerations

While the two-step approach is the most direct, other strategies could be envisioned, although they are less documented for this specific molecule.

Route 2: One-Pot Synthesis

Recent advancements in organic synthesis have focused on the development of one-pot procedures to improve efficiency and reduce waste.[4][5][6][7] A hypothetical one-pot synthesis of 6-Bromo-4-methyl-1,4-benzoxazin-3-one could involve the sequential addition of reagents without the isolation of intermediates. However, the compatibility of the reagents and reaction conditions for the acylation, cyclization, and methylation steps would need to be carefully optimized to avoid side reactions and ensure a good yield of the final product.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis (Hypothetical)
Starting Materials 2-Amino-5-bromophenol, Chloroacetyl chloride, Methyl iodide2-Amino-5-bromophenol, Chloroacetyl chloride, Methyl iodide
Number of Steps 2 (with intermediate isolation)1 (sequential addition)
Yield Generally good to high yields for each stepPotentially lower overall yield due to side reactions
Purification Purification of intermediate and final productPotentially more complex final purification
Scalability Readily scalable with established proceduresMay require significant optimization for large-scale synthesis
Control Better control over each reaction stepLess control, potential for competing reactions
Time & Resources More time-consuming due to multiple steps and workupsPotentially faster and more resource-efficient

Conclusion

The two-step synthesis starting from 2-amino-5-bromophenol represents the most reliable and well-precedented approach for the preparation of 6-Bromo-4-methyl-1,4-benzoxazin-3-one. This method offers high yields and good control over each transformation, making it suitable for both laboratory-scale synthesis and potential scale-up. While a one-pot synthesis is an attractive alternative from an efficiency standpoint, it would require significant development and optimization to be a viable option. For researchers requiring a dependable and reproducible synthesis of this valuable intermediate, the two-step pathway is the recommended course of action.

References

  • One-Pot, Three-Step Synthesis of Benzoxazinones via Use of the Bpin Group as a Masked Nucleophile. ResearchGate. [Link]

  • One-Pot Synthesis of Benzo[b][4][8]oxazins via Intramolecular Trapping Iminoenol. Organic Letters. [Link]

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]

  • One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. The Journal of Organic Chemistry. [Link]

  • One Pot Synthesis of Benzopyranones and Benzoxazinones Catalyzed by MMO. Indian Journal of Chemistry. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][8]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. MDPI. [Link]

  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Bentham Science. [Link]

  • Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. ResearchGate. [Link]

  • (PDF) Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][8]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. ResearchGate. [Link]

  • 6-Bromo-4-methyl-1,4-benzoxazin-3-one | 24036-47-3. Molbase. [Link]

  • N-Methylation of Boc amino acids. Lokey Lab Protocols - Wikidot. [Link]

  • 6-Bromo-4-methyl-1,4-benzoxazin-3-one | 24036-47-3. J&K Scientific. [Link]

  • 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. National Institutes of Health (NIH). [Link]

  • 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine | C9H10BrNO. PubChem. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH). [Link]

  • The methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences. [Link]

  • 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. National Institutes of Health (NIH). [Link]

  • Technique for synthesizing o-chloroacetaminophenol.
  • Novel methods of o-demethylation and n-deprotection.
  • (PDF) Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate. ResearchGate. [Link]

  • Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate. National Institutes of Health (NIH). [Link]

Sources

A Researcher's Guide to Evaluating the Pharmacokinetic Properties of 6-Bromo-4-methyl-1,4-benzoxazin-3-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the benzoxazinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] Specifically, 6-Bromo-4-methyl-1,4-benzoxazin-3-one and its analogs represent a promising chemical space for the development of novel therapeutics. However, the journey from a biologically active hit to a viable clinical candidate is contingent upon a thorough understanding and optimization of its pharmacokinetic (PK) profile. This guide provides a comprehensive framework for the systematic evaluation of the pharmacokinetic properties of 6-bromo-4-methyl-1,4-benzoxazin-3-one analogs, designed for researchers, scientists, and drug development professionals.

The core principle of this guide is to equip researchers with the rationale and methodologies to conduct a comparative analysis of novel analogs against a lead compound. By understanding the absorption, distribution, metabolism, and excretion (ADME) properties, researchers can establish critical structure-activity relationships (SAR) and structure-property relationships (SPR) to guide medicinal chemistry efforts.

The Imperative of Early ADME Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the importance of early-stage ADME assessment. Integrating in vitro and in vivo pharmacokinetic studies early in the discovery pipeline allows for the timely identification of liabilities such as poor absorption, rapid metabolism, or unfavorable distribution. This early insight is crucial for prioritizing compounds and directing synthetic efforts toward molecules with a higher probability of clinical success. A preliminary study on the metabolic stability of a series of benzoxazinone derivatives highlighted the identification of structural moieties prone to metabolic transformations, which strongly influenced their in vitro half-life, providing opportunities to optimize the structure of this class of compounds.[3]

Part 1: In Vitro Characterization of Absorption and Metabolism

The initial phase of pharmacokinetic evaluation focuses on in vitro assays that provide key insights into a compound's potential for oral absorption and its metabolic fate. These assays are typically high-throughput and require minimal compound quantities, making them ideal for screening a series of analogs.

Intestinal Permeability Assessment: The Caco-2 Cell Model

The Caco-2 cell permeability assay is a cornerstone in vitro model for predicting human intestinal drug absorption.[4] These human colon adenocarcinoma cells differentiate into a monolayer of polarized enterocytes, forming tight junctions and expressing key efflux transporters, thus mimicking the intestinal epithelial barrier.[4]

This protocol is designed to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The ratio of these values provides an indication of active efflux.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds (6-Bromo-4-methyl-1,4-benzoxazin-3-one and analogs)

  • Lucifer yellow (for monolayer integrity assessment)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Upon reaching 80-90% confluency, trypsinize and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Monolayer Differentiation: Culture the cells on the inserts for 21-25 days, with media changes every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment (A-B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Experiment (B-A):

    • Simultaneously, perform the experiment in the reverse direction by adding the test compound to the basolateral (donor) chamber and sampling from the apical (receiver) chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the steady-state flux of the drug across the monolayer.

  • A is the surface area of the filter membrane.

  • C0 is the initial concentration of the drug in the donor chamber.

The efflux ratio (ER) is calculated as:

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 is generally indicative of active efflux.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture Seeding Seeding on Transwell Inserts Caco2_Culture->Seeding Differentiation Monolayer Differentiation (21-25 days) Seeding->Differentiation Integrity_Check Monolayer Integrity Check (TEER/Lucifer Yellow) Differentiation->Integrity_Check A_B_Transport Apical to Basolateral Transport Integrity_Check->A_B_Transport B_A_Transport Basolateral to Apical Transport Integrity_Check->B_A_Transport Sampling Time-point Sampling A_B_Transport->Sampling B_A_Transport->Sampling LCMS LC-MS/MS Quantification Sampling->LCMS Papp_Calc Papp Calculation LCMS->Papp_Calc ER_Calc Efflux Ratio Calculation Papp_Calc->ER_Calc

Caption: Workflow of the bidirectional Caco-2 permeability assay.

Metabolic Stability Assessment: Liver Microsomal Assay

The liver is the primary site of drug metabolism. The liver microsomal stability assay is a widely used in vitro method to assess the susceptibility of a compound to phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds and positive controls (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for reaction quenching

  • LC-MS/MS system for quantification

Procedure:

  • Preparation: Prepare a stock solution of the test compound.

  • Reaction Mixture: In a microcentrifuge tube, combine the test compound, phosphate buffer, and HLMs. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

Data Analysis: The in vitro half-life (t½) is determined by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).

t½ = 0.693 / k

The intrinsic clearance (CLint) can then be calculated:

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Compound IDStructureCaco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)HLM Half-life (t½, min)HLM Intrinsic Clearance (CLint, µL/min/mg)
Lead Compound 6-Bromo-4-methyl-1,4-benzoxazin-3-one[Example Value: 5.2][Example Value: 1.8][Example Value: 45][Example Value: 30.8]
Analog 1 [Structure of Analog 1][Experimental Data][Experimental Data][Experimental Data][Calculated Data]
Analog 2 [Structure of Analog 2][Experimental Data][Experimental Data][Experimental Data][Calculated Data]
Analog 3 [Structure of Analog 3][Experimental Data][Experimental Data][Experimental Data][Calculated Data]

Part 2: In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, lead candidates should be advanced to in vivo pharmacokinetic studies in animal models (e.g., rodents) to understand their behavior in a whole organism.

Rationale for In Vivo Studies

In vivo studies provide a holistic view of a drug's ADME properties, integrating complex physiological processes that cannot be fully replicated in vitro. Key pharmacokinetic parameters determined from in vivo studies include:

  • Bioavailability (F%) : The fraction of an administered dose that reaches systemic circulation.

  • Clearance (CL) : The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Half-life (t½) : The time required for the drug concentration in the body to be reduced by half.

Experimental Design: Rodent Pharmacokinetic Study

Animals:

  • Male Sprague-Dawley rats or C57BL/6 mice.

Administration:

  • Intravenous (IV) administration: To determine clearance, volume of distribution, and terminal half-life. The compound is typically formulated in a vehicle suitable for injection (e.g., saline, PEG400).

  • Oral (PO) administration: To assess oral bioavailability. The compound is often formulated as a suspension or solution in a vehicle like 0.5% methylcellulose.

Procedure:

  • Dosing: Administer the compound to the animals at a predetermined dose.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable route (e.g., tail vein, saphenous vein).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) of the plasma concentration-time data.

InVivo_PK_Workflow cluster_study_design Study Design cluster_execution Execution cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat) Dose_Formulation Prepare IV and PO Formulations Animal_Model->Dose_Formulation IV_Dosing Intravenous (IV) Dosing Dose_Formulation->IV_Dosing PO_Dosing Oral (PO) Dosing Dose_Formulation->PO_Dosing Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling PO_Dosing->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep Bioanalysis LC-MS/MS Bioanalysis Plasma_Prep->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis

Caption: General workflow for a rodent in vivo pharmacokinetic study.

Compound IDDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)t½ (h)CL (mL/min/kg)Vd (L/kg)F (%)
Lead Compound 2IV--[Example: 1500][Example: 2.5][Example: 22.2][Example: 4.8]-
10PO[Example: 450][Example: 1.0][Example: 2250][Example: 3.0]--[Example: 30]
Analog 1 2IV[Data][Data][Data][Data][Data][Data]-
10PO[Data][Data][Data][Data]--[Data]
Analog 2 2IV[Data][Data][Data][Data][Data][Data]-
10PO[Data][Data][Data][Data]--[Data]

Part 3: Data Integration and Interpretation

The ultimate goal of this comprehensive evaluation is to build a clear understanding of the structure-pharmacokinetic relationships within the 6-Bromo-4-methyl-1,4-benzoxazin-3-one analog series. By integrating the in vitro and in vivo data, researchers can make informed decisions about which analogs to progress and what structural modifications may be necessary to improve the overall pharmacokinetic profile.

For instance, an analog with high Caco-2 permeability but low oral bioavailability in vivo may indicate significant first-pass metabolism. This hypothesis can be further investigated by correlating the in vivo findings with the in vitro metabolic stability data. Conversely, a compound with poor Caco-2 permeability is unlikely to be well-absorbed orally, and efforts should be focused on improving its physicochemical properties to enhance absorption. A review of benzoxazine derivatives reported that compounds with a 2-methyl-2-aryl substitution pattern exhibit good permeability-solubility and metabolic stability.[2]

Conclusion

The systematic evaluation of the pharmacokinetic properties of 6-Bromo-4-methyl-1,4-benzoxazin-3-one analogs is a critical component of any drug discovery program centered on this scaffold. By employing the in vitro and in vivo methodologies outlined in this guide, researchers can generate robust and comparable data to guide the optimization of their lead compounds. This data-driven approach will ultimately increase the likelihood of identifying a clinical candidate with a well-balanced efficacy, safety, and pharmacokinetic profile.

References

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][5]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). PubMed Central. [Link]

  • Structure-activity Relationship Studies of CNS Agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione Arylpiperazine Derivatives With Different 5-HT1A and Antagonistic 5-HT2A Activities. (1999). Arch Pharm (Weinheim). [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). (2009). J Agric Food Chem. [Link]

  • Caco-2 permeability studies and prospects of in vivo absorption. (2018). Longdom Publishing. [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2017). Bioorg Chem. [Link]

  • Some of biologically active 1,4-benzoxazine derivatives. (2024). ResearchGate. [Link]

  • Permeability for intestinal absorption: Caco-2 assay and related issues. (2011). Curr Protoc Pharmacol. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. (2010). Journal of Chemical and Pharmaceutical Research. [Link]

  • A preliminary study of the metabolic stability of a series of benzoxazinone derivatives as potent neuropeptide Y5 antagonists. (2005). Bioorg Med Chem Lett. [Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (2020). ResearchGate. [Link]

  • Detailed assay workflow of the equilibrated Caco-2 permeability assay... (2022). ResearchGate. [Link]

  • Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. (2024). Bioorg Med Chem Lett. [Link]

  • Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. (2022). ResearchGate. [Link]

  • Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. (2004). Bioorg Med Chem Lett. [Link]

  • Synthesis of 6-morpholinyl and 6-piperazinyl-4-alkyl-4H-1,4-benzo-thiazin- 3-one derivatives with bacteriostatic activity. (2025). ResearchGate. [Link]

  • Investigation of pharmacokinetics of N-(4-trifluoromethylphenyl)-4-methyl-2.2-dioxo-1H-2λ6.1-benzothiazine-3-carboxamide various crystalline modifications in vivo. (2025). ResearchGate. [Link]

Sources

A Head-to-Head Comparison of 6-Bromo-4-methyl-1,4-benzoxazin-3-one and Commercially Available Drugs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-driven comparison of the therapeutic potential of 6-Bromo-4-methyl-1,4-benzoxazin-3-one with established, commercially available drugs. As a Senior Application Scientist, the goal of this document is to offer researchers, scientists, and drug development professionals a foundational understanding of the pharmacological promise of this compound, grounded in robust experimental data and methodologies. While specific data for the 4-methyl derivative is emerging, we will leverage the extensive research on its close analog, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, and other structurally related compounds to provide a scientifically sound comparative analysis.

Introduction to the 1,4-Benzoxazinone Scaffold

The 1,4-benzoxazinone moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1] Derivatives of this core structure have demonstrated potent antifungal, antibacterial, anticancer, and anticonvulsant properties, making them a fertile ground for the discovery of novel therapeutic agents.[1] This guide will delve into a head-to-head comparison of the performance of representative 1,4-benzoxazinone derivatives against established drugs in key therapeutic areas.

Chemical Properties and Synthesis of a Representative 1,4-Benzoxazinone

To establish a baseline for our comparisons, we will first examine the chemical properties and a representative synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, a close structural analog of our primary compound of interest.

Chemical Properties of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one [2]

PropertyValue
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol
Appearance Solid
Melting Point 220-225 °C
CAS Number 24036-52-0

Representative Synthesis:

The synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones was first reported in 1902 by treating anthranilic acids with aroyl chlorides in the presence of pyridine.[3] This foundational method has since been adapted and refined. A common modern approach involves the cyclization of an N-acylated anthranilic acid precursor.

Head-to-Head Comparison: Antifungal Activity

Representative 1,4-Benzoxazinone Derivative vs. Hymexazol & Carbendazim

Several novel 1,4-benzoxazin-3-one derivatives have exhibited potent antifungal activity, in some cases surpassing that of commercial fungicides.[1]

Comparative Antifungal Activity Data (EC₅₀ in μg/mL) [1]

CompoundGibberella zeaePellicularia sasakiiPhytophthora infestans
1,4-Benzoxazinone Derivative (5l) 20.06>50>50
1,4-Benzoxazinone Derivative (5q) >5026.66>50
1,4-Benzoxazinone Derivative (5r) >50>5015.37
Hymexazol (Commercial Fungicide) 40.5132.7718.35
Carbendazim (Commercial Fungicide) >50>5034.41

Mechanism of Action Insights:

  • 1,4-Benzoxazinone Derivatives: The precise antifungal mechanism is still under investigation, but it is believed to involve the inhibition of crucial fungal enzymes, disrupting cell wall synthesis or cellular respiration.

  • Hymexazol: This systemic fungicide is thought to inhibit fungal nucleic acid synthesis (DNA/RNA synthesis).[4]

  • Carbendazim: It acts by inhibiting mitosis and cell division through the disruption of beta-tubulin assembly.[5]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M38-A Guideline) [6][7]

This protocol is a self-validating system for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar) to obtain sporulating colonies.

    • Spores are harvested and suspended in sterile saline containing a surfactant (e.g., Tween 80) to create a homogenous suspension.

    • The suspension is adjusted to a specific turbidity corresponding to a known spore concentration using a spectrophotometer.

  • Preparation of Antifungal Agent Dilutions:

    • A stock solution of the test compound (e.g., 1,4-benzoxazinone derivative) and the comparator drug (e.g., Hymexazol) is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions are prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared fungal suspension.

    • The microtiter plates are incubated at a controlled temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control well.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Dilutions Antifungal Agent Serial Dilutions Dilutions->Inoculation Incubation Incubation (48-72h) Inoculation->Incubation MIC MIC Determination (Visual or Spectrophotometric) Incubation->MIC MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_readout Readout Seeding Seed A549 Cells in 96-well Plate Adherence Overnight Adherence Seeding->Adherence Compound Add Compound Dilutions Adherence->Compound Incubation_72h Incubate (72h) Compound->Incubation_72h MTT_add Add MTT Reagent Incubation_72h->MTT_add Incubation_4h Incubate (2-4h) MTT_add->Incubation_4h Solubilize Solubilize Formazan Incubation_4h->Solubilize Absorbance Measure Absorbance (570 nm) Solubilize->Absorbance

MTT Assay Workflow

Head-to-Head Comparison: Anticonvulsant Activity

Representative 1,4-Benzoxazinone Derivative vs. Carbamazepine

The 1,4-benzoxazinone scaffold has also shown promise in the development of anticonvulsant agents.

Comparative Anticonvulsant Activity Data (ED₅₀ in mg/kg in the MES test)

CompoundAnticonvulsant Activity (ED₅₀)
7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b) [8]31.7
Carbamazepine (Commercial Anticonvulsant) [9]3-25 (strain dependent)

Mechanism of Action Insights:

  • 1,4-Benzoxazinone Derivatives: The anticonvulsant mechanism is likely multifactorial, potentially involving modulation of voltage-gated ion channels and enhancement of GABAergic neurotransmission.

  • Carbamazepine: This drug primarily acts by blocking voltage-gated sodium channels, which stabilizes hyperexcited neural membranes and inhibits repetitive neuronal firing. Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a well-established preclinical model for screening compounds with potential efficacy against generalized tonic-clonic seizures.

  • Animal Preparation and Acclimation:

    • Male albino mice are acclimated to the laboratory environment for a sufficient period before the experiment.

    • Animals are fasted overnight with free access to water.

  • Compound Administration:

    • The test compound (1,4-benzoxazinone derivative) and the comparator drug (Carbamazepine) are administered via an appropriate route (e.g., intraperitoneally or orally) at various doses.

    • A control group receives the vehicle.

  • Induction of Seizure:

    • At the time of peak effect of the drug, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes.

    • The stimulus parameters (e.g., current, frequency, duration) are standardized to consistently induce a maximal seizure in control animals.

  • Observation and Endpoint:

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The abolition of the tonic hindlimb extension is considered the endpoint, indicating anticonvulsant activity. The ED₅₀ (the dose that protects 50% of the animals) is then calculated.

MES_Test_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_seizure_induction Seizure Induction cluster_observation Observation & Analysis Acclimation Acclimation of Mice Fasting Overnight Fasting Acclimation->Fasting Administration Compound Administration Fasting->Administration Stimulation Maximal Electroshock Stimulation Administration->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation ED50 Calculate ED₅₀ Observation->ED50

Maximal Electroshock (MES) Test Workflow

Conclusion

The available preclinical data for 1,4-benzoxazinone derivatives strongly suggest that this chemical scaffold holds significant promise for the development of novel therapeutics. In head-to-head comparisons with commercially available drugs, representative compounds from this class have demonstrated comparable or even superior activity in antifungal, anticancer, and anticonvulsant assays. The versatility of the 1,4-benzoxazinone core allows for extensive chemical modification, providing a rich avenue for optimizing potency, selectivity, and pharmacokinetic properties. While further investigation into the specific biological profile of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is warranted, the compelling data from its structural analogs provide a strong rationale for its continued exploration as a potential drug candidate. The detailed experimental protocols provided in this guide offer a robust framework for researchers to validate and expand upon these promising findings.

References

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][10]xazin-3(4H). National Institutes of Health. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PubMed Central. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways. National Institutes of Health. [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. [Link]

  • Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. PubMed. [Link]

  • How do I perform antifungal susceptibilty using broth dilution for yeast? ResearchGate. [Link]

  • Has anyone have experiences about MTT Assay in A549 cells line? ResearchGate. [Link]

  • Anticonvulsant doses of carbamazepine increase hippocampal extracellular serotonin in genetically epilepsy-prone rats: dose response relationships. PubMed. [Link]

  • Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]

  • Erlotinib enhances the CIK cell-killing sensitivity of lung adenocarcinoma A549 cells. Genetics and Molecular Research. [Link]

  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed. [Link]

  • Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. National Institutes of Health. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. ResearchGate. [Link]

  • Hymexazol (Ref: F 319). AERU - University of Hertfordshire. [Link]

  • Cell viability measured by MTT assay in A549 cells exposed to... ResearchGate. [Link]

  • Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. PubMed Central. [Link]

  • Pharmacology of anticonvulsant drugs. Deranged Physiology. [Link]

  • Maximal Electroshock Seizure Model. Melior Discovery. [Link]

  • Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. PubMed. [Link]

  • Carbendazim (Ref: BAS 346F). AERU - University of Hertfordshire. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6-Bromo-4-methyl-1,4-benzoxazin-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Bromo-4-methyl-1,4-benzoxazin-3-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for halogenated organic compounds and are designed to be both scientifically robust and operationally clear.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given its classification as a halogenated organic compound, it is prudent to handle 6-Bromo-4-methyl-1,4-benzoxazin-3-one with the same precautions as other chemicals in this class, which are often targeted for specific disposal streams due to their potential environmental impact.

Chemical and Physical Properties Summary
PropertyValueSource
Chemical Formula C₉H₈BrNO₂[2][3]
CAS Number 24036-47-3[2][3][4]
Molecular Weight 242.07 g/mol [2]
Appearance Solid (presumed)General chemical knowledge

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct personal protective equipment. The following PPE is mandatory when handling 6-Bromo-4-methyl-1,4-benzoxazin-3-one in any form—solid, in solution, or as waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and subsequent irritation.[1]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling dust or vapors that may cause respiratory irritation.[1]

Spill Management: Immediate and Effective Response

In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable waste container designated for halogenated organic waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Seek Medical Attention: If there has been any personal exposure, wash the affected area thoroughly with water and seek immediate medical attention.

Segregation and Storage of Waste: The Cornerstone of Proper Disposal

Proper segregation of chemical waste is not only a regulatory requirement but also a critical safety measure to prevent unintended chemical reactions. As a halogenated organic compound, 6-Bromo-4-methyl-1,4-benzoxazin-3-one waste must be kept separate from non-halogenated waste streams.[5] Mixing these waste types can lead to increased disposal costs and complex treatment processes.[5]

Waste Segregation and Storage Workflow

Caption: Workflow for the segregation and interim storage of 6-Bromo-4-methyl-1,4-benzoxazin-3-one waste.

Disposal Procedure: The Final Step

The ultimate disposal of 6-Bromo-4-methyl-1,4-benzoxazin-3-one must be conducted by a licensed hazardous waste disposal company. Adherence to institutional and local regulations is mandatory.

Step-by-Step Disposal Protocol:

  • Waste Accumulation: Collect all waste containing 6-Bromo-4-methyl-1,4-benzoxazin-3-one, including contaminated materials from spills, in the designated and properly labeled halogenated organic waste container.

  • Container Sealing: Once the container is full (typically no more than 90% capacity), securely seal the lid to prevent any leaks or evaporation.

  • Documentation: Complete all necessary hazardous waste manifests or tags as required by your institution's Environmental Health and Safety (EHS) department. This documentation should accurately reflect the contents of the container.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport the waste off-site yourself.

  • Record Keeping: Maintain a record of the waste generated and its disposal date for your laboratory's chemical inventory and compliance records.

The guiding principle for the disposal of this and other halogenated organic compounds is "from cradle to grave," meaning the generator of the waste is responsible for its safe management until its final disposal.[5]

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 6-Bromo-4-methyl-1,4-benzoxazin-3-one is a critical component of responsible laboratory practice. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to strict segregation and disposal protocols, researchers can ensure a safe working environment and minimize their environmental impact. This commitment to safety and stewardship is fundamental to the integrity of scientific research.

References

  • MOLBASE. (n.d.). 6-Bromo-4-methyl-1,4-benzoxazin-3-one|24036-47-3. Retrieved from [Link]

  • Axsyn. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one,6-bromo-4-methyl-. Retrieved from [Link]

  • Axsyn. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one,6-bromo-4-methyl-. Retrieved from [Link]

  • MOLBASE. (n.d.). 6-Bromo-4-methyl-1,4-benzoxazin-3-one|24036-47-3. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 6-Bromo-4-methyl-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 6-Bromo-4-methyl-1,4-benzoxazin-3-one, tailored for researchers and drug development professionals. The information herein is synthesized from established safety data for structurally similar compounds and general best practices for handling halogenated organic molecules. The primary directive is to ensure user safety through a conservative and proactive approach, acknowledging that the toxicological properties of this specific compound have not been fully investigated[1].

Hazard Assessment: An Evidence-Based Approach

Given the absence of comprehensive toxicological data for 6-Bromo-4-methyl-1,4-benzoxazin-3-one, a risk assessment must be grounded in its chemical structure and data from analogous compounds.

  • Structural Concerns: As a brominated heterocyclic compound, it presents potential hazards. Halogenated organic compounds can be toxic and should be handled with care to avoid inhalation, ingestion, and skin contact[2]. Analogous benzoxazinone derivatives and other brominated organics are known to cause skin, eye, and respiratory irritation[3][4][5].

  • Physical Form: The compound is a solid, which can pose a respiratory hazard if it becomes an airborne dust[1][6].

  • Precautionary Principle: Until specific toxicity data is available, this compound must be treated as hazardous. All handling procedures should be designed to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is mandatory. The selection of specific PPE should always be confirmed by a site-specific risk assessment performed by qualified safety personnel.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation[4].

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations[1][6].

  • Enhanced Protection: When there is a risk of splashing or significant dust generation, a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection

Preventing dermal exposure is critical, as similar compounds can cause skin irritation[3][4].

  • Gloves: Chemical-resistant nitrile gloves are the standard for preventing incidental contact. Always check for signs of degradation or permeation. For prolonged handling, consider thicker gloves or double-gloving[7].

  • Lab Coat: A standard laboratory coat should be worn at all times.

  • Protective Clothing: For operations with a higher risk of contamination, such as large-scale transfers or spill cleanup, wear impervious clothing or a chemical-resistant apron[6]. All contaminated clothing must be removed immediately and decontaminated before reuse[4].

Respiratory Protection

The primary inhalation risk comes from airborne dust.

  • Engineering Controls: All handling of the solid compound that could generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood or a ventilated enclosure to keep exposure below any applicable limits[2].

  • Respirator Use: If engineering controls are insufficient or during emergency situations, respiratory protection is required[7]. A full-face respirator with a particle filter (P1 or P100 type) is recommended when dusts are generated[6][8]. A cartridge change-out schedule must be part of your institution's respiratory protection program[7].

PPE Selection Summary
Task Eye/Face Protection Gloves Body Protection Respiratory Protection
Weighing/Transfer (in Fume Hood) Safety Goggles (EN166/OSHA)Nitrile GlovesLab CoatNot required if hood is functioning properly
Solution Preparation Safety Goggles (EN166/OSHA)Nitrile GlovesLab CoatNot required if performed in a fume hood
Large-Scale Operations (>10g) Face Shield & Safety GogglesNitrile Gloves (Double-gloved)Chemical-Resistant Apron over Lab CoatAs required by risk assessment
Spill Cleanup Face Shield & Safety GogglesHeavy-duty Nitrile or Butyl Rubber GlovesImpervious Clothing/CoverallsAir-Purifying Respirator with Particle Filter

Standard Handling Workflow

Adherence to a systematic workflow minimizes risk and ensures procedural consistency. This process flow is designed as a self-validating system, with checks at each critical stage.

G cluster_prep 1. Pre-Operation cluster_handling 2. Active Handling (Inside Fume Hood) cluster_cleanup 3. Post-Operation a Verify Fume Hood Functionality b Assemble All Materials & Glassware a->b c Don Required PPE b->c d Carefully Weigh Solid Compound c->d e Perform Chemical Transfer/Reaction Setup d->e f Decontaminate Work Surfaces e->f g Segregate Waste f->g h Remove PPE (Gloves First) g->h i Wash Hands Thoroughly h->i

Caption: Standard workflow for handling 6-Bromo-4-methyl-1,4-benzoxazin-3-one.

Emergency & Disposal Protocols

Emergency First Aid

Immediate action is required in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[4][6].

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice[4][6].

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[4][6].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[6].

Accidental Release Measures
  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation (use the fume hood to manage vapors if the spill is contained within it).

  • Wearing the appropriate PPE (see table above), prevent further leakage if it is safe to do so[6].

  • For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid dust formation[1][9].

  • Do not let the product enter drains or the environment[1][8].

Waste Disposal Plan

Proper segregation and disposal of chemical waste are paramount to laboratory and environmental safety.

  • Halogenated Waste Stream: All waste containing 6-Bromo-4-methyl-1,4-benzoxazin-3-one, including contaminated consumables (gloves, wipes, pipette tips) and unused material, must be disposed of in a designated "Halogenated Organic Waste" container[2][10]. This is critical because brominated compounds require specific disposal methods, such as high-temperature incineration at a licensed facility equipped with emission controls[11].

  • Empty Containers: Rinse empty containers thoroughly and dispose of them according to institutional guidelines. The rinsate should also be collected in the halogenated waste container.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with applicable local, state, and federal regulations[6][12].

References

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. (2025-03-18). [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. (Dec 1983). [Link]

  • SAFETY DATA SHEET - 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. Thermo Fisher Scientific. (2025-10-16). [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.[Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.[Link]

  • Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians.[Link]

  • 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine | C9H10BrNO. PubChem, National Center for Biotechnology Information.[Link]

  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. PMC, National Institutes of Health. (2023-01-31). [Link]

  • Working with Hazardous Chemicals. Organic Syntheses.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.